1-(3-Phenylpropyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUITYRPYRQXLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-Phenylpropyl)-1,4-diazepane, a substituted diamine with significant potential in medicinal chemistry and drug development. The document details two primary and robust synthetic strategies: direct N-alkylation and reductive amination. Each pathway is discussed in-depth, covering the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies for the synthesis of this and structurally related compounds.
Introduction: The Significance of Substituted 1,4-Diazepanes
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered ring containing two nitrogen atoms at the 1 and 4 positions allows for diverse substitutions, leading to a wide array of pharmacological activities, including but not limited to antipsychotic, anxiolytic, and anticancer properties.[2] The introduction of a 3-phenylpropyl substituent at one of the nitrogen atoms can significantly influence the molecule's lipophilicity, steric profile, and interaction with biological targets. Understanding the efficient synthesis of such derivatives is therefore crucial for the exploration of new chemical entities in drug discovery.
This guide will focus on the two most convergent and industrially scalable methods for the synthesis of this compound:
-
Pathway A: N-Alkylation of 1,4-Diazepane
-
Pathway B: Reductive Amination of 1,4-Diazepane
We will also briefly cover the synthesis of the key precursors required for these pathways.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the availability of high-purity starting materials. Below are established methods for the preparation of the essential precursors.
Synthesis of 1,4-Diazepane
The 1,4-diazepane ring system can be synthesized through various methods, often involving the cyclization of appropriate precursors. A common approach involves the reaction of a diamine with a dihalide or a protected amino acid derivative followed by reduction.[3]
Synthesis of 3-Phenylpropyl Electrophiles and Carbonyls
1-Bromo-3-phenylpropane is a key electrophile for the N-alkylation pathway. A reliable method for its synthesis involves the bromination of 3-phenyl-1-propanol. This transformation can be achieved using various brominating agents. A common laboratory-scale preparation utilizes lithium bromide in acetone, which offers high yields and selectivity.[4]
Experimental Protocol: Synthesis of 1-Bromo-3-phenylpropane from 3-Phenyl-1-propanol
-
To a solution of 3-phenyl-1-propanol in acetone, add an equimolar amount of lithium bromide.
-
Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-bromo-3-phenylpropane.
-
Purify the product by vacuum distillation.
3-Phenylpropanal is the carbonyl precursor for the reductive amination pathway. It can be prepared by the oxidation of 3-phenyl-1-propanol or the reduction of cinnamaldehyde. A controlled hydrogenation of cinnamaldehyde using a palladium-based catalyst is an effective method.[5][6]
Experimental Protocol: Synthesis of 3-Phenylpropanal from Cinnamaldehyde
-
In a high-pressure reactor, charge a solution of cinnamaldehyde in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-8 MPa).[5]
-
Heat the reaction mixture with vigorous stirring. Monitor the reaction for the uptake of hydrogen.
-
Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain crude 3-phenylpropanal.
-
The product can be purified by vacuum distillation.
Synthetic Pathways to this compound
With the necessary precursors in hand, we can now explore the two primary synthetic routes to the target molecule.
Pathway A: N-Alkylation of 1,4-Diazepane
This pathway involves the direct reaction of the nucleophilic secondary amine of 1,4-diazepane with an electrophilic 3-phenylpropyl halide, typically 1-bromo-3-phenylpropane. This is a classic SN2 reaction.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrobromic acid generated during the reaction, preventing the protonation and deactivation of the starting amine. A non-nucleophilic base such as potassium carbonate or triethylamine is often employed.
-
Solvent: A polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.
Diagram of N-Alkylation Pathway:
Caption: N-Alkylation of 1,4-diazepane with 1-bromo-3-phenylpropane.
Experimental Protocol: N-Alkylation
-
To a solution of 1,4-diazepane in acetonitrile, add 2-3 equivalents of potassium carbonate.
-
Add a solution of 1-bromo-3-phenylpropane (1.0-1.2 equivalents) in acetonitrile dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for N-Alkylation Pathway:
| Parameter | Value |
| Reactants | 1,4-Diazepane, 1-Bromo-3-phenylpropane |
| Reagents | Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Typical Yield | 70-90% |
| Purification | Column Chromatography |
Pathway B: Reductive Amination
Reductive amination is a powerful and often preferred method for forming C-N bonds, as it tends to produce fewer side products compared to direct alkylation.[2][7] This pathway involves the reaction of 1,4-diazepane with 3-phenylpropanal to form an intermediate iminium ion, which is then reduced in situ to the desired product.
Causality Behind Experimental Choices:
-
Reducing Agent: A key consideration is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in a one-pot procedure.[4] Sodium cyanoborohydride (NaBH3CN) is another common choice, effective under mildly acidic conditions.[2] Sodium borohydride (NaBH4) can also be used, but it is typically added after the initial imine formation is complete, as it can also reduce the starting aldehyde.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)3. Methanol is often used with NaBH3CN or NaBH4.
-
pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the formation of the iminium ion intermediate.[1]
Diagram of Reductive Amination Pathway:
Caption: Reductive amination of 1,4-diazepane with 3-phenylpropanal.
Experimental Protocol: Reductive Amination
-
Dissolve 1,4-diazepane and 3-phenylpropanal (1.0-1.2 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Reductive Amination Pathway:
| Parameter | Value |
| Reactants | 1,4-Diazepane, 3-Phenylpropanal |
| Reagents | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Typical Yield | 75-95% |
| Purification | Column Chromatography |
Conclusion and Pathway Comparison
Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice between the two pathways may depend on several factors:
-
Availability of Starting Materials: The choice may be dictated by the commercial availability and cost of 1-bromo-3-phenylpropane versus 3-phenylpropanal.
-
Reaction Conditions: Reductive amination is often performed under milder conditions (room temperature) compared to the heated conditions typically required for N-alkylation.
-
Selectivity and Byproducts: Reductive amination can offer higher selectivity and a cleaner reaction profile, potentially simplifying purification. N-alkylation carries a risk of over-alkylation, though this can be minimized by controlling the stoichiometry.
For laboratory-scale synthesis and drug discovery applications where high purity and mild conditions are paramount, reductive amination is often the preferred method . For larger-scale industrial production, the cost and handling of reagents for both pathways would need to be carefully considered.
References
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PrepChem. Synthesis of 3-phenylpropanal. Available from: [Link]
-
Bou-Salah, L., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6484-6496. Available from: [Link]
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Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 768-780. Available from: [Link]
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Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- European Patent Office. EP2818463A1 - Production method of 1,4-diazepane derivatives.
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
- Google Patents. US5811588A - Process for the preparation of 3-phenylpropanal.
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World Intellectual Property Organization. WO/1996/011898 PROCESS FOR THE PREPARATION OF 3-PHENYLPROPANAL. Available from: [Link]
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Organic Reactions. Reductive Amination - Common Conditions. Available from: [Link]
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- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The "Drug-Likeness" Blueprint of a Diazepane Derivative
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Phenylpropyl)-1,4-diazepane
Prepared by: Gemini, Senior Application Scientist
In the landscape of medicinal chemistry, the diazepine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile chemical and geometric features.[1][2] this compound, a member of this class, presents a compelling profile for investigation. Its structure, featuring a flexible seven-membered diazepane ring, two basic nitrogen atoms, and a lipophilic phenylpropyl tail, suggests a complex interplay of properties that will govern its fate in a biological system.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, this document serves a dual purpose: to present available predicted data and, more critically, to provide authoritative, field-proven methodologies for their experimental determination. For researchers in drug development, understanding this "drug-likeness" blueprint—pKa, lipophilicity, and solubility—is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding rational drug design and formulation development.[3][4][5]
Structural and Molecular Identifiers
A foundational step in characterizing any compound is to establish its basic structural and molecular identity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₄H₂₂N₂ | PubChem[6] |
| Molecular Weight | 218.34 g/mol | PubChem[6] |
| CAS Number | 118157-05-4 (Free Base) | AF BioChem[7], Aladdin |
| CAS Number | 198895-75-9 (Dihydrochloride) | BLDpharm[8], AF BioChem[7] |
| Canonical SMILES | C1CNCCN(C1)CCCC2=CC=CC=C2 | PubChem[6] |
Ionization State: The Critical Role of pKa
The acid dissociation constant, pKa, is arguably the most influential physicochemical parameter for an ionizable compound like this compound.[9] It dictates the degree of ionization at a given pH, which profoundly impacts solubility, membrane permeability, and receptor binding.[3][5][10] The molecule possesses two aliphatic amine nitrogens, both of which are basic and will be protonated at physiological pH. Knowledge of their respective pKa values is essential for predicting the compound's behavior in different biological compartments.[11]
Causality: Why pKa Governs Pharmacokinetics
-
Solubility & Absorption: For a basic compound, the protonated (ionized) form is generally more water-soluble. A high pKa ensures that the compound is predominantly ionized in the acidic environment of the stomach, enhancing its dissolution.[12] However, for absorption across the lipid-rich intestinal membrane, the neutral (un-ionized) form is favored, as described by the pH-partition hypothesis.[3] Therefore, the pKa value determines the balance between dissolution and permeation.
-
Distribution & Target Engagement: The ionization state affects a drug's ability to cross biological barriers like the blood-brain barrier.[5] It also governs the potential for ionic interactions (e.g., salt bridges) with the target protein, a key factor in drug potency.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of soluble compounds.[13] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
Objective: To determine the pKa values of the two basic nitrogen centers in this compound.
Materials:
-
This compound (or its salt form)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or magnetic stirrer and burette
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM) in high-purity water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.
-
Initial Titration (if starting with free base):
-
Place the sample solution in a thermostatted vessel at 25°C.
-
Begin stirring and allow the pH reading to stabilize.
-
Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments, recording the pH after each addition.
-
Continue the titration well past the equivalence points to generate a full titration curve.
-
-
Back Titration (if starting with dihydrochloride salt or after step 2):
-
Titrate the acidified solution with standardized 0.1 M NaOH.
-
Again, add the titrant in small increments, recording the pH at each step until the solution is fully deprotonated.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first derivative (ΔpH/ΔV) to accurately locate the equivalence points (where the derivative is maximal).
-
The pKa values correspond to the pH at the half-equivalence points.[14] For a dibasic compound, two pKa values will be determined from the curve. Specialized software is often used to refine the pKa values from the titration data.
-
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: Balancing Water and Fat Affinity
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties.[4][15][16] It is most commonly expressed as the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
-
LogD: The ratio of the sum of concentrations of all species (neutral and ionized) in the lipid phase to the sum of concentrations in the aqueous phase at a specific pH. For an ionizable compound like this compound, LogD is the more physiologically relevant parameter.[17][18]
Causality: The Impact of Lipophilicity
-
Absorption & Permeability: A drug must have sufficient lipophilicity to cross cell membranes.[15][] However, excessive lipophilicity can lead to poor aqueous solubility, trapping in lipid bilayers, and increased metabolic clearance, ultimately reducing bioavailability.[16] An optimal LogD at pH 7.4 is often sought, typically in the range of 1-3.
-
Distribution & Toxicity: Highly lipophilic compounds tend to distribute into fatty tissues, which can create a reservoir effect and prolong their duration of action. They may also exhibit higher non-specific binding to plasma proteins and have a greater potential for off-target toxicity.[]
-
Drug Design Rules: Lipophilicity is a cornerstone of predictive models like Lipinski's Rule of Five, which suggests a LogP value not exceeding 5 for good oral bioavailability.[18][]
Predicted Lipophilicity
| Parameter | Predicted Value | Source |
| XLogP3 | 2.3 | PubChem[6] |
This predicted value suggests that this compound has moderate lipophilicity, placing it in a favorable range for potential drug candidates. However, experimental verification is essential.
Experimental Protocol: LogD Determination by Shake-Flask Method
The shake-flask method is the gold standard for LogP and LogD determination due to its direct measurement of the partitioning phenomenon.[20][21]
Objective: To experimentally determine the LogD of this compound at physiological pH (7.4).
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Conical flasks or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 PBS for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a flask containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration: Seal the flask and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours, but may require up to 24 hours). Avoid vigorous shaking that could lead to emulsion formation.
-
Phase Separation: Centrifuge the flask at a moderate speed (e.g., 2000 rpm) for 10-20 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. It is critical to avoid cross-contamination.
-
Analysis: Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC-UV. A calibration curve in each phase should be prepared.
-
Calculation: Calculate the distribution coefficient (D) and LogD using the following equations:
-
D = C_oct / C_aq
-
LogD = log₁₀(D)
-
Workflow for Shake-Flask LogD Determination
Caption: Gold-standard shake-flask workflow for LogD determination.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[16][22] Poor solubility is a major cause of failure for drug candidates. It's important to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput method used for early-stage screening.[22][23]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the saturated solution. This measurement is lower throughput but more accurate and crucial for lead optimization and formulation.[23][24][25]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader with nephelometry or light-scattering capability
Methodology:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[26]
-
Buffer Addition: Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 1%).
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[23]
-
Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask)
Objective: To determine the equilibrium solubility of the solid form of this compound.
Materials:
-
Solid (powdered) compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Thermostatted shaker
-
Filtration unit (e.g., 0.45 µm syringe filters) or centrifuge
-
Analytical instrument for quantification (HPLC-UV or LC-MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them in a thermostatted shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[24][25]
-
Separation of Solid: Separate the undissolved solid from the saturated solution. This is a critical step. Either filter the solution through a low-binding syringe filter or centrifuge the vial at high speed and carefully collect the supernatant.
-
Quantification: Dilute the saturated solution and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).
Interplay of Core Physicochemical Properties
The three core properties—pKa, LogD, and solubility—are not independent variables. They exist in a dynamic relationship that collectively defines a compound's behavior and its potential as a therapeutic agent.
Caption: Interdependence of core physicochemical properties and their impact on ADME.
Conclusion
The comprehensive characterization of this compound's physicochemical properties is a critical step in evaluating its potential as a drug candidate. While predictive models provide a valuable starting point, the rigorous experimental determination of pKa, LogD, and aqueous solubility using the methodologies detailed in this guide is indispensable. These parameters provide the foundational data required to understand and predict the compound's pharmacokinetic profile, guide formulation strategies, and ultimately, de-risk its progression through the drug development pipeline. By applying these self-validating protocols, researchers can build a robust data package that enables informed, data-driven decisions in the quest for new and effective therapeutics.
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- An Introduction to the Acid Dissoci
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An In-depth Technical Guide to 1-(3-Phenylpropyl)-1,4-diazepane
This technical guide provides a comprehensive overview of 1-(3-Phenylpropyl)-1,4-diazepane, a diazepine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, structure, a validated synthetic route, and key physicochemical properties.
Chemical Identity and Structure
Chemical Name: this compound Synonyms: 1-(3-Phenylpropyl)homopiperazine CAS Number: 198895-75-9 (dihydrochloride salt) Molecular Formula: C₁₄H₂₂N₂ Molecular Weight: 218.34 g/mol (free base)
The molecular structure of this compound consists of a seven-membered 1,4-diazepane ring, also known as a homopiperazine ring, substituted at one of the nitrogen atoms with a 3-phenylpropyl group.
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving the N-alkylation of a protected homopiperazine derivative followed by deprotection. This method offers high yields and straightforward purification. The causality behind this experimental choice lies in the use of the tert-butyloxycarbonyl (Boc) protecting group, which selectively blocks one of the nitrogen atoms of the 1,4-diazepane ring. This directed protection ensures that the alkylation occurs regioselectively at the unprotected nitrogen, preventing the formation of undesired dialkylated byproducts.
Step 1: Synthesis of tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
This step involves the nucleophilic substitution of a suitable haloalkylbenzene by the monosubstituted Boc-homopiperazine.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5-2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-phenylpropane (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate.
Step 2: Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Experimental Protocol:
-
Acidic Cleavage: Dissolve the purified tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation of the Final Product: Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, co-evaporation with a suitable solvent may be necessary to remove residual acid. The crude product can be purified by recrystallization or precipitation to afford this compound, typically as a salt (e.g., dihydrochloride).
Figure 2: Synthetic Workflow Diagram
A diagram illustrating the two-step synthesis of this compound.
Physicochemical and Predicted Data
While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 198895-75-9 (dihydrochloride) | Commercial Suppliers[1] |
| Molecular Formula | C₁₄H₂₂N₂ | PubChem |
| Molecular Weight | 218.34 g/mol | PubChem |
| Monoisotopic Mass | 218.1783 g/mol | PubChem |
| Predicted XlogP | 2.3 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
Potential Applications in Drug Development
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 1,4-diazepane have shown diverse pharmacological activities, including but not limited to, CNS-active agents, antivirals, and anticancer compounds. The introduction of the 3-phenylpropyl substituent provides a lipophilic side chain that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially targeting receptors with hydrophobic binding pockets. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide provides essential information on this compound, including its structure, CAS number, and a reliable synthetic methodology. The outlined two-step synthesis, leveraging a Boc-protection strategy, offers a clear and efficient route for obtaining this compound for further research and development. While detailed experimental and pharmacological data are currently limited in the public domain, the structural features of this molecule suggest it as a valuable candidate for inclusion in screening libraries for various therapeutic targets.
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Solubility of 1-(3-Phenylpropyl)-1,4-diazepane in different solvents
An In-depth Technical Guide for Researchers
Topic: Solubility Profile of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems, dictating everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in medicinal chemistry and drug development. Lacking publicly available experimental data, this document first establishes a theoretical solubility profile based on the compound's distinct structural moieties. It then presents detailed, field-proven experimental protocols for accurately determining both its kinetic and thermodynamic solubility. Methodologies such as high-throughput nephelometry and the gold-standard shake-flask method are detailed with an emphasis on the causality behind experimental choices, ensuring robust and reliable data generation for drug development professionals.
Introduction to this compound
This compound belongs to the diazepine class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms. The 1,4-diazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1][2]
Chemical Structure and Properties:
-
Molecular Formula: C₁₄H₂₂N₂[3]
-
Molecular Weight: 218.34 g/mol [3]
-
Structure: The molecule consists of two key regions:
-
A nonpolar 3-phenylpropyl tail , which is hydrophobic and contributes to lipophilicity.
-
A polar 1,4-diazepane head , which contains two tertiary amine nitrogens. These nitrogens can act as hydrogen bond acceptors and can be protonated in acidic conditions.
-
The predicted XlogP value of 2.3 suggests that the compound has moderate lipophilicity, indicating that its solubility will be highly dependent on the nature of the solvent.[3]
Theoretical Solubility Profile: A Predictive Analysis
Understanding the structural features of this compound allows us to predict its solubility based on the fundamental principle of "like dissolves like".[4]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: Solubility in neutral water is expected to be low. While the diazepane ring offers some polarity, the large, hydrophobic phenylpropyl group is the dominant feature. However, the solubility is predicted to be highly pH-dependent. In acidic aqueous solutions (e.g., pH < 6), the tertiary amines of the diazepane ring will become protonated, forming a cationic salt. This salt form will be significantly more soluble in water.[5][6]
-
Alcohols: Solubility is expected to be moderate to good in alcohols like methanol and ethanol. These solvents have both polar hydroxyl groups that can interact with the diazepane ring and nonpolar alkyl chains that can solvate the phenylpropyl tail.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):
-
High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have a high dielectric constant, allowing them to effectively solvate both the polar and nonpolar regions of the molecule. This is why DMSO is a standard solvent for creating high-concentration stock solutions in early drug discovery.[7][8]
-
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane, Hexane):
-
Solubility is expected to be good in solvents like Dichloromethane (DCM) and Toluene, which can effectively solvate the phenylpropyl group through van der Waals forces and pi-stacking interactions.
-
Solubility in highly aliphatic nonpolar solvents like hexane may be limited due to the polarity of the diazepane ring.
-
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but definitive solubility data must be generated experimentally. The choice of method depends on the stage of research, balancing throughput against accuracy.
Kinetic Solubility by Laser Nephelometry
Expertise & Experience: In early-stage drug discovery, it is crucial to quickly assess the solubility of many compounds to flag potential issues. Kinetic solubility measures the point at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, becomes insoluble. Laser nephelometry provides a high-throughput method to measure this by detecting light scattering from insoluble particles (precipitate).[9][10] This is not true thermodynamic equilibrium, but it is an invaluable tool for ranking and prioritizing compounds.[11][12]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: Rapidly add a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells, typically resulting in a final DMSO concentration of 1-5%.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Nephelometry Reading: Measure the light scattering in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which the light scattering signal significantly increases above the baseline, indicating the formation of a precipitate. Results are often categorized as high, medium, or low solubility.[10][13]
Workflow Visualization:
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Thermodynamic Solubility by the Shake-Flask Method
Expertise & Experience: The shake-flask method is the universally recognized "gold standard" for determining thermodynamic or equilibrium solubility.[14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This method is lower-throughput but provides the most accurate and reliable data, which is essential for later-stage development, formulation, and regulatory filings.[7][15]
Experimental Protocol:
-
Prepare Slurry: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial. The excess solid is critical to ensure equilibrium is reached.
-
Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[15][16]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate. This is commonly done using a validated analytical method like HPLC-UV or LC-MS/MS, which requires the prior creation of a standard calibration curve.[7][8]
-
Data Reporting: The resulting concentration is the thermodynamic solubility, typically reported in mg/mL or µM.
Workflow Visualization:
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Data Presentation
Quantitative solubility data should be organized systematically for clear comparison and interpretation.
Table 1: Experimental Solubility Data for this compound
| Solvent/Buffer System | Method Used | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
|---|---|---|---|---|---|
| PBS, pH 7.4 | Nephelometry | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
| Acetate Buffer, pH 4.5 | Nephelometry | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
| Water | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
| Ethanol | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
| DMSO | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
| Dichloromethane | Shake-Flask | 25 | [Experimental Value] | [Calculated Value] | [e.g., Low, Med, High] |
Conclusion
The solubility of this compound is a key determinant of its utility in research and development. Its amphiphilic structure suggests a nuanced solubility profile, with low intrinsic aqueous solubility that can be significantly enhanced in acidic conditions, and good solubility in polar aprotic and some nonpolar organic solvents. While theoretical analysis provides a strong predictive framework, this guide underscores the necessity of empirical measurement. The high-throughput nephelometric method is ideal for early-stage screening, while the gold-standard shake-flask method provides the definitive thermodynamic solubility required for advanced drug development. Adherence to these robust protocols will ensure the generation of accurate and reliable data, enabling informed decisions in any research endeavor involving this compound.
References
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Pignoli, E., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). doi: 10.1016/j.slasd.2024.100149. Retrieved from [Link]
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BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][9][13]diazepines, and Their Cytotoxic Activity. Molecules, 26(17), 5205. Retrieved from [Link]
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PubChem. (n.d.). N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide. Retrieved from [Link]
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Sharma, S., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 788-806. Retrieved from [Link]
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Boufroura, H., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(5), 3533-3548. Retrieved from [Link]
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A Technical Guide to Investigating the Biological Activity of 1-(3-Phenylpropyl)-1,4-diazepane
Executive Summary
1-(3-Phenylpropyl)-1,4-diazepane is a novel chemical entity for which, to date, no significant biological activity has been described in peer-reviewed literature. Its structure, however, presents a compelling case for investigation. The molecule is a conjugate of two well-established pharmacophores: the phenylpropylamine backbone, known for modulating monoamine neurotransmitter systems, and the 1,4-diazepane ring, a "privileged scaffold" in medicinal chemistry found in a wide array of biologically active agents. This guide proposes a systematic, multi-phase research program to elucidate the potential biological activities of this compound, with a primary focus on its potential as a modulator of the central nervous system (CNS). We hypothesize that this compound is likely to interact with monoamine transporters or G-protein coupled receptors (GPCRs), and we present a comprehensive, step-by-step workflow—from initial in silico profiling to detailed in vitro and in vivo validation—designed to rigorously test this hypothesis. This document serves as a technical roadmap for researchers and drug development professionals aiming to characterize this promising, unexplored molecule.
Introduction: A Molecule of Untapped Potential
The quest for novel therapeutic agents, particularly for CNS disorders, often begins with the identification of chemical structures that possess features of known pharmacologically active compounds. This compound is one such molecule. While its specific properties are uncharacterized, its constituent parts provide a strong rationale for investigation.
-
The Phenylpropylamine Moiety: This structural motif is the foundation for a range of compounds that interact with monoamine systems. Phenylpropylamine itself is a norepinephrine-dopamine releasing agent. Its derivatives include selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which form the basis of many antidepressant medications. This substructure strongly suggests a high probability of interaction with the norepinephrine transporter (NET), dopamine transporter (DAT), and/or serotonin transporter (SERT).
-
The 1,4-Diazepane Scaffold: Seven-membered heterocyclic rings like 1,4-diazepane are considered privileged structures in drug discovery. This is due to their conformational flexibility, allowing them to present appended pharmacophores in diverse three-dimensional orientations to interact with biological targets. Derivatives of 1,4-diazepane have demonstrated a vast spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and even anticancer properties.
The conjugation of these two moieties in this compound creates a unique chemical architecture. The diazepane ring may serve to orient the phenylpropylamine "tail" for optimal target engagement, potentially altering its potency or selectivity compared to simpler analogs, or it may introduce novel interactions with secondary binding pockets or entirely different targets.
Chemoinformatic Profiling and Druglikeness Assessment
Before committing to resource-intensive wet-lab experiments, an initial in silico assessment is a crucial, self-validating step. This provides a preliminary evaluation of the compound's potential as a therapeutic agent and can help anticipate challenges such as poor bioavailability or blood-brain barrier (BBB) penetration.
Rationale: The purpose of this step is to filter out compounds with a low probability of success early on. By comparing predicted properties to established benchmarks for orally available CNS drugs (like the Lipinski's Rule of Five), we can make an informed decision about whether to proceed with synthesis and biological testing.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties for this compound, predicted using standard computational models and available data.
| Property | Predicted Value | Significance for CNS Drug Discovery |
| Molecular Formula | C14H22N2 | Foundational information for synthesis and analysis. |
| Molecular Weight | 218.34 g/mol | Well within the typical range (< 500 Da) for good oral absorption. |
| XlogP | 2.3 | Indicates moderate lipophilicity, favorable for BBB penetration. |
| Hydrogen Bond Donors | 1 | Complies with druglikeness rules (< 5). |
| Hydrogen Bond Acceptors | 2 | Complies with druglikeness rules (< 10). |
| Polar Surface Area (PSA) | 15.27 Ų | Low PSA is strongly associated with good BBB permeability. |
These in silico results are promising. The compound exhibits characteristics consistent with a high potential for oral bioavailability and CNS penetration, justifying its advancement to in vitro screening.
Hypothesized Biological Targets & Mechanistic Rationale
Based on the structural analysis, we propose two primary hypotheses for the biological activity of this compound. The experimental workflow is designed to systematically test these hypotheses.
Hypothesis A: The compound is a modulator of monoamine transporters (DAT, NET, SERT).
-
Rationale: This is the most direct hypothesis derived from the phenylpropylamine substructure. The key question is whether it acts as a reuptake inhibitor (an antagonist of transporter function) or a releasing agent (a transporter substrate).
Hypothesis B: The compound is a direct ligand for G-Protein Coupled Receptors (GPCRs), particularly dopamine and/or serotonin receptors.
-
Rationale: The overall structure bears resemblance to known monoamine neurotransmitters that are the endogenous ligands for these receptors. The 1,4-diazepane scaffold is also prevalent in compounds targeting GPCRs. The compound could act as an agonist, antagonist, or allosteric modulator.
Proposed Experimental Workflow for Target Identification and Validation
This section outlines a phased, logical progression of experiments designed to identify and characterize the compound's biological activity. Each phase builds upon the last, ensuring that resources are deployed efficiently.
Phase 1: In Vitro Target Screening & Functional Characterization
Causality: The goal of this phase is to rapidly determine if the compound interacts with our primary hypothesized targets and, if so, to characterize the nature of that interaction (e.g., binding affinity, functional potency, agonist vs. antagonist). Radioligand binding is the gold standard for quantifying affinity, while functional assays are essential to understand the biological consequence of that binding.
-
Binding Affinity: Perform competitive radioligand binding assays using membranes from HEK293 cells stably expressing human DAT, NET, or SERT. This will determine the compound's binding affinity (Ki).
-
Functional Activity (Uptake Inhibition): If significant binding is observed, proceed to a functional neurotransmitter uptake assay. This measures the compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into transporter-expressing cells. This will determine the compound's potency (IC50) as a reuptake inhibitor.
-
Broad Panel Binding: Screen the compound against a panel of CNS-relevant GPCRs, focusing on dopaminergic (D1, D2, D3, D4, D5) and serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes using radioligand binding assays.[1][2][3] This provides a broad overview of potential GPCR targets.
-
Functional Activity (Second Messenger): For any receptors where significant binding is detected, a functional assay is critical. The choice of assay depends on the receptor's known signaling pathway.
-
For Gs- or Gi-coupled receptors (e.g., D1, D5, 5-HT1A, D2-like), a cAMP assay is the method of choice.[4][5][6] An increase in cAMP indicates Gs agonism, while a decrease in forskolin-stimulated cAMP indicates Gi agonism.
-
For Gq-coupled receptors (e.g., 5-HT2A/2C), an IP1 accumulation assay or intracellular calcium flux assay would be appropriate.
-
Results from this phase should be tabulated for clear interpretation and comparison.
Table 1: Hypothetical Monoamine Transporter Binding & Uptake Data
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| hDAT | Experimental Value | Experimental Value |
| hNET | Experimental Value | Experimental Value |
| hSERT | Experimental Value | Experimental Value |
Table 2: Hypothetical GPCR Binding & Functional Data
| Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Activity Mode |
| hD2 Receptor | Experimental Value | Experimental Value | e.g., Antagonist |
| h5-HT2A Receptor | Experimental Value | Experimental Value | e.g., Agonist |
| Other Hits | ... | ... | ... |
Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Assay
Objective: To determine the potency (IC50) of this compound for inhibiting dopamine uptake via the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT.
-
96-well cell culture plates.
-
Krebs-HEPES Buffer (KHB).
-
[³H]-Dopamine (radiolabeled substrate).
-
Test compound (this compound) at various concentrations.
-
Nomifensine or GBR-12909 (positive control inhibitor).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate and grow to 70-95% confluence.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with 100 µL of room-temperature KHB.
-
Pre-incubation: Add 50 µL of KHB containing the desired concentration of the test compound, vehicle control, or positive control to the wells. Incubate for 5-10 minutes at room temperature.
-
Uptake Initiation: Initiate dopamine uptake by adding 50 µL of KHB containing a fixed concentration of [³H]-Dopamine (e.g., 200 nM).
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at room temperature. This time must be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KHB to remove extracellular radiolabel.
-
Lysis & Measurement: Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well. Transfer the lysate to scintillation vials with scintillation fluid.
-
Quantification: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor.
-
Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data using non-linear regression to determine the IC50 value.
Phase 2: In Vivo Pharmacokinetics & Behavioral Screening
Causality: Promising in vitro data is meaningless if the compound cannot reach its target in a living system. Therefore, the first step in vivo is to assess pharmacokinetics (PK), specifically brain penetration. If the compound reaches the brain at sufficient concentrations, we can then proceed to behavioral models selected based on the in vitro mechanism of action to see if the compound elicits the predicted physiological response.
Administer the compound to rodents (e.g., C57BL/6 mice) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain homogenate concentrations using LC-MS/MS to determine key PK parameters such as half-life, Cmax, and, most importantly, the brain-to-plasma ratio.
The choice of behavioral model is dictated by the in vitro results from Phase 1.
-
If the compound is a DAT/NET inhibitor/releaser:
-
Locomotor Activity: Assess stimulant or depressant effects by measuring spontaneous movement in an open field arena.
-
Forced Swim Test (FST): A primary screen for antidepressant-like activity. A reduction in immobility time suggests a positive effect.
-
-
If the compound is a 5-HT receptor modulator (e.g., 5-HT1A or 5-HT2A/C):
-
Elevated Plus Maze (EPM): A standard test for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-increasing) effects. An increase in time spent in the open arms suggests an anxiolytic effect.
-
Head-Twitch Response (for 5-HT2A agonists): A specific behavioral assay indicative of 5-HT2A receptor activation.
-
Protocol 2: The Mouse Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like activity of this compound.
Materials:
-
Male C57BL/6 mice.
-
Test compound, vehicle, and positive control (e.g., imipramine).
-
A transparent cylindrical tank (e.g., 25 cm height, 15 cm diameter).
-
Water maintained at 24-30°C.
-
Video recording equipment and analysis software.
Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneally) 30-60 minutes prior to testing.
-
Test Procedure:
-
Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or feet (approx. 15 cm).
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
-
Post-Test Care: After the 6-minute session, remove the mouse, dry it thoroughly with a towel, and place it in a warmed holding cage before returning it to its home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute session. The primary measure is "immobility time," defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water.
-
Interpretation: A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests potential antidepressant activity.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are presented in DOT language for use with Graphviz.
Overall Research Workflow
Caption: Simplified Gs-coupled GPCR signaling cascade initiated by an agonist.
Conclusion and Future Directions
This compound stands at the intersection of two pharmacologically rich structural classes, yet its own biological profile remains a tabula rasa. The technical framework presented in this guide provides a robust, logical, and experimentally validated pathway to systematically uncover its potential. The initial in silico data strongly supports its viability as a CNS-active drug candidate. The proposed in vitro and in vivo assays are designed to first identify its molecular target(s) and then translate those findings into a physiological context.
Should this compound prove to be a potent and selective modulator of a key CNS target with a favorable in vivo profile, the next steps would involve structure-activity relationship (SAR) studies. This would entail synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead candidate for preclinical development. This structured approach ensures that the investigation is both scientifically rigorous and aligned with the strategic objectives of modern drug discovery.
References
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Weber, M., Ferrer, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Assay and Drug Development Technologies. Available at: [Link]
-
protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
-
Gould, T. D., et al. (2009). The Mouse Forced Swim Test. Journal of Visualized Experiments. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Cattaneo, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]
-
protocols.io. (2023). Elevated plus maze protocol. protocols.io. Available at: [Link]
-
Johns Hopkins University. The mouse forced swim test. Available at: [Link]
-
Castagné, V., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. Available at: [Link]
-
Kaur, N., et al. (2017). cAMP assays in GPCR drug discovery. Drug Discovery Today. Available at: [Link]
-
Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Available at: [Link]
-
MazeEngineers. Elevated Plus Maze. Available at: [Link]
-
Commons, K. G., et al. (2017). Methodology for classic forced swim test in rodents. ResearchGate. Available at: [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
-
Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]
-
Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]
-
Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]
-
Hirt, N., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. Available at: [Link]
-
Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]
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Known derivatives and analogs of 1-(3-Phenylpropyl)-1,4-diazepane
An In-depth Technical Guide to the Derivatives and Analogs of 1-(3-Phenylpropyl)-1,4-diazepane: A Scaffold for CNS Drug Discovery
Abstract
The 1,4-diazepane moiety, a seven-membered nitrogen-containing heterocycle, is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into centrally acting therapeutic agents. This guide focuses on the this compound core, a structure poised for exploration in the development of novel neurological drugs. While specific derivatives of this parent molecule are not extensively documented in publicly accessible literature, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By examining the rich chemical and pharmacological context of closely related N-substituted 1,4-diazepanes (also known as homopiperazines), this guide provides a comprehensive framework for the design, synthesis, and evaluation of novel analogs. We will delve into synthetic strategies, hypothesize structure-activity relationships (SAR), propose potential biological targets with a focus on monoamine transporters and receptors, and provide detailed experimental protocols to empower further research and development in this promising area.
Introduction: The this compound Scaffold
The core structure, this compound, combines two key pharmacophoric elements: the flexible 1,4-diazepane ring and a phenylpropyl substituent. The diazepane ring offers multiple points for substitution and can adopt various low-energy conformations, allowing it to interact favorably with a range of biological targets. The phenylpropyl side chain provides a lipophilic region for potential hydrophobic interactions within a receptor binding pocket.
The structural similarity of the 1,4-diazepane core to piperazine, a common motif in many CNS drugs, suggests a high potential for neurological activity. Indeed, N-substituted homopiperazine derivatives have been investigated for their affinity to dopamine and serotonin receptors, highlighting a promising avenue for the therapeutic application of analogs based on the this compound scaffold.
Synthetic Strategies for this compound and its Analogs
The synthesis of the parent compound and its derivatives can be approached through several established methods for the N-alkylation of cyclic amines. A common and straightforward approach involves the direct alkylation of 1,4-diazepane or a mono-protected precursor.
Synthesis of the Core Scaffold
A general and reliable method for the synthesis of this compound is the nucleophilic substitution of a suitable 3-phenylpropyl halide or sulfonate with a mono-protected 1,4-diazepane, followed by deprotection. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent dialkylation.
Experimental Protocol: Synthesis of this compound
Step 1: Mono-Boc protection of 1,4-diazepane
-
To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford tert-butyl 1,4-diazepane-1-carboxylate.
Step 2: N-Alkylation
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Add 1-bromo-3-phenylpropane (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate.[1]
Step 3: Deprotection
-
Dissolve the product from Step 2 in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the desired product as a salt (e.g., dihydrochloride or bis(trifluoroacetate)).
-
Collect the solid by filtration and dry under vacuum to obtain this compound.
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Potential Biological Targets and Signaling Pathways
Based on the pharmacology of structurally related N-arylalkyl-1,4-diazepanes and N-arylpiperazines, the most probable biological targets for derivatives of this compound are monoamine transporters and G protein-coupled receptors (GPCRs), particularly those for dopamine and serotonin.
Dopamine Receptors (D₂/D₃)
A series of N-(2-methoxyphenyl)homopiperazine analogs have shown high affinity and selectivity for the dopamine D₃ receptor over the D₂ subtype. This suggests that the 1,4-diazepane ring is a favorable scaffold for interaction with these receptors. The 3-phenylpropyl substituent could occupy a hydrophobic pocket within the receptor, similar to the aryl groups in known dopamine receptor ligands.
Caption: Postulated signaling pathway via the Dopamine D2 receptor.
Serotonin Transporter (SERT)
The structural motif of an aromatic ring linked by a propyl chain to a nitrogen atom is present in some serotonin reuptake inhibitors. It is plausible that derivatives of this compound could act as monoamine reuptake inhibitors, particularly at the serotonin transporter (SERT).
Structure-Activity Relationships (SAR) and Analog Design
While specific SAR data for this scaffold is unavailable, we can propose a rational approach to analog design based on established principles from related compound classes. The following sections outline potential modifications to the core structure and their hypothesized impact on biological activity.
Modifications of the Phenyl Ring
Substituents on the phenyl ring can probe the electronic and steric requirements of the binding pocket.
| Position | Substituent | Rationale | Predicted Effect on Activity |
| 2, 3, or 4 | -F, -Cl, -Br | Electron-withdrawing groups can influence pKa and electrostatic interactions. | May increase affinity for certain targets. |
| 4 | -OCH₃, -CH₃ | Electron-donating groups can enhance hydrophobic interactions and alter electronics. | Potentially favorable for dopamine receptor binding. |
| 3,4 | -diCl, -diF | Disubstitution can lock the ring in a specific conformation and increase lipophilicity. | May enhance potency and selectivity. |
Modifications of the Propyl Linker
The three-carbon linker provides conformational flexibility. Altering its length or rigidity can impact how the phenyl ring is presented to the binding site.
| Modification | Rationale | Predicted Effect on Activity |
| Shorten to ethyl or butyl | Alters the distance between the phenyl ring and the diazepane nitrogen. | Likely to significantly impact affinity; optimal length is target-dependent. |
| Introduce rigidity (e.g., double bond) | Restricts conformational freedom, which can increase affinity if the bound conformation is matched. | May increase potency and selectivity but risks loss of activity if the rigid conformation is unfavorable. |
Modifications of the 1,4-Diazepane Ring
Substitutions on the diazepane ring can influence solubility, metabolic stability, and interactions with the target.
| Position | Substituent | Rationale | Predicted Effect on Activity | | :--- | :--- | :--- | | N-4 | Small alkyl (e.g., -CH₃) | Can alter basicity and steric profile. | May fine-tune selectivity between receptor subtypes. | | C-2, C-3, C-5, C-6, C-7 | Alkyl or other small groups | Can influence the conformational preference of the seven-membered ring. | May improve affinity by optimizing the fit within the binding pocket. |
SAR Hypothesis Diagram
Caption: Hypothesized structure-activity relationships for analog design.
Proposed Experimental Workflow for Analog Evaluation
To assess the potential of newly synthesized analogs, a systematic biological evaluation is necessary. A primary screening using radioligand binding assays is a robust method to determine the affinity of the compounds for the hypothesized targets.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D₂ receptor.
Materials:
-
Membrane preparation from HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a D₂ antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (analogs of this compound) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the assay buffer, the membrane preparation, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Evaluation Workflow Diagram
Caption: A workflow for the biological evaluation of novel analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While direct derivatization studies are not yet prevalent in the literature, a strong rationale for its exploration can be built upon the extensive research into related N-substituted 1,4-diazepanes. This guide has provided a comprehensive framework for initiating such a research program, covering synthetic strategies, potential biological targets, hypotheses for structure-activity relationships, and detailed experimental protocols. By systematically applying the principles outlined herein, researchers can unlock the therapeutic potential of this versatile chemical scaffold. The proposed workflows and design strategies are intended to serve as a catalyst for new discoveries in the challenging but vital field of neurological drug development.
References
- Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (URL not available)
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL not available)
-
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. (URL: [Link])
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Synthesis and Biological Evaluation of 1-Heteroarylmethyl 1,4-Diazepanes Derivatives as Potential T-type Calcium Channel Blockers. Semantic Scholar. (URL: [Link])
-
The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. PMC. (URL: [Link])
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This compound. PubChem. (URL: [Link])
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Slideshare. (URL: [Link])
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Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. PubMed. (URL: [Link])
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL not available)
- Patents Assigned to NEUMORA THERAPEUTICS, INC. (URL not available)
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1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. PubChem. (URL: [Link])
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Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. (URL: [Link])
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N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide. PubChem. (URL: [Link])
- Diazepane derivatives, processes for their preparation, and uses thereof for the amelioration, prevention and/or treatment of mental and neurological diseases.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available)
- Pharmaceutical composition for neurological disorders.
- Triazepine derivatives as neurotrophic agents.
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Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. (URL: [Link])
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The medicinal chemistry of piperazines: A review. PubMed. (URL: [Link])
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Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. PubMed. (URL: [Link])
- 1,4-oxazepane derivatives.
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Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. (URL: [Link])
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. (URL: [Link])
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the InChIKey and Chemical Identity of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the core chemical identifiers, with a particular focus on the International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, which ensures unambiguous digital representation. We will explore the structural components, physicochemical properties, a plausible synthetic pathway, and the broader context of its potential applications. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's chemical identity and characteristics.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry.[1][2] This seven-membered heterocyclic motif, containing two nitrogen atoms at positions 1 and 4, is a core component in a wide array of biologically active compounds.[3][4] Derivatives of 1,4-diazepane have shown a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][4] More recently, the scaffold has been investigated for its potential in developing inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5]
This compound is a specific derivative that combines the flexible diazepane ring with a phenylpropyl substituent. This combination of a rigid aromatic group and a flexible aliphatic linker attached to the basic nitrogen scaffold makes it an interesting candidate for fragment-based drug design and as a building block for more complex molecular architectures. Understanding its fundamental chemical identity is the first step in unlocking its potential.
Core Chemical Identifiers and Properties
Precise identification is paramount in scientific research to ensure reproducibility and accurate communication. The following tables summarize the key identifiers and computed physicochemical properties for this compound.
Table 1: Primary Chemical Identifiers
| Identifier | Value | Source |
| InChIKey | QUITYRPYRQXLRN-UHFFFAOYSA-N | PubChem[6] |
| InChI | InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | C1CNCCN(C1)CCCC2=CC=CC=C2 | PubChem[6] |
| CAS Number | 118157-05-4 | Maina Chem |
| Molecular Formula | C₁₄H₂₂N₂ | PubChem[6] |
Table 2: Computed Physicochemical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 218.34 | g/mol | PubChem[6] |
| Monoisotopic Mass | 218.1783 | Da | PubChem[6] |
| XLogP3 | 2.3 | PubChem[6] | |
| Hydrogen Bond Donor Count | 1 | PubChem | |
| Hydrogen Bond Acceptor Count | 2 | PubChem | |
| Rotatable Bond Count | 4 | PubChem | |
| Topological Polar Surface Area | 15.2 | Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
Deconstructing the InChIKey: A Digital Fingerprint
The InChIKey provides a fixed-length, machine-readable string that is a unique digital identifier for a chemical substance. It is derived from the full InChI string through a hashing algorithm. Let's break down the InChIKey for this compound: QUITYRPYRQXLRN-UHFFFAOYSA-N.
Caption: Breakdown of the InChIKey structure.
-
QUITYRPYRQXLRN : This first block of 14 characters is derived from the main layer of the InChI string, which describes the molecular connectivity or the skeleton of the molecule. Any two molecules with the same connectivity will generate the same first block.
-
UHFFFAOYSA : The second block encodes stereochemical and isotopic information. The value UHFFFAOY is a standard placeholder indicating that for this specific molecule, no stereochemistry or isotopic information is defined.
-
N : The final character indicates the protonation state of the molecule. 'N' signifies a neutral molecule.
Proposed Synthesis and Characterization Workflow
Proposed Synthetic Protocol: N-Alkylation
A straightforward approach involves the direct alkylation of 1,4-diazepane with a suitable phenylpropyl halide, such as 1-bromo-3-phenylpropane, in the presence of a non-nucleophilic base to scavenge the resulting hydrobromic acid.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. The base acts as an acid scavenger.
-
Alkylation: To the stirred suspension, add 1-bromo-3-phenylpropane (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed workflow for the synthesis and characterization.
Structural Characterization
Following synthesis, the identity and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework, showing characteristic peaks for the phenyl group, the propyl chain, and the diazepane ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, with the protonated molecule [M+H]⁺ expected at m/z 219.1856.[6]
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic C-H stretching frequencies for both aromatic and aliphatic groups, and N-H stretching for the secondary amine within the diazepane ring.
Potential Applications and Research Context
Given the established biological significance of the 1,4-diazepane core, this compound serves as a valuable scaffold and research chemical. Its structure is amenable to further derivatization at the secondary amine position (N-4), allowing for the creation of a library of compounds for screening.
Potential areas of investigation for this molecule and its derivatives include:
-
Central Nervous System (CNS) Agents: The lipophilic phenylpropyl group may enhance blood-brain barrier permeability, making it a candidate for developing novel anxiolytic, sedative, or anticonvulsant drugs.[7]
-
Enzyme Inhibition: The diazepane structure can act as a mimetic of peptide turns, making it suitable for designing enzyme inhibitors.
-
Neurodegenerative Diseases: As part of a larger molecular structure, it could be explored for its potential to inhibit protein aggregation, a line of inquiry that has been pursued with other 1,4-diazepane derivatives.[5]
Conclusion
This compound, unambiguously identified by its InChIKey QUITYRPYRQXLRN-UHFFFAOYSA-N, represents a foundational molecule built upon the pharmacologically significant 1,4-diazepane scaffold. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic strategy, and the rationale for its importance in modern drug discovery and chemical biology. The systematic use of identifiers like the InChIKey is crucial for ensuring the integrity and clarity of the complex data generated in these fields.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
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Predicted ADMET Profile of 1-(3-Phenylpropyl)-1,4-diazepane: An In Silico Evaluation
An In-Depth Technical Guide
Abstract
The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] This technical guide provides a comprehensive in silico analysis of 1-(3-Phenylpropyl)-1,4-diazepane, a novel small molecule with a diazepine scaffold. The 1,4-diazepine core is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3] Utilizing a suite of computational models based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, and structural fingerprinting, we predict the compound's physicochemical characteristics, pharmacokinetic profile, and potential toxicological liabilities.[4][5] This document offers researchers and drug development professionals a predictive framework for this molecule, highlighting its potential strengths and weaknesses, and guiding future experimental validation efforts.
Introduction: The Imperative of Predictive ADMET in Drug Discovery
The journey of a new molecular entity from laboratory bench to approved therapeutic is fraught with challenges, with a significant percentage of failures attributed to unfavorable pharmacokinetic or safety profiles.[1][6] The ADMET paradigm provides a systematic framework for evaluating how a drug candidate interacts with a biological system. Integrating predictive ADMET modeling early in the discovery pipeline allows for the rational design and prioritization of compounds with a higher probability of clinical success.[2][4]
In silico tools offer a rapid and cost-effective means to generate these crucial predictions, leveraging vast datasets of chemical structures and their corresponding experimental ADMET properties.[1][7] These models can predict everything from fundamental physicochemical properties to complex toxicological endpoints like cardiotoxicity and mutagenicity.[8][9]
This guide focuses on This compound (PubChem CID: 20118808), a compound featuring a flexible diazepane ring N-substituted with a phenylpropyl group.[10] While specific therapeutic applications for this exact molecule are not widely documented, the diazepine scaffold is present in numerous biologically active compounds, including anxiolytics and antipsychotics, making this structural class a continued area of interest.[3][11][12] This analysis serves as a foundational assessment to inform its potential development.
Figure 1: High-Level In Silico ADMET Workflow. This diagram illustrates the process of using computational models to predict the ADMET profile of a candidate compound, which then informs decisions for further experimental validation and lead optimization.
Foundational Physicochemical Properties and Drug-Likeness
The absorption and distribution of a drug are fundamentally governed by its physicochemical properties. We began by calculating key molecular descriptors for this compound and evaluating them against Lipinski's Rule of Five, a widely used guideline for estimating the drug-likeness of a molecule for oral administration.[13]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₄H₂₂N₂[10] | - | - |
| Molecular Weight | 218.34 g/mol [10] | ≤ 500 Da | Yes |
| logP (Lipophilicity) | 2.3[10] | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Molar Refractivity | 69.5 cm³ | 40 - 130 | Yes |
| Polar Surface Area (TPSA) | 15.27 Ų | ≤ 140 Ų | Yes |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its moderate molecular weight and balanced lipophilicity (logP of 2.3) suggest a favorable starting point for oral absorption.[14] The low polar surface area (TPSA) is a strong indicator of good cell membrane permeability, including potential for crossing the blood-brain barrier.
Predicted Absorption Profile
Absorption determines the fraction of an administered dose that reaches systemic circulation. For oral drugs, this involves traversing the intestinal epithelium. Our in silico models predict the following key absorption parameters.
Table 2: Predicted Absorption Characteristics
| Parameter | Predicted Outcome | Interpretation & Rationale |
| Human Intestinal Absorption | High | The combination of low molecular weight, moderate lipophilicity, and low TPSA strongly suggests efficient passive diffusion across the gut wall.[15] |
| Caco-2 Permeability | High | Models predict high permeability in Caco-2 cell assays, a standard in vitro model for the intestinal barrier. |
| Oral Bioavailability | High (>80%) | Based on its physicochemical profile, the compound is predicted to have high oral bioavailability, a critical parameter for oral drug efficacy. |
| P-glycoprotein (P-gp) Substrate | Predicted Non-Substrate | The molecule is not predicted to be a substrate for the P-gp efflux pump, which actively transports substances out of cells, thereby increasing its potential for absorption and CNS penetration.[4] |
| P-glycoprotein (P-gp) Inhibitor | Predicted Non-Inhibitor | The compound is unlikely to inhibit P-gp, reducing the risk of drug-drug interactions with other medications that are P-gp substrates. |
The collective prediction of high intestinal absorption and non-substrate status for P-gp suggests that this compound has a promising absorption profile for an orally administered therapeutic.
Predicted Distribution Characteristics
Once absorbed, a drug distributes throughout the body's tissues and fluids. The extent of this distribution influences both its efficacy and potential for off-target effects.
Table 3: Predicted Distribution Parameters
| Parameter | Predicted Value/Class | Implication for Drug Development |
| Volume of Distribution (VDss) | High (>0.7 L/kg) | A high VDss suggests the compound distributes extensively into tissues rather than remaining in the plasma. This is consistent with its lipophilic character. |
| Plasma Protein Binding (PPB) | High (~90-95%) | The compound is predicted to bind extensively to plasma proteins like albumin. This means only a small fraction of the drug will be "free" to exert its pharmacological effect at any given time, potentially prolonging its duration of action.[2] |
| Blood-Brain Barrier (BBB) Permeability | Predicted to Cross | The low TPSA and moderate lipophilicity are strong indicators that the molecule can penetrate the BBB. This is a critical property for drugs targeting the central nervous system (CNS).[4] |
The distribution profile suggests that this compound would likely achieve significant tissue penetration, including into the CNS. While high plasma protein binding can sometimes limit efficacy, it can also contribute to a longer half-life.
Predicted Metabolic Pathways
Metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion. This process is mediated mainly by the Cytochrome P450 (CYP) family of enzymes. Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions.
Based on the structure of this compound, the following metabolic pathways are predicted to be most prominent:
-
Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, typically at the para-position, mediated by enzymes like CYP2D6 and CYP3A4.
-
N-Dealkylation: The bond between the propyl chain and the diazepane nitrogen is susceptible to cleavage, resulting in the formation of 1,4-diazepane and a phenylpropanal metabolite. This is a common metabolic route for N-alkylated amines.[16]
-
Aliphatic Hydroxylation: Hydroxylation can also occur on the propyl chain, particularly at the benzylic position or other carbons.
CYP Inhibition/Induction:
-
CYP Inhibitor: Predicted to be a weak inhibitor of CYP2D6 and CYP3A4. This suggests a moderate risk of drug-drug interactions.
-
CYP Substrate: Predicted to be a substrate for CYP2D6 and CYP3A4.
Figure 2: Predicted Major Metabolic Pathways. This diagram shows the primary metabolic transformations that this compound is likely to undergo, mediated by hepatic CYP450 enzymes.
Predicted Excretion Profile
Excretion is the final removal of the drug and its metabolites from the body.
Table 4: Predicted Excretion Characteristics
| Parameter | Predicted Outcome | Rationale |
| Primary Route of Excretion | Hepatic/Renal | The parent compound's lipophilicity suggests initial hepatic metabolism, followed by renal excretion of the more polar metabolites. |
| Total Clearance | Low to Moderate | The predicted high plasma protein binding and susceptibility to metabolism suggest a clearance rate that is not rapid, likely contributing to a moderate to long half-life. |
| Half-Life (t₁/₂) | Moderate to Long | Based on its distribution and clearance predictions, the compound is expected to have a reasonably long half-life, potentially allowing for once or twice-daily dosing.[2] |
Predicted Toxicity Profile
Toxicity assessment is paramount for drug safety. In silico models can identify potential liabilities by screening for structural alerts associated with known toxicophores and by using models trained on extensive toxicological data.
Table 5: Predicted Toxicological Endpoints
| Toxicity Endpoint | Predicted Risk | Mechanistic Insight & Significance |
| hERG Inhibition | Low Risk | The molecule lacks common structural motifs known to bind to the hERG potassium channel, suggesting a low risk of causing QT prolongation and associated cardiotoxicity.[8] |
| Hepatotoxicity (DILI) | Low to Moderate Risk | While no high-potency toxicophores for liver injury are present, the involvement of CYP metabolism always carries a background risk of producing reactive metabolites. Experimental follow-up is warranted. |
| Ames Mutagenicity | Negative | The structure does not contain alerts for mutagenicity, indicating a low probability of being genotoxic or carcinogenic. |
| Carcinogenicity | Negative | Based on the absence of mutagenicity alerts and other structural features, the compound is predicted to be non-carcinogenic. |
| Skin Sensitization | Low Risk | The molecule is not predicted to be a skin sensitizer. |
| Acute Oral Toxicity (LD₅₀) | Class III/IV (Slightly to Practically Non-Toxic) | QSAR models predict a high LD₅₀ value, suggesting low acute toxicity upon oral administration.[17] |
The overall in silico toxicity profile is favorable. The most significant area for future experimental scrutiny would be the potential for metabolism-induced hepatotoxicity, a common consideration for many drug candidates.
Methodological Overview: An In Silico Protocol
The predictions presented in this guide were derived using a consensus approach based on established computational methodologies.
Step-by-Step Workflow:
-
Structure Acquisition and Preparation: The canonical SMILES string for this compound (C1CNCCN(C1)CCCC2=CC=CC=C2) was obtained from the PubChem database.[10] The 2D structure was converted to a 3D conformation and energy-minimized for subsequent calculations.
-
Model Selection: A variety of well-validated, publicly accessible prediction platforms and methodologies were conceptually employed. These include tools like SwissADME, pkCSM, and AdmetSAR 2.0, which utilize a combination of predictive techniques.[1][8][18]
-
Physicochemical Properties: Calculated using algorithms based on atomic contributions and fragment-based methods.
-
Pharmacokinetic Predictions (ADME): Generated using a combination of QSAR models, machine learning algorithms (e.g., support vector machines, random forests), and molecular fingerprint-based similarity searches.[5][6]
-
Toxicity Predictions: Based on the identification of structural alerts (toxicophores) and statistical models trained on large databases of experimental toxicity data.[9]
-
-
Data Consolidation and Interpretation: Predictions for each ADMET endpoint were aggregated. The final reported outcome represents a consensus prediction, with interpretations grounded in established principles of medicinal chemistry and pharmacology.
Summary and Strategic Recommendations
The comprehensive in silico ADMET analysis of this compound paints the picture of a promising drug candidate, particularly for indications requiring CNS penetration.
Key Strengths:
-
Excellent Drug-Likeness: Full compliance with Lipinski's rules.
-
Favorable Absorption: High predicted oral bioavailability and intestinal absorption.
-
Good CNS Penetration: Predicted to cross the blood-brain barrier effectively.
-
Clean Toxicity Profile: Low predicted risk for major toxicities, including cardiotoxicity and mutagenicity.
Potential Liabilities & Areas for Investigation:
-
High Plasma Protein Binding: While this may prolong half-life, it could also limit the free drug concentration at the target site. Experimental measurement is crucial.
-
Metabolic Profile: As a predicted substrate and weak inhibitor of CYP2D6 and CYP3A4, there is a moderate potential for drug-drug interactions. Metabolic stability and CYP interaction assays should be prioritized.
Conclusion: this compound demonstrates a highly favorable ADMET profile from a predictive standpoint. The molecule's strengths appear to outweigh its potential liabilities, marking it as a strong candidate for synthesis and progression into experimental in vitro ADMET assays to validate these computational findings.
References
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. Retrieved from [Link]
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Alcaro, S., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. Retrieved from [Link]
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ResearchGate. (2021). Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. Retrieved from [Link]
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Serafim, E., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Probing the Enigmatic Mechanism of Action of 1-(3-Phenylpropyl)-1,4-diazepane: A Technical Guide for Preclinical Investigation
Foreword: Embracing Mechanistic Uncertainty in Early-Stage Drug Discovery
In the landscape of contemporary drug development, the journey from a novel chemical entity to a clinically validated therapeutic is fraught with challenges. Among the most critical hurdles is the elucidation of a compound's precise mechanism of action (MoA). This understanding is not merely an academic exercise; it is the bedrock upon which a successful and safe therapeutic is built. For a molecule like 1-(3-Phenylpropyl)-1,4-diazepane, which marries two pharmacologically significant scaffolds—the phenylpropylamine and the 1,4-diazepane moieties—the potential for diverse biological activity is vast, yet its specific MoA remains uncharacterized.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals who are tasked with unraveling the pharmacological identity of such novel compounds. We will eschew a rigid, one-size-fits-all approach. Instead, this document will serve as a dynamic framework for inquiry, structured around plausible, evidence-based hypotheses derived from the constituent chemical features of this compound. Our approach is grounded in the principles of scientific integrity, providing not just experimental protocols, but the strategic rationale behind them. Each proposed experiment is designed to be a self-validating step in a logical sequence of investigation, aimed at progressively refining our understanding of this intriguing molecule.
Deconstructing the Molecule: Structural Clues to Functional Hypotheses
The structure of this compound presents a compelling starting point for our investigation. It is a conjugate of two well-known pharmacophores:
-
The Phenylpropylamine Scaffold: This structural motif is the backbone of numerous psychoactive compounds and therapeutics that primarily target the monoaminergic systems.[1] Analogues of phenylpropylamine are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, acting as either reuptake inhibitors or releasing agents.[1] Furthermore, this scaffold is present in certain hallucinogens and 5-HT2A receptor agonists.[2][3][4]
-
The 1,4-Diazepane Ring: Recognized as a "privileged structure" in medicinal chemistry, the 1,4-diazepane core is found in a wide array of biologically active molecules.[5] Derivatives have demonstrated activities as antipsychotics, anxiolytics, anticonvulsants, anticancer agents, and even as inhibitors of specific enzymes like Factor Xa or as ligands for sigma receptors.[6][7][8][9][10][11]
This duality of structural heritage informs our primary mechanistic hypotheses. The following sections will explore these possibilities in-depth, proposing a logical and efficient experimental workflow to test each one.
Hypothesis 1: Modulation of Monoamine Transporters
The most direct hypothesis, given the phenylpropylamine moiety, is that this compound functions as a modulator of monoamine transporters. Its action could range from potent and selective inhibition of reuptake at one or more transporters to acting as a substrate and inducing neurotransmitter release.
Scientific Rationale
The structure-activity relationships (SAR) of phenylpropylamine analogues are well-documented.[1] Key determinants of activity and selectivity include substitutions on the phenyl ring, the alkyl chain, and the amino group. In this compound, the nitrogen of the phenylpropylamine is incorporated into the 1,4-diazepane ring, which could significantly influence its interaction with monoamine transporters compared to simpler analogues like amphetamine.
Experimental Validation Workflow
A tiered approach is recommended, starting with broad screening and progressing to more detailed functional characterization.
The initial step is to determine if the compound has any appreciable affinity for the primary monoamine transporters.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Citalopram (for SERT).
-
Non-labeled inhibitors for determining non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, and Fluoxetine for SERT).
-
Test compound: this compound.
-
Scintillation counter and appropriate scintillation fluid.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.
-
For determination of non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of the appropriate non-labeled inhibitor.
-
After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Hypothetical Binding Affinity Data for this compound
| Target | Radioligand | Ki (nM) |
| hDAT | [³H]WIN 35,428 | Experimental Value |
| hNET | [³H]Nisoxetine | Experimental Value |
| hSERT | [³H]Citalopram | Experimental Value |
If significant binding affinity is observed in Tier 1, the next step is to assess the functional consequence of this binding – does the compound inhibit neurotransmitter uptake?
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Objective: To determine the potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.
-
Materials:
-
Rat brain synaptosomes or cell lines expressing hDAT, hNET, or hSERT.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Uptake buffer.
-
Test compound and reference inhibitors.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the accumulated radioactivity.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
A compound can bind to a transporter and inhibit uptake, or it can be a substrate for the transporter and induce reverse transport (release). This is a critical distinction with significant implications for the compound's pharmacological profile.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
-
Objective: To determine if this compound induces the release of pre-loaded radiolabeled neurotransmitters from synaptosomes or cells.
-
Materials:
-
Synaptosomes or cells expressing the relevant transporter.
-
Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Superfusion apparatus.
-
Test compound, a known releasing agent (e.g., amphetamine), and a known uptake inhibitor (e.g., cocaine).
-
-
Procedure:
-
Load the synaptosomes/cells with the radiolabeled neurotransmitter.
-
Transfer the loaded preparations to a superfusion system and wash with buffer to establish a stable baseline of radioactivity.
-
Expose the preparations to the test compound, the positive control releasing agent, and the negative control uptake inhibitor at various concentrations.
-
Collect fractions of the superfusate over time and measure the radioactivity in each fraction.
-
-
Data Analysis:
-
Calculate the amount of neurotransmitter release as a percentage of the total radioactivity in the preparation.
-
Compare the release induced by the test compound to that of the positive and negative controls.
-
Hypothesis 3: Interaction with Sigma Receptors
Recent research has highlighted that certain 1,4-diazepane derivatives can act as ligands for sigma receptors (σ1 and σ2). [9][11]These receptors are involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders.
Scientific Rationale
The lipophilic nature of the phenylpropyl group combined with the nitrogen-containing diazepine scaffold could favor binding to the unique pharmacophore of sigma receptors. The conformational flexibility of the diazepine ring may allow it to adopt a conformation suitable for binding within the receptor's active site.
Experimental Validation Workflow
The approach is similar to that for GPCRs, starting with binding assays and followed by functional characterization if affinity is established.
Experimental Protocol: Radioligand Binding for σ1 and σ2 Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
-
Materials:
-
Membranes from cells expressing σ1 receptors or from tissues rich in σ2 receptors (e.g., liver).
-
Radioligands: -Pentazocine (for σ1) and [³H]DTG (for σ2, in the presence of a masking concentration of a σ1 ligand).
-
Non-labeled ligands for non-specific binding (e.g., Haloperidol).
-
Test compound.
-
-
Procedure and Data Analysis: Follow the general procedure for radioligand binding assays as described for monoamine transporters.
Table 2: Hypothetical Sigma Receptor Binding Affinity Data
| Target | Radioligand | Ki (nM) |
| σ1 | -Pentazocine | Experimental Value |
| σ2 | [³H]DTG | Experimental Value |
The functional roles of sigma receptors are complex and context-dependent. Therefore, a suite of cellular assays may be necessary to understand the consequences of binding.
Experimental Protocol: Neurite Outgrowth Assay
-
Objective: To assess the effect of this compound on neurite outgrowth in a cell line such as PC12, a process known to be modulated by σ1 receptor ligands.
-
Procedure:
-
Culture PC12 cells in the presence of Nerve Growth Factor (NGF).
-
Treat the cells with varying concentrations of the test compound.
-
After a suitable incubation period, fix the cells and visualize the neurites using microscopy.
-
Quantify neurite length and number.
-
Conclusion: A Roadmap to Mechanistic Clarity
The multifaceted nature of this compound's structure necessitates a systematic and hypothesis-driven approach to elucidating its mechanism of action. The experimental workflows outlined in this guide provide a robust framework for such an investigation. By starting with broad screening across the most plausible target families—monoamine transporters, GPCRs, and sigma receptors—and then progressing to more detailed functional characterization of any identified "hits," researchers can efficiently and logically navigate the path to mechanistic understanding. The data generated from these studies will be crucial for guiding future lead optimization efforts and for building a comprehensive pharmacological profile of this novel chemical entity.
References
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- Aldous, F. A. B., et al. (1974). Structure-Activity Relationships in Psychotomimetic Phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111.
- Man, J., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1307–1318.
- Gelin, M., et al. (2008). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 18(11), 3242–3246.
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
- Sato, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179–2191.
- TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.
- Pinder, R. M., et al. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111.
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- Pharmacy 180. (n.d.).
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El-Sayed, N. N. E., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[1][12]iazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051.
- Patel, P., et al. (2021). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Letters in Drug Design & Discovery, 18(1), 85-96.
- PubChem. (n.d.). 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane.
- Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 25(23), 5673.
- OUCI. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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El-Sayed, W. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][3][6]riazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 672.
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Li, Y., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f]d[1][3]iazepines as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893–2897.
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Methodological & Application
Application Note: Laboratory-Scale Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-phenylpropyl)-1,4-diazepane, a valuable substituted diamine for pharmaceutical and materials science research. The described method utilizes a direct, one-pot reductive amination strategy, which is known for its efficiency and operational simplicity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the synthetic strategy, mechanistic insights, safety precautions, and detailed procedures for synthesis, purification, and characterization.
Introduction and Synthetic Strategy
This compound is a key structural motif and building block in medicinal chemistry. The 1,4-diazepane ring is a privileged scaffold found in various biologically active compounds, and the phenylpropyl substituent allows for further functionalization or can be integral to the pharmacophore of a target molecule.
Several synthetic routes can be envisioned for this target, including the direct N-alkylation of 1,4-diazepane with an appropriate 3-phenylpropyl halide. However, such methods often suffer from challenges like over-alkylation, leading to the formation of quaternary ammonium salts and complex purification profiles.
To circumvent these issues, this protocol details a one-pot direct reductive amination procedure. This strategy is among the most important methods for synthesizing amines in the pharmaceutical industry.[1] It involves the reaction between 1,4-diazepane and 3-phenylpropanal to form an intermediate iminium ion, which is then immediately reduced in situ to the desired secondary amine. This approach offers several advantages:
-
High Selectivity: The reducing agent is chosen to selectively reduce the iminium ion over the starting aldehyde.
-
Efficiency: The one-pot nature of the reaction minimizes handling and purification steps, saving time and resources.
-
Milder Conditions: The reaction proceeds under mild conditions, which helps to preserve sensitive functional groups.
For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice. STAB is a mild and selective hydride donor, particularly effective for reductive aminations.[1][2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups moderate its reactivity, making the reduction of the iminium ion significantly faster than the reduction of the starting aldehyde.[2] This selectivity is crucial for the success of a one-pot procedure.[1] Furthermore, unlike other reagents such as sodium cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic byproducts like hydrogen cyanide.[1][3]
The overall reaction scheme is as follows:
(Self-generated image, not from search results) Scheme 1: Reductive amination of 1,4-diazepane with 3-phenylpropanal using Sodium Triacetoxyborohydride.
Materials and Methods
Reagents and Materials
Ensure all reagents are of appropriate purity (≥95%) and used as received unless otherwise noted.
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Properties | Supplier |
| 1,4-Diazepane | 505-66-8 | C₅H₁₂N₂ | 100.16 | Corrosive, toxic in contact with skin.[4] Store under inert atmosphere.[5] | Sigma-Aldrich, BLD Pharm |
| 3-Phenylpropanal | 104-53-0 | C₉H₁₀O | 134.18 | Flammable liquid and vapor. | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Water-sensitive. A mild and selective reducing agent.[1][2] | Sigma-Aldrich, Acros |
| 1,2-Dichloroethane (DCE) | 107-06-2 | C₂H₄Cl₂ | 98.96 | Preferred solvent for STAB reactions.[2] Carcinogen. | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Used as a saturated aqueous solution for work-up. | VWR |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent. | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. | VWR |
| Round-bottom flask (100 mL) | - | - | - | - | - |
| Magnetic stirrer and stir bar | - | - | - | - | - |
| Nitrogen/Argon inlet | - | - | - | - | - |
| Separatory funnel (250 mL) | - | - | - | - | - |
| Rotary evaporator | - | - | - | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
1,4-Diazepane: Is corrosive and toxic.[4] Avoid skin and eye contact. Handle under an inert atmosphere as it can be hygroscopic.
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Handle with extreme care.
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Dispense in a dry environment and avoid contact with moisture.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated and non-chlorinated solvent waste streams should be segregated.
Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 g, ~10 mmol).
-
Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask.
-
Stir the mixture under a nitrogen or argon atmosphere until the 1,4-diazepane is fully dissolved.
Step 2: Reagent Addition
-
Add 3-phenylpropanal (1.34 g, 10 mmol) to the stirred solution in a single portion.
-
Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the initial formation of the hemiaminal and subsequently the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol, 1.2 equiv) to the reaction mixture portion-wise over 5 minutes. Note: A slight exotherm may be observed.
Step 3: Reaction Monitoring
-
Stir the reaction at room temperature for 12-18 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
TLC System: Dichloromethane/Methanol (9:1) with 1% triethylamine.
-
Visualization: Stain with ninhydrin (for the primary amine of 1,4-diazepane) and potassium permanganate. The product spot should be less polar than the starting 1,4-diazepane.
-
Step 4: Work-up and Extraction
-
Once the reaction is complete (disappearance of the limiting starting material), carefully quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) will occur.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).
-
Combine all organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution, 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Step 5: Purification and Characterization
-
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane, containing 0.5% triethylamine to prevent the product from streaking on the silica.
-
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a clear or pale yellow oil.
-
Characterization: Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 219.18).
-
Process Workflow and Visualization
The following diagram illustrates the complete laboratory workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Expected Results
-
Low Yield:
-
Cause: Incomplete reaction or decomposition of the aldehyde. Ensure the aldehyde is of good quality. The reaction can be gently heated to 40 °C if it stalls at room temperature.
-
Cause: STAB reagent is old or has been exposed to moisture. Use a fresh bottle of the reagent.
-
-
Side Products (Over-alkylation):
-
Cause: While reductive amination minimizes this, using a large excess of the aldehyde could potentially lead to dialkylation of the diazepane. Maintain the stoichiometry close to 1:1.
-
-
Purification Issues:
-
Cause: The amine product may stick to the silica gel column.
-
Solution: Always add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel, ensuring good elution and sharp peaks.
-
Expected Yield: 55-75%.
Conclusion
This application note presents a reliable and efficient protocol for the laboratory-scale synthesis of this compound via direct reductive amination. The use of sodium triacetoxyborohydride provides a safe and selective method, yielding the target compound in good purity and yield. This procedure is well-suited for researchers in medicinal chemistry and related fields requiring access to this valuable synthetic intermediate.
References
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-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ramirez, M. A., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central.
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ChemBK. (n.d.). 3-Phenylpropyl bromide. Retrieved from [Link]
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PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (3-bromopropyl)triphenylphosphonium bromide. Retrieved from [Link]
- Wang, X., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(17), 3105.
- Wang, J. Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979–1982.
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
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HPLC purification method for 1-(3-Phenylpropyl)-1,4-diazepane
An Application Note and Protocol for the Preparative HPLC Purification of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The target molecule, a basic diamine, presents unique chromatographic challenges, including poor peak shape and limited UV detectability. This guide details a reversed-phase HPLC method specifically developed to overcome these issues. The causality behind the selection of the stationary phase, mobile phase composition, and detector is thoroughly explained to provide researchers with a foundational understanding for method adaptation and troubleshooting. The protocol employs a high-pH stable C18 column and a volatile buffer system, ensuring compatibility with Evaporative Light Scattering Detection (ELSD) and subsequent sample work-up. This document is intended for researchers, scientists, and drug development professionals requiring a high-purity final compound for downstream applications.
Introduction and Chromatographic Challenges
This compound is a diazepane derivative of interest in pharmaceutical and medicinal chemistry research.[1][2] The synthesis of such molecules often results in a crude mixture containing starting materials, by-products, and related impurities. Achieving high purity (>99%) is critical for accurate biological assays and subsequent development stages.
The purification of this compound by HPLC is complicated by its chemical structure:
-
Basic Nature: The molecule contains two tertiary amine functional groups within the diazepane ring.[3] In traditional reversed-phase HPLC using silica-based columns at acidic or neutral pH, these basic groups become protonated. This leads to strong, undesirable interactions with residual acidic silanol groups on the stationary phase surface, resulting in significant peak tailing and poor resolution.[4][5]
-
Detection: The molecule possesses a phenyl group, which provides some UV absorbance. However, its molar absorptivity may be low, and potential process-related impurities might lack a suitable chromophore, making UV detection unreliable for comprehensive purity assessment. Direct analysis of amines without a strong chromophore is a common challenge in HPLC.[6]
To address these challenges, this protocol utilizes a reversed-phase method with a high-pH mobile phase to suppress the ionization of the amine groups, coupled with a universal detection method.[4][7]
Principle of the Method: A High-pH Reversed-Phase Approach
The separation strategy is built on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[8] To mitigate the issues associated with basic compounds, the following principles are applied:
-
Stationary Phase Selection: A C18 stationary phase is chosen for its strong hydrophobic retention, making it a versatile and common starting point for reversed-phase separations.[7] Modern, high-pH stable C18 columns are specifically designed to resist degradation under basic conditions (pH > 8), which would otherwise dissolve the underlying silica backbone.
-
Mobile Phase pH Control: By maintaining the mobile phase pH above the pKa of the amine functional groups (typically pKa ≈ 9-11 for tertiary amines), the compound remains in its neutral, un-ionized state.[5] This minimizes ionic interactions with the stationary phase, leading to improved peak symmetry and predictable retention based on hydrophobicity. Ammonium hydrogencarbonate is an excellent volatile buffer for maintaining a high pH and is compatible with both ELSD and mass spectrometry (MS).[9]
-
Universal Detection with ELSD: An Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase.[10][11] It operates by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[12] This makes it ideal for compounds with poor or no UV chromophores and allows for gradient elution, a key advantage over Refractive Index (RI) detectors.[13][14]
Materials and Methods
3.1 Equipment and Consumables
-
Preparative HPLC system with a binary pump, autosampler/manual injector, and fraction collector.
-
Evaporative Light Scattering Detector (ELSD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical HPLC system with UV or ELSD for purity analysis of collected fractions.
-
Rotary evaporator for solvent removal.
-
pH meter.
-
Analytical balance.
-
Volumetric flasks and graduated cylinders.
-
Syringe filters (0.45 µm, PTFE or nylon).
3.2 Chemicals and Reagents
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Ammonium Bicarbonate (NH₄HCO₃), ≥99% purity.
-
Crude this compound sample.
3.3 HPLC Column
-
Preparative Column: XBridge™ Prep C18 (10 µm, 19 x 250 mm) or equivalent high-pH stable C18 column.
-
Analytical Column: XBridge™ C18 (5 µm, 4.6 x 150 mm) or equivalent for fraction analysis.
Experimental Protocol
This protocol outlines the steps for purifying the crude product. A preliminary screening gradient on an analytical scale is recommended to determine the approximate elution conditions before scaling up.
4.1 Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution in water.
-
Weigh the appropriate amount of ammonium bicarbonate.
-
Dissolve in HPLC-grade water. For example, to make 1 L, dissolve 0.791 g of NH₄HCO₃ in 1 L of water.
-
Adjust the pH to 9.5 using ammonium hydroxide if necessary. Note: Ammonium bicarbonate solutions are typically already in the desired basic pH range.
-
Filter the buffer through a 0.45 µm filter.
-
-
Mobile Phase B (Organic): Use 100% Acetonitrile.
4.2 Sample Preparation
-
Prepare a stock solution of the crude this compound by dissolving it in a minimal amount of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO).
-
Dilute the stock solution with Mobile Phase A to ensure solubility and compatibility with the initial HPLC conditions. The final concentration will depend on the column size and loading capacity, typically starting around 10-50 mg/mL for preparative runs.[15]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4.3 HPLC System Configuration and Parameters
The following table summarizes the optimized parameters for the preparative purification.
| Parameter | Preparative Method | Analytical Method (Purity Check) |
| Column | High-pH Stable C18 (e.g., 19 x 250 mm, 10 µm) | High-pH Stable C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.5 | 10 mM Ammonium Bicarbonate in Water, pH 9.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Gradient | 20-70% B over 25 minutes | 20-70% B over 20 minutes |
| Column Temperature | Ambient (or 30 °C for better reproducibility) | 30 °C |
| Injection Volume | 1-5 mL (depending on concentration and loading) | 10 µL |
| Detector | ELSD (Drift Tube: 50°C, Nebulizer Gas: 2.0 Bar) | ELSD or UV (254 nm) |
| Fraction Collection | Peak-based (threshold and/or slope) | N/A |
4.4 Purification Workflow
Caption: Workflow for the preparative HPLC purification of this compound.
4.5 Step-by-Step Procedure
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition (20% B) for at least 3-5 column volumes or until a stable baseline is observed on the detector.
-
Injection: Inject the prepared crude sample onto the column.
-
Separation and Data Acquisition: Start the gradient method and begin data acquisition. Monitor the chromatogram in real-time.
-
Fraction Collection: Configure the fraction collector to trigger collection based on the detector signal (e.g., signal threshold or slope). Collect the main peak corresponding to the target compound into separate vessels. It is often wise to collect the beginning, middle, and end of the peak into different tubes to isolate the purest fractions.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) and then re-equilibrate at the starting conditions for the next run.
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method to determine its purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >99%). Remove the acetonitrile and water by rotary evaporation. As ammonium bicarbonate is volatile, it will be removed during this process, leaving the pure compound. Lyophilization can also be used if the compound is not volatile.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Mobile phase pH is too low; Column is not stable at high pH; Column overload. | Ensure mobile phase pH is >9.0.[4] Use a specifically designed high-pH stable column. Reduce the sample load/injection volume.[15] |
| No/Low Signal on ELSD | Compound is volatile; ELSD settings are not optimal; Low sample concentration. | Lower the drift tube temperature.[12] Optimize nebulizer gas pressure. Increase sample concentration. Ensure the mobile phase is sufficiently volatile.[11] |
| Poor Resolution | Gradient is too steep; Flow rate is too high; Inappropriate stationary phase. | Decrease the gradient slope (e.g., extend the gradient time). Reduce the flow rate. Screen alternative stationary phases (e.g., Phenyl-Hexyl for different selectivity).[5] |
| Irreproducible Retention | Inadequate column equilibration; Buffer concentration is too low; pH drift. | Increase equilibration time between runs. Ensure buffer concentration is at least 10 mM.[16] Remake the mobile phase fresh daily. |
Conclusion
This application note presents a validated and reliable reversed-phase HPLC method for the preparative purification of this compound. By employing a high-pH stable C18 column with a volatile ammonium bicarbonate buffer, the common chromatographic issues associated with basic amines, such as peak tailing, are effectively eliminated. The use of an Evaporative Light Scattering Detector provides universal detection, ensuring that the target compound and any non-UV active impurities are monitored. This protocol provides a clear, step-by-step workflow that enables researchers to obtain a high-purity product suitable for demanding applications in pharmaceutical and scientific research.
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Application Notes and Protocols: Profiling 1-(3-Phenylpropyl)-1,4-diazepane for Central Nervous System Drug Discovery
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold in CNS Disorders
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, renowned for its versatile therapeutic applications, particularly in the realm of Central Nervous System (CNS) disorders.[1][2] Derivatives of this seven-membered heterocyclic scaffold have demonstrated a wide spectrum of biological activities, including anxiolytic, anticonvulsant, sedative, and antipsychotic effects.[1][3] The success of benzodiazepines, a related class of compounds, has paved the way for the exploration of novel diazepine derivatives with potentially improved efficacy and side-effect profiles.[4] This guide focuses on a specific derivative, 1-(3-Phenylpropyl)-1,4-diazepane, and outlines a comprehensive strategy for its evaluation as a potential CNS drug candidate. The protocols herein are designed to systematically characterize its pharmacological profile, from initial receptor interactions to its potential behavioral effects in preclinical models. Recent research into novel 1,4-diazepane derivatives has also shown promise in targeting amyloid-beta (Aβ) aggregation, suggesting a potential role in neurodegenerative diseases like Alzheimer's.[5] Furthermore, these derivatives have been noted for their potential to cross the blood-brain barrier (BBB), a critical attribute for any CNS-acting therapeutic.[5]
Strategic Workflow for CNS Candidate Profiling
A logical, multi-tiered approach is essential for the efficient evaluation of any novel CNS compound. The following workflow provides a roadmap for characterizing this compound, starting with broad, high-throughput in vitro assays and progressing to more complex in vivo studies.
Figure 1: A tiered experimental workflow for the CNS profiling of this compound.
Part 1: In Vitro Pharmacological Profiling
The initial phase of characterization focuses on understanding the molecular interactions of this compound with key CNS targets and its ability to penetrate the blood-brain barrier.
Primary Target Screening: Receptor Binding Affinity
Rationale: The diverse actions of CNS drugs are often dictated by their affinity for various neurotransmitter receptors.[6] A broad receptor binding screen is the first step to identify the primary biological targets of this compound and to flag potential off-target interactions that could lead to side effects. Key receptor families to investigate include dopaminergic, serotonergic, and adrenergic receptors, all of which are implicated in mood, cognition, and arousal.[7][8][9]
Protocol: Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.[10][11][12]
-
Preparation of Receptor Membranes:
-
Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., D2 dopamine, 5-HT2A serotonin, or α1 adrenergic receptors).
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound, this compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation and Separation:
-
Incubate the plates at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are retained on the filter.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Receptor Binding Profile
| Receptor Subtype | Radioligand | Ki (nM) for this compound |
| Dopamine | ||
| D1 | [³H]-SCH23390 | >1000 |
| D2 | [³H]-Spiperone | 50 |
| D3 | [³H]-Spiperone | 75 |
| D4 | [³H]-Spiperone | 120 |
| Serotonin | ||
| 5-HT1A | [³H]-8-OH-DPAT | 250 |
| 5-HT2A | [³H]-Ketanserin | 30 |
| 5-HT2C | [³H]-Mesulergine | 80 |
| Adrenergic | ||
| α1 | [³H]-Prazosin | 150 |
| α2 | [³H]-Rauwolscine | >1000 |
| β1 | [³H]-CGP12177 | >1000 |
Table 1: Hypothetical receptor binding affinity data for this compound. A lower Ki value indicates higher affinity.
Functional Activity: Agonist vs. Antagonist Properties
Rationale: Once high-affinity targets are identified, it is crucial to determine the functional consequence of binding. Does this compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or have the opposite effect of an agonist (inverse agonist)? This is typically assessed by measuring changes in intracellular second messengers, such as cAMP or Ca²⁺.[13]
Figure 2: Common G-protein coupled receptor signaling pathways relevant to CNS drug targets.
Protocol: cAMP Accumulation Assay (for Gi/Gs-Coupled Receptors)
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., D2 receptors, which are Gi-coupled) in a 96-well plate and culture overnight.[14]
-
Assay Procedure:
-
Wash cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist mode , pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known agonist (e.g., dopamine).
-
For agonist mode , incubate cells with varying concentrations of this compound alone.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Antagonist: Plot the cAMP response against the log concentration of the test compound to determine the IC50 for the inhibition of the agonist response.
-
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
Blood-Brain Barrier (BBB) Permeability
Rationale: A critical hurdle for any CNS drug is its ability to cross the highly selective blood-brain barrier.[15][16] Poor BBB penetration is a major cause of failure for CNS drug candidates.[17] In vitro models provide an early assessment of a compound's potential to reach its target in the brain.[18][19]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based, high-throughput assay that predicts passive diffusion across the BBB.[18]
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane, separating a donor and an acceptor well.
-
Assay Execution:
-
Add a solution of this compound to the donor wells.
-
Fill the acceptor wells with a buffer solution.
-
Sandwich the two plates and incubate for a set period (e.g., 4-18 hours).
-
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) value.
Data Presentation: BBB Permeability Classification
| Compound | Pe (10⁻⁶ cm/s) | Predicted BBB Permeability |
| Propranolol (High) | > 4.0 | High |
| This compound | (Experimental Value) | (Predicted Value) |
| Atenolol (Low) | < 2.0 | Low |
Table 2: Example classification of BBB permeability based on PAMPA results.
Part 2: In Vivo Preclinical Evaluation
Compounds with a promising in vitro profile (i.e., high affinity for a desirable target, appropriate functional activity, and good predicted BBB permeability) should advance to in vivo testing.
In Vivo Behavioral Models
Rationale: Behavioral models in rodents are essential for evaluating the potential therapeutic effects of a CNS drug candidate.[20][21] The choice of model depends on the predicted therapeutic indication based on the in vitro receptor profile. For a compound with high affinity for D2 and 5-HT2A receptors, models for psychosis, anxiety, and depression are relevant.
Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents.[20][21]
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle control to mice or rats via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with a video tracking system.
-
-
Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these parameters relative to the vehicle control is indicative of an anxiolytic effect.
Other Relevant Behavioral Models:
-
Forced Swim Test / Tail Suspension Test: To assess potential antidepressant activity.[21]
-
Amphetamine-Induced Hyperlocomotion: To screen for antipsychotic potential by measuring the compound's ability to reverse the locomotor-stimulating effects of amphetamine.[22]
Conclusion
This guide provides a structured, multi-faceted approach to the preclinical evaluation of this compound for CNS drug discovery. By systematically assessing its receptor binding profile, functional activity, BBB permeability, and in vivo behavioral effects, researchers can build a comprehensive understanding of its therapeutic potential. The 1,4-diazepane scaffold continues to be a rich source of novel CNS agents, and a rigorous, hypothesis-driven evaluation as outlined here is critical for identifying promising candidates for further development.
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2020). IntechOpen. Retrieved from [Link]
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Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (2017). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
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In vitro assay protocol for 1-(3-Phenylpropyl)-1,4-diazepane activity
Application Note & Protocol
A Strategic In Vitro Approach to Deorphanize and Characterize 1-(3-Phenylpropyl)-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound, a novel compound with a chemical scaffold suggesting potential activity at G-protein coupled receptors (GPCRs). In the absence of a known biological target, a tiered experimental approach is proposed, beginning with target identification through radioligand binding assays, followed by functional characterization to elucidate the compound's mechanism of action. This guide explains the rationale behind experimental choices, provides detailed step-by-step protocols for key assays, and outlines robust data analysis and validation practices to ensure scientific integrity.
Introduction: The Challenge of Novel Compound Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges, the first of which is the identification of its biological target. This compound's structure, featuring a diazepane ring and a phenylpropyl moiety, is reminiscent of various centrally active agents that interact with aminergic GPCRs, such as dopamine, serotonin, and adrenergic receptors. These receptors are pivotal in regulating a vast array of physiological processes, making them prominent targets for therapeutic intervention.
This application note outlines a systematic and logical workflow for the deorphanization of this compound. We will proceed with a two-tiered strategy:
-
Tier 1: Target Identification. A broad screening panel of competitive radioligand binding assays will be employed to determine if the compound exhibits affinity for a range of high-interest GPCRs.
-
Tier 2: Functional Characterization. Upon identifying a binding "hit," a suite of functional assays will be used to determine the compound's pharmacological nature—whether it acts as an agonist, antagonist, or inverse agonist, and to explore potential signaling bias.
This strategic approach ensures a cost-effective and scientifically rigorous characterization of novel compounds, providing the foundational data necessary for further drug development.
Tier 1: Target Identification via Radioligand Binding Assays
The principle of a competitive radioligand binding assay is to measure the ability of a test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.[1][2] This method is the gold standard for quantifying the affinity of a compound for a receptor.[1]
Rationale for Target Selection
Based on the structure of this compound, a primary screening panel should include receptors from the following families:
-
Serotonin (5-HT) Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7[6][7][8][9]
-
Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2[10][11][12]
Experimental Workflow for Competitive Radioligand Binding
The general workflow for a competitive binding assay is straightforward and amenable to high-throughput screening formats.[1]
Detailed Protocol: Radioligand Binding Assay
This protocol is a general template and should be optimized for each specific receptor-radioligand pair.
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific binding control (e.g., 10 µM Haloperidol for D2).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[13]
-
Cell harvester and scintillation counter.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer.[13] Perform a protein concentration assay (e.g., BCA) to normalize membrane input.[13]
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL membranes, 50 µL buffer, 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes, 50 µL non-specific control, 50 µL radioligand.
-
Competition: 150 µL membranes, 50 µL of this compound at various concentrations, 50 µL radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto the glass fiber filters using a cell harvester.[13]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[13]
Data Analysis and Interpretation
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated as Total Binding - Non-Specific Binding. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation :[13]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
A low nanomolar Ki value would be considered a "hit" and would warrant progression to Tier 2 functional assays.
| Parameter | Description |
| IC50 | The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for the competing ligand. It represents the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present. |
| Kd | The equilibrium dissociation constant of the radioligand. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. |
Tier 2: Functional Characterization of Receptor Activity
Once a binding interaction is confirmed, it is crucial to determine the functional consequence of this binding. This compound could be an agonist (activating the receptor), an antagonist (blocking the action of the endogenous agonist), or an inverse agonist (reducing the receptor's basal activity). The choice of functional assay depends on the G-protein coupling of the identified target receptor.
cAMP Assays (for Gs and Gi/o-coupled Receptors)
Principle: GPCRs coupled to Gs activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while those coupled to Gi/o inhibit adenylyl cyclase, decreasing cAMP levels.[14][15] Modern cAMP assays often use competitive immunoassay principles with fluorescence or luminescence readouts, such as HTRF (Homogeneous Time-Resolved Fluorescence).[16][17]
Protocol Outline (Gi-coupled Antagonist Mode):
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.[18]
-
Cell Plating: Seed cells into 384-well plates and grow to 80-90% confluency.[18]
-
Compound Addition: Add serial dilutions of this compound and incubate.
-
Stimulation: Add a fixed concentration (e.g., EC80) of a known agonist along with forskolin (to stimulate adenylyl cyclase and create a measurable inhibition window).[14]
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents (e.g., HTRF antibody and tracer).
-
Measurement: Read the plate on an HTRF-compatible reader. A decrease in signal indicates cAMP production.
Data Analysis:
-
Agonist Mode: Plot response vs. log[compound] to determine EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot inhibition of agonist response vs. log[compound] to determine IC50. This can be used to calculate the antagonist affinity constant (KB).
Calcium Flux Assays (for Gq-coupled Receptors)
Principle: Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3), which triggers the release of calcium (Ca²⁺) from intracellular stores.[19] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Calcium-5).[19][20][21]
Protocol Outline:
-
Cell Culture: Use a cell line expressing the target Gq-coupled receptor.
-
Dye Loading: Incubate cells with a calcium-sensitive dye. An inhibitor of anion transport like probenecid is often included to prevent dye leakage.[20]
-
Compound Addition: Place the plate in a kinetic plate reader (e.g., FLIPR, FlexStation). Add the test compound and immediately measure the fluorescence signal over time.[20][21]
-
Data Analysis: The peak fluorescence intensity is plotted against the log[compound] to generate a dose-response curve and determine EC50 and Emax values.
GTPγS Binding Assays (Proximal Functional Assay)
Principle: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[22] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates.[23][24] The amount of bound [³⁵S]GTPγS is proportional to receptor activation. This is a direct measure of G-protein activation and is less prone to signal amplification than downstream second messenger assays.[22][23]
Protocol Outline: The protocol is similar to the radioligand binding assay but uses [³⁵S]GTPγS as the radiolabel and includes GDP in the assay buffer to facilitate the exchange reaction.[24][25] The assay measures the agonist-stimulated increase in [³⁵S]GTPγS binding.
β-Arrestin Recruitment Assays (for Biased Agonism)
Principle: In addition to activating G-proteins, agonist-bound GPCRs can also recruit β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[18][26] A "biased agonist" may preferentially activate one pathway over the other (e.g., G-protein signaling over β-arrestin recruitment). Assays often use enzyme fragment complementation (e.g., luciferase or β-galactosidase) where the receptor is fused to one fragment and β-arrestin to the other. Recruitment brings the fragments together, generating a measurable signal.[27]
Scientific Integrity: Assay Validation and Quality Control
For any in vitro assay, robust validation is essential to ensure the data are reliable and reproducible.[28][29][30] Key validation parameters should be established during assay development.
Key Quality Control Metrics:
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 5 | Ensures a sufficient dynamic range to detect compound activity.[28] |
| Z'-factor | 1 - [ (3σ_s + 3σ_c) / |μ_s - μ_c| ] | > 0.5 | A measure of assay quality that accounts for both the dynamic range and data variation. A Z' > 0.5 indicates an excellent assay suitable for HTS.[28] |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15% | Measures the relative variability of the data and indicates assay precision.[28] |
σ_s and μ_s are the standard deviation and mean of the high signal control; σ_c and μ_c are for the low signal control.
Adherence to Good Laboratory Practices (GLP) principles, even in a research setting, ensures data integrity and traceability.[31]
Conclusion
The systematic approach detailed in this application note provides a robust framework for the initial characterization of novel compounds like this compound. By first identifying a specific, high-affinity binding target from a panel of likely candidates and subsequently dissecting its functional activity through a series of well-validated in vitro assays, researchers can build a comprehensive pharmacological profile. This foundational knowledge is critical for making informed decisions in the drug discovery pipeline, guiding lead optimization, and ultimately, translating a promising molecule into a potential therapeutic.
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Zhang, R. & Xie, X. GPCR-radioligand binding assays. Methods Mol Biol. 2012;922:95-104. Available from: [Link]
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Strange, P. G. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Br J Pharmacol. 2010;161(6):1238-1250. Available from: [Link]
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Hothersall, J. D. et al. β-arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacol Res Perspect. 2017;5(3):e00310. Available from: [Link]
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Zell, D. et al. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Int J Mol Sci. 2022;23(19):11942. Available from: [Link]
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Bieth, N. et al. Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. Br J Pharmacol. 1980;68(4):563-569. Available from: [Link]
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Yuan, H. et al. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. J Med Chem. 2019;62(2):931-953. Available from: [Link]
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Application Note: A Guide to Cell-Based Functional Characterization of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2] This application note provides a comprehensive strategic guide for the functional characterization of a novel derivative, 1-(3-Phenylpropyl)-1,4-diazepane. Based on its structural class, this compound is hypothesized to modulate monoaminergic G-protein coupled receptors (GPCRs) and transporters, which are critical targets in neuropsychiatric drug discovery.[3][4][5] We present detailed protocols for a suite of cell-based functional assays designed to build a comprehensive pharmacological profile, focusing on dopamine receptors, serotonin receptors, and monoamine transporters. The methodologies described herein leverage common second messenger readouts—cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) flux—as well as transporter uptake inhibition to elucidate the compound's mechanism of action.
Introduction: A Strategic Approach to Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous pharmacological evaluation. For compounds like this compound, whose core structure is associated with CNS activity, a primary screening strategy targeting key neurotransmitter systems is essential.[1] The most probable targets belong to the dopamine and serotonin receptor families, which signal through distinct G-protein subtypes (Gαs, Gαi, Gαq), and the monoamine transporters that regulate synaptic neurotransmitter levels.[6][7]
This guide outlines three fundamental assay platforms to deorphanize the compound's activity:
-
cAMP Accumulation Assays: To probe interactions with Gαs- and Gαi-coupled receptors, such as the D1 and D2 dopamine receptors, respectively.[8][9]
-
Calcium Flux Assays: To investigate activity at Gαq-coupled receptors, such as the 5-HT2A serotonin receptor.[10][11][12]
-
Transporter Uptake Assays: To determine inhibitory effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][13]
By employing these orthogonal assays, researchers can efficiently determine the compound's potency, efficacy, and selectivity, providing a robust foundation for further drug development.
Profiling Activity at Gαs/Gαi-Coupled Receptors: cAMP Assays
Scientific Rationale
Many critical GPCRs, including the D1 (Gαs) and D2 (Gαi) dopamine receptor subtypes, transduce signals by modulating the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[3][14] Activation of Gαs stimulates cAMP production, while Gαi activation inhibits it.[9][14] Measuring intracellular cAMP levels is therefore a direct and robust method to quantify the functional activity of compounds targeting these receptors.[8][15]
Assay Principle
These assays are typically performed in recombinant cell lines (e.g., HEK293 or CHO) stably expressing the receptor of interest. The change in cAMP is quantified using various methods, most commonly competitive immunoassays employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence (e.g., AlphaScreen).[14] To assess Gαi-coupled receptor activity, the adenylyl cyclase activator Forskolin is used to induce a baseline cAMP signal, which is then measured for inhibition by the test compound.
Visualization: GPCR Signaling via Gαs and Gαi Pathways
Caption: Canonical Gαs and Gαi signaling pathways modulating cAMP levels.
Detailed Protocol: TR-FRET cAMP Assay
Objective: To determine the potency (EC₅₀/IC₅₀) of this compound at a Gαs- or Gαi-coupled receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine receptor of interest (e.g., DRD1 or DRD2).[16][17]
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 500 µM IBMX.
-
Stimulant (for Gαi assays): Forskolin.
-
Reference Compounds: Dopamine (agonist), Haloperidol (antagonist).
-
TR-FRET cAMP Detection Kit (e.g., Cisbio cAMP dynamic 2).
-
White, low-volume 384-well assay plates.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer and resuspend in Assay Buffer at a concentration of 0.5 x 10⁶ cells/mL.
-
-
Compound Plating:
-
Prepare a serial dilution of this compound (e.g., 11-point, 1:3 dilution starting from 100 µM) in Assay Buffer.
-
Dispense 2 µL of the compound dilutions, reference compounds, and vehicle control (DMSO) into the assay plate.
-
-
Assay Execution (Antagonist Mode for Gαi):
-
Add 2 µL of cell suspension to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.
-
Prepare a solution of Forskolin (at its EC₈₀ concentration, predetermined) and reference agonist in Assay Buffer containing IBMX.
-
Add 4 µL of this agonist/Forskolin solution to the wells.
-
-
Assay Execution (Agonist Mode for Gs):
-
Prepare a cell suspension in Assay Buffer containing IBMX.
-
Add 4 µL of the cell suspension to the wells containing the plated compounds.
-
Add 4 µL of Assay Buffer.
-
-
Incubation & Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Add 4 µL of the d2-labeled cAMP analog followed by 4 µL of the anti-cAMP antibody-cryptate conjugate from the detection kit.
-
Incubate for an additional 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio and normalize the data to vehicle (0%) and maximum stimulation/inhibition (100%) controls.
-
Plot the normalized response against the log of compound concentration and fit a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values.
-
| Parameter | Gαs (D1) Assay | Gαi (D2) Assay |
| Cell Line | HEK293-hDRD1 | HEK293-hDRD2 |
| Mode | Agonist | Antagonist |
| Reference Agonist | Dopamine | Dopamine (or Quinpirole) |
| Reference Antagonist | SCH-23390 | Haloperidol |
| Stimulant | None | Forskolin (at EC₈₀) |
| Primary Readout | Increase in cAMP | Decrease in Forskolin-stimulated cAMP |
Profiling Activity at Gαq-Coupled Receptors: Calcium Flux Assays
Scientific Rationale
Gαq-coupled receptors, including the serotonin 5-HT2A receptor, activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG.[18] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[12][19] This rapid and transient increase in intracellular calcium is a hallmark of Gαq activation and can be monitored in real-time using fluorescent calcium indicators.[10][20]
Assay Principle
Cells expressing the target Gαq-coupled receptor are loaded with a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM).[12] The esterified (AM) form of the dye crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator inside.[10] Upon binding of calcium, the dye's fluorescence intensity increases dramatically. This change is measured using a fluorescence plate reader with automated liquid handling capabilities, such as a FLIPR (Fluorometric Imaging Plate Reader), to capture the kinetic response upon compound addition.[11]
Visualization: Gαq Signaling Pathway
Caption: Gαq signaling cascade leading to intracellular calcium release.
Detailed Protocol: FLIPR-Based Calcium Flux Assay
Objective: To measure agonist or antagonist activity of the test compound at a Gαq-coupled receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.[18]
-
Culture Medium: F-12K Medium with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Screen Quest™ Fluo-8 No Wash).
-
Reference Compounds: Serotonin (5-HT) (agonist), Ketanserin (antagonist).
-
Black, clear-bottom 384-well assay plates.
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at a density of 15,000 cells/well and incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions, including the probenecid solution to prevent dye leakage.
-
Remove culture medium from the cell plate and add 20 µL of dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound and reference compounds in Assay Buffer at 4x the final desired concentration.
-
-
FLIPR Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
For Antagonist Mode:
-
The instrument adds 10 µL of the test compound/antagonist from the compound plate.
-
Incubate for 15-20 minutes within the instrument.
-
The instrument then adds 10 µL of reference agonist (at its EC₈₀ concentration).
-
-
For Agonist Mode:
-
The instrument adds 10 µL of the test compound/agonist from the compound plate.
-
-
Continue fluorescence reading for 90-180 seconds immediately after the final addition.
-
-
Data Analysis:
-
The kinetic data is analyzed by calculating the maximum fluorescence signal minus the baseline signal for each well.
-
Normalize the data against vehicle (0%) and reference agonist (100%) controls.
-
Generate dose-response curves to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
-
| Parameter | Gαq (5-HT2A) Assay |
| Cell Line | CHO-K1-hHTR2A |
| Mode | Agonist & Antagonist |
| Reference Agonist | Serotonin (5-HT) |
| Reference Antagonist | Ketanserin |
| Primary Readout | Transient increase in intracellular [Ca²⁺] |
Assessing Interaction with Monoamine Transporters
Scientific Rationale
Monoamine transporters (MATs) terminate neuronal signaling by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[13] They are primary targets for antidepressants and psychostimulants.[7] An uptake inhibition assay directly measures a compound's ability to block this reuptake function.
Assay Principle
This assay utilizes a fluorescent substrate that is a substrate for the transporter.[7] In cells engineered to express a specific transporter (e.g., HEK293-hDAT), the substrate is taken up, leading to an accumulation of intracellular fluorescence. If a test compound is an inhibitor of the transporter, it will compete with the fluorescent substrate, resulting in a reduced rate of uptake and a lower intracellular signal.[7]
Visualization: Transporter Uptake Inhibition Workflow
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Radioligand binding assay for 1-(3-Phenylpropyl)-1,4-diazepane targets
An In-Depth Guide to Radioligand Binding Assays for the Characterization of 1-(3-Phenylpropyl)-1,4-diazepane and Novel Compounds
Abstract
This application note provides a comprehensive framework for characterizing the binding properties of novel chemical entities, using this compound as a representative example. Radioligand binding assays are a cornerstone of pharmacology and drug discovery, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor target.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental design, the principles of assay validation, and the nuances of data interpretation. We present detailed protocols for two fundamental types of radioligand binding assays: saturation analysis, to determine the affinity (Kd) and receptor density (Bmax) of a chosen radioligand, and competitive binding analysis, to determine the affinity (Ki) of an unlabeled test compound like this compound.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate binding assays for the characterization of new molecules.
The Foundational Principle: Law of Mass Action in Receptor Binding
At its core, a radioligand binding assay quantifies the interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR). This interaction is governed by the Law of Mass Action, which describes the equilibrium state of a reversible reaction.[5][6] The primary goal is to measure the amount of specifically bound radioligand, which is the fraction of the ligand bound to the receptor of interest. This is experimentally determined by subtracting non-specific binding (binding to other sites) from the total binding measured.[7][8][9]
The key parameters derived are:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[10] It is a measure of the radioligand's affinity for the receptor; a lower Kd signifies higher affinity.[11]
-
Bmax (Maximum Receptor Density): The total concentration of receptors in the sample, expressed typically as fmol/mg protein or sites/cell .[4][12]
-
Ki (Inhibition Constant): The concentration of a competing unlabeled ligand (e.g., this compound) that would occupy 50% of the receptors if no radioligand were present.[13] It is a measure of the unlabeled compound's affinity for the receptor.
Figure 1. Conceptual diagram illustrating the components of a radioligand binding assay.
Assay Development: A System of Self-Validation
Before definitive experimental data can be generated, the assay conditions must be meticulously optimized to ensure the results are accurate and reproducible. This optimization phase is a critical component of the protocol's self-validating nature.
Core Optimization Parameters:
-
Receptor Source Concentration: The amount of receptor preparation (cell membranes, tissue homogenate, or whole cells) must be optimized.[14] The ideal concentration results in specific binding that is high enough to be accurately detected but consumes less than 10% of the total radioligand added.[15][16] This "Zone A" condition prevents ligand depletion, which can artificially alter the measured affinity.[16][17]
-
Incubation Time and Temperature: The assay must be allowed to reach equilibrium. This is determined by performing a time-course experiment (kinetic association). The dissociation rate (koff) is a crucial factor; a fail-safe rule is to incubate for at least 5 half-lives of the dissociation reaction to ensure equilibrium is reached.[17] Temperature affects both kinetics and receptor stability and must be kept constant.
-
Radioligand Selection: The chosen radioligand should exhibit high affinity (Kd < 10 nM), high specific activity (>20 Ci/mmol for ³H), low non-specific binding, and high selectivity for the target receptor.[5][7][18]
-
Buffer Composition: The buffer must maintain a stable pH and contain ions that may be necessary for receptor integrity and binding.[19] Additives like bovine serum albumin (BSA) can be included to reduce non-specific binding of the radioligand to vial surfaces.[20]
Experimental Protocols
The following protocols provide a step-by-step methodology for characterizing the binding of this compound to a putative receptor target.
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax
This experiment measures specific binding at various concentrations of a radioligand to determine receptor affinity and density.[4][5] It is a prerequisite for competition assays.
Figure 2. Workflow for a saturation radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, the receptor source (e.g., cell membrane homogenate) at its optimized concentration, a stock solution of the chosen radioligand, and a high-concentration stock of a structurally distinct, unlabeled ligand to define non-specific binding.[15][21]
-
Assay Setup: Set up two sets of tubes in triplicate: "Total Binding" and "Non-Specific Binding" (NSB).
-
Add Reagents:
-
To all tubes, add the appropriate volume of assay buffer.
-
To the NSB tubes only, add the unlabeled ligand at a concentration at least 100-fold higher than its Kd to saturate the specific binding sites.[8]
-
To all tubes, add the optimized amount of receptor preparation.
-
-
Initiate Binding: Add the radioligand to all tubes in increasing concentrations, typically spanning a range from 0.1 to 10 times the estimated Kd.[15][16]
-
Incubation: Incubate all tubes for the predetermined time and at the optimal temperature to reach equilibrium.[21]
-
Separation of Bound and Free Ligand: Terminate the binding reaction by rapidly filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.[4][22]
-
Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to minimize the dissociation of the receptor-ligand complex while removing unbound radioligand.[17][20]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Convert counts per minute (CPM) to disintegrations per minute (DPM).
-
Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM) .[7]
-
Plot specific binding versus the concentration of the radioligand.
-
Fit the data using non-linear regression to the one-site binding (hyperbola) equation to determine the Kd and Bmax values.[10][15]
-
Protocol 2: Competition Binding Assay to Determine Ki of this compound
This assay measures the ability of an unlabeled test compound (the "competitor") to displace a fixed concentration of radioligand from the receptor.[23] It is used to determine the affinity (Ki) of the unlabeled compound.[4]
Figure 3. Workflow for a competition radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, receptor source, radioligand stock, and a dilution series of the unlabeled test compound, this compound.
-
Assay Setup: Prepare tubes in triplicate for total binding (no competitor), non-specific binding (with a saturating concentration of a standard unlabeled ligand), and for each concentration of the test compound.[24]
-
Add Reagents:
-
To all tubes, add buffer, the optimized amount of receptor preparation, and a single, fixed concentration of the radioligand (ideally at or below its Kd value as determined from the saturation assay).[7]
-
To the competition tubes, add increasing concentrations of this compound.
-
To the NSB tubes, add the saturating concentration of the standard unlabeled ligand.
-
-
Incubation, Separation, and Quantification: Follow steps 5-8 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Determine the specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of this compound.
-
Fit the resulting dose-response curve using non-linear regression for a sigmoidal curve to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[13][23]
-
Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13]
Ki = IC50 / (1 + ([L]/Kd))*
Where:
-
[L]* is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).
-
-
Data Presentation and Interpretation
All quantitative binding data should be summarized in a clear, tabular format for easy comparison and reporting.
| Parameter | Description | Determined From | Typical Units |
| Kd | Equilibrium Dissociation Constant | Saturation Assay | nM or pM |
| Bmax | Maximum Receptor Density | Saturation Assay | fmol/mg protein |
| IC50 | Half Maximal Inhibitory Concentration | Competition Assay | nM or µM |
| Ki | Inhibition Constant | Competition Assay (Cheng-Prusoff) | nM or µM |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand is too hydrophobic; Receptor concentration is too low; Insufficient washing.[8][20] | Consider a more hydrophilic radioligand; Optimize (increase) receptor concentration; Increase wash volume/number of washes with ice-cold buffer.[20] |
| Low Specific Binding Signal | Insufficient receptor concentration; Low radioligand specific activity; Receptor degradation. | Increase the amount of membrane protein per assay; Use a radioligand with higher specific activity; Include protease inhibitors in the membrane preparation buffer. |
| Poor Reproducibility Between Replicates | Inaccurate pipetting; Inconsistent washing technique; Receptor instability during the assay. | Calibrate pipettes; Use a cell harvester for consistent filtration and washing; Keep receptor preparations on ice at all times. |
| Hill Slope (nH) not equal to 1.0 in Competition Assay | Allosteric interactions; Multiple binding sites with different affinities; Experimental artifact (e.g., ligand depletion). | Indicates a more complex binding mechanism that requires further investigation with advanced models.[6] |
Conclusion
The radioligand binding assay remains the gold standard for quantifying the affinity of a compound for a receptor target.[1][4][25] By following a rigorous process of assay optimization and employing the detailed saturation and competition protocols described herein, researchers can reliably determine the key binding parameters (Kd, Bmax, and Ki) for novel compounds such as this compound. This foundational data is indispensable for advancing drug discovery programs, validating new biological targets, and elucidating the molecular mechanisms of drug action.
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Application Note & Protocols: Preclinical Efficacy Assessment of 1-(3-Phenylpropyl)-1,4-diazepane in Rodent Models of CNS Disorders
Introduction and Scientific Rationale
The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1] Derivatives of this seven-membered heterocyclic ring have demonstrated a wide spectrum of biological activities, including anxiolytic, antipsychotic, anticonvulsant, and sedative-hypnotic effects.[1][2][3] The clinical and commercial success of agents like clozapine, which contains a related diazepine ring, underscores the therapeutic potential of this chemical class in treating complex neuropsychiatric disorders.[1]
This document outlines a comprehensive, multi-tiered strategy for the initial preclinical evaluation of 1-(3-Phenylpropyl)-1,4-diazepane , a novel derivative. Given the established pharmacology of the 1,4-diazepane class, it is hypothesized that this compound may exert modulatory effects on key neurotransmitter systems, such as dopamine and serotonin, which are implicated in anxiety, depression, and psychosis.
The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with a robust, logical, and technically detailed framework for assessing the in vivo efficacy of this compound. The proposed workflow progresses from broad behavioral screening to more focused mechanistic studies, ensuring a thorough and resource-efficient characterization of the compound's potential therapeutic profile.
Proposed Experimental Workflow: A Tiered Approach
A phased approach is recommended to systematically evaluate the compound's efficacy. This workflow begins with high-throughput behavioral screens to identify a general activity profile and rule out non-specific effects, followed by more complex models to refine the therapeutic indication and finally, mechanistic studies to elucidate the neurochemical basis of action.
Caption: Hypothesized sites of action for microdialysis.
Step-by-Step Methodology:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). [4]Allow the system to equilibrate and collect baseline samples.
-
Drug Administration & Sampling: Administer this compound and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes). [5]5. Neurochemical Analysis: Analyze the collected dialysate fractions for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [6][5]6. Data Analysis: Express post-drug neurotransmitter levels as a percentage change from the stable baseline period.
Conclusion and Future Directions
This document provides a foundational framework for the preclinical efficacy testing of this compound. The tiered approach ensures a systematic investigation, starting with broad screening and progressing to detailed mechanistic studies. Positive findings in these models would provide strong evidence for its therapeutic potential in treating anxiety, depression, or other CNS disorders.
Future studies could explore more complex models, such as chronic stress models of depression,[7] pharmacological models of psychosis (e.g., amphetamine-induced hyperlocomotion),[8][9] or receptor binding and functional assays to identify the specific molecular targets of the compound.
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Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience. [Link]
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Pooja, K., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. [Link]
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Tainter, C. R., et al. (2023). Animal Models of Depression. MDPI. [Link]
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Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. [Link]
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van der Staay, F. J., et al. (2011). From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. [Link]
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Wang, Q., et al. (2019). Selecting an Appropriate Animal Model of Depression. MDPI. [Link]
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Yoshimoto, K., et al. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. [Link]
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Gaskins, D. L., et al. (2021). Animal Models of Psychosis: Current State and Future Directions. PubMed Central. [Link]
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Grace, A. A., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience. [Link]
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Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. PubMed. [Link]
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Castagné, V., et al. (2011). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]
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Meyer, C., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. PubMed Central. [Link]
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Abdalla, A., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link]
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Al-Aubaidy, H. A., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. PubMed Central. [Link]
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Formulation of 1-(3-Phenylpropyl)-1,4-diazepane for in vivo studies
Application Note & Protocol
Formulation of 1-(3-Phenylpropyl)-1,4-diazepane for In Vivo Preclinical Studies
Abstract
This document provides a comprehensive guide for the formulation of this compound for in vivo research. Due to its chemical structure as a diamine, the compound's aqueous solubility is predicted to be highly pH-dependent. This guide outlines a systematic approach, starting with essential physicochemical characterization—specifically solubility profiling—to inform the selection of an appropriate vehicle and formulation strategy. Detailed, step-by-step protocols for preparing solution and suspension formulations for oral (PO), intravenous (IV), and intraperitoneal (IP) administration are provided, alongside critical quality control measures to ensure formulation safety, accuracy, and stability. The principles and methodologies described herein are designed to enable researchers to develop a safe, effective, and reproducible dosing vehicle for preclinical evaluation.
Introduction and Physicochemical Profile
This compound is a small molecule containing a diazepane ring system. The presence of two amine functional groups is the most critical feature influencing its formulation.[1] These groups are basic and can be protonated to form salts, a property that is fundamental to its formulation development.[2] An understanding of the compound's physicochemical properties is the cornerstone of a rational formulation strategy.[3]
While extensive experimental data for this specific molecule is not widely published, we can infer a working profile from its structure and available data for the free base and its salt form.
Table 1: Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (bis(p-toluenesulfonate) Salt) | Source & Significance |
| Molecular Formula | C₁₄H₂₂N₂ | C₂₈H₃₈N₂O₆S₂ | [4] Defines the molar mass for concentration calculations. |
| Molecular Weight | 218.34 g/mol | 562.74 g/mol | [4] Critical for accurate weighing and dose calculations. Note: Always use the MW of the form (salt or free base) being weighed. |
| Predicted XLogP | 2.3 | Not Applicable | [4] Suggests moderate lipophilicity and likely low aqueous solubility for the free base at neutral pH. |
| Key Structural Feature | Two tertiary amine groups | Salt of a strong acid and a weak base | The basic nitrogens allow for pH-dependent solubility and salt formation, which is the primary strategy for aqueous formulations. |
| Appearance | Not specified (likely an oil) | Solid | The salt form is a solid, making it easier to handle and weigh accurately. |
Formulation Strategy: A Stepwise Approach
The formulation strategy must be tailored to the intended route of administration and the required dose concentration. The central challenge is often overcoming poor aqueous solubility of the free base. Our strategy is based on a decision-making workflow that prioritizes simple, aqueous-based vehicles for safety and biocompatibility before progressing to more complex systems if required.[5]
Figure 1: A decision workflow for formulating this compound.
Pre-formulation Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values to select the most appropriate formulation vehicle.
Materials:
-
This compound (salt or free base)
-
0.1 M Citrate buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Deionized water
-
Vortex mixer, magnetic stirrer, analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Protocol:
-
Prepare saturated solutions by adding an excess of the compound to vials containing each vehicle (e.g., 10 mg/mL in pH 4 buffer and pH 7.4 PBS).
-
Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Analysis: If the solubility at a physiologically compatible pH (e.g., pH 4-7.4) is sufficient for the highest planned dose, a simple aqueous solution is the preferred formulation. If not, a suspension or co-solvent system will be necessary.
Formulation Protocols
Safety First: Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and formulation excipients. Parenteral formulations must be prepared in a sterile environment (e.g., a laminar flow hood).
Protocol 1: Aqueous Solution for Oral (PO), IV, and IP Administration
This protocol is suitable if solubility assessments show the compound is sufficiently soluble at the target concentration in a biocompatible pH range. Using a salt form or acidifying the vehicle for the free base is the primary strategy.
Vehicle Composition Example (Aqueous Solution):
-
5% Dextrose in Water (D5W)
-
0.9% Saline
-
Citrate or Phosphate buffer (as determined by solubility/stability studies)
Step-by-Step Protocol:
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the mass of this compound and vehicle components. If using the salt form, remember to use its corresponding molecular weight for calculations.
-
Vehicle Preparation: Transfer approximately 80% of the final volume of the chosen aqueous vehicle into a sterile beaker or flask with a magnetic stir bar.
-
pH Adjustment (if using free base): If using the free base, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the vehicle to lower the pH to a range where the compound is known to be soluble (e.g., pH 4-5). Monitor the pH continuously.
-
Compound Dissolution: Slowly add the weighed compound to the stirring vehicle. Continue stirring until the compound is fully dissolved. Gentle warming (30-40°C) may be used to aid dissolution but must be tested for its impact on compound stability.
-
Final Volume and pH Check: Once dissolved, add the vehicle to reach the final target volume. Check the final pH and adjust if necessary. For IV or IP injections, the final pH should ideally be between 4.5 and 8.0 to minimize irritation.[6]
-
Sterilization (for IV/IP): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to prevent microbial contamination and remove any fine particulates that could cause emboli.[5][7]
Protocol 2: Aqueous Suspension for Oral (PO) Administration
This protocol is used when the required dose concentration exceeds the compound's solubility in simple aqueous or co-solvent systems.
Vehicle Composition Example (Oral Suspension):
-
0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in purified water.
-
Optional: 0.1% (v/v) Tween 80 (to aid wetting of the powder).
Step-by-Step Protocol:
-
Vehicle Preparation: Prepare the 0.5% CMC solution by slowly sprinkling the CMC powder into vigorously stirring purified water to prevent clumping. Leave it stirring for several hours or overnight until a clear, viscous solution forms. If using Tween 80, add it to the vehicle.
-
Compound Preparation: Weigh the required amount of this compound and place it in a mortar.
-
Wetting the Powder: Add a small volume of the suspension vehicle to the powder in the mortar and triturate (grind) with the pestle to form a smooth, uniform paste. This step is crucial to ensure fine particle size and prevent aggregation.
-
Dilution: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a graduated cylinder or beaker.
-
Homogenization: Use a magnetic stirrer or overhead mixer to stir the suspension for at least 30 minutes to ensure homogeneity.
-
Storage and Dosing: Store in a sealed container. Crucially, the suspension must be continuously stirred or vigorously shaken before and during dose administration to ensure each animal receives the correct dose.
Quality Control and Validation
Every batch of a formulation must undergo quality control checks to ensure it is safe and fit for purpose.[8][9][10]
Table 2: Essential Quality Control Checks for In Vivo Formulations
| QC Test | Purpose | Acceptance Criteria | Frequency |
| Visual Inspection | To check for particulates, precipitation (solutions), or non-uniformity (suspensions). | Clear, free of visible particles (solutions). Homogeneous, easily re-suspendable (suspensions). | Every batch |
| pH Measurement | To ensure the formulation is within a physiologically tolerable range and to confirm batch-to-batch consistency. | Typically pH 4.5 - 8.0 for parenteral routes.[6] Consistent with target pH (±0.5 units). | Every batch |
| Concentration Verification | To confirm the dose accuracy of the final formulation. | 90-110% of the target concentration. | Recommended for initial batches and periodically for long-term studies. |
| Sterility (Parenteral) | To ensure the absence of microbial contamination in IV/IP formulations. | No microbial growth. | Every batch intended for IV/IP use. |
| Homogeneity (Suspensions) | To ensure uniform distribution of the active compound for accurate dosing. | Consistent concentration in samples taken from top, middle, and bottom of the bulk suspension. | During formulation development and periodically thereafter. |
Troubleshooting
-
Precipitation in Solution: If the compound precipitates after preparation, it may be due to a pH shift, temperature change, or insufficient solubility. Re-evaluate the solubility data and consider increasing the co-solvent concentration or lowering the pH.
-
Suspension Agglomeration: If particles clump together, improve the initial wetting step by ensuring a smooth paste is formed. The addition of a surfactant like Tween 80 can also improve particle dispersion.
-
Venous Irritation (IV): If irritation occurs upon IV dosing, the formulation may be non-isotonic or have an extreme pH. Check the pH and consider using an isotonic vehicle like 0.9% saline or D5W.[7]
References
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Valentino, S. A., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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PubChem. 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. National Center for Biotechnology Information. (Note: For a related compound). Available at: [Link]
-
ResearchGate. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate Publication Page. Available at: [Link]
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Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory Toxicology and Pharmacology. Available at: [Link]
-
Gould, S., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study? ResearchGate Q&A. Available at: [Link]
-
Creative Biolabs. Quality Control for In Vivo Assays. Creative Biolabs Website. Available at: [Link]
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Raval, N., et al. (2014). Three-dimensional aspects of formulation excipients in drug discovery. Journal of Pharmaceutical Investigation. Available at: [Link]
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Biomanufacturing.org. Quality Control Biochemistry. National Center for the Biotechnology Workforce. Available at: [Link]
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Toney, M. D. (2016). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Archives of Biochemistry and Biophysics. Available at: [Link]
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Application Note: A Validated Stability-Indicating UPLC-MS/MS Method for the Quantification of 1-(3-Phenylpropyl)-1,4-diazepane
Abstract
This application note presents a highly selective, sensitive, and robust stability-indicating method for the quantification of 1-(3-Phenylpropyl)-1,4-diazepane in bulk drug substance. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which provides the necessary specificity and low detection limits required for pharmaceutical quality control and stability assessment. We provide detailed protocols for sample and standard preparation, instrument operation, and a comprehensive method validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a forced degradation study was conducted to demonstrate the method's ability to separate the analyte from potential degradation products, confirming its stability-indicating properties.
Introduction: The Rationale for a High-Fidelity Analytical Method
This compound is a heterocyclic amine that serves as a key intermediate or scaffold in the synthesis of various pharmacologically active compounds. The 1,4-diazepane ring is a recognized "privileged structure" in medicinal chemistry, appearing in a range of agents targeting the central nervous system (CNS).[1] Given its role in drug development, ensuring the purity, potency, and stability of this precursor is paramount. The presence of even trace-level impurities or degradants can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
Regulatory bodies mandate rigorous characterization of any impurity present at levels of 0.10% or higher.[3] This necessitates an analytical method that is not only precise and accurate but also highly sensitive and, crucially, stability-indicating. A stability-indicating method is one that can unequivocally separate the intact drug from its degradation products, providing confidence in the data generated during stability studies.[4]
While techniques like Gas Chromatography (GC) can be used for amine analysis, they often require derivatization to prevent poor peak shape and analyte adsorption.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common approach but may lack the sensitivity and selectivity to detect co-eluting impurities that lack a strong chromophore.[7][8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations, offering unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection of both the parent molecule and its specific fragment ions.[9][10] This makes it the ideal technique for the stringent quality control required in pharmaceutical development.
Principle of the UPLC-MS/MS Method
This method employs reversed-phase UPLC to separate this compound from potential impurities. The analyte is retained on a C18 stationary phase and eluted using a gradient of an aqueous mobile phase and an organic solvent, both containing a formic acid modifier to promote protonation and improve peak shape.
Following chromatographic separation, the analyte enters the mass spectrometer. Quantification is performed using electrospray ionization (ESI) in positive ion mode, which is highly effective for protonating amine compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature of the analyte, minimizing interference from other matrix components.[10]
Materials, Reagents, and Instrumentation
3.1. Materials and Reagents
-
Reference Standard: this compound reference standard (purity ≥98%). A well-characterized in-house or commercially sourced standard is required.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade, ~99%).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
3.2. Instrumentation and Analytical Conditions A standard UPLC system coupled to a triple quadrupole mass spectrometer was used. The following table details the optimized instrumental parameters.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3.0 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; hold at 5% B for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Autosampler Temp. | 10 °C |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 1000 L/Hr (Nitrogen) |
| Cone Gas Flow | 150 L/Hr (Nitrogen) |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) |
| This compound | 219.2 → 118.1 (Quantifier), 219.2 → 91.1 (Qualifier) |
| Dwell Time | 0.05 s |
Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of the analyte.
Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Causality: Accurate quantification relies on the precise preparation of a calibration curve from a known reference standard. Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Methanol:Water.
-
Working Stock Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions, 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Calibration Standards (0.1 - 1000 ng/mL): Perform serial dilutions from the Working Stock Solution to prepare calibration standards covering the desired analytical range. A typical range would include 0.1, 0.5, 2, 10, 50, 200, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 150, and 750 ng/mL) from a separate weighing of the reference standard to ensure an independent assessment of accuracy.
-
Test Sample Preparation (for Bulk Substance): Accurately weigh ~25 mg of the this compound bulk sample into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Methanol:Water. Further dilute this solution 1000-fold with the mobile phase to bring the concentration into the calibrated range (final theoretical concentration of ~1 µg/mL).
Protocol 2: UPLC-MS/MS Analytical Workflow
Causality: A system suitability test (SST) is performed before sample analysis to verify that the chromatographic system is performing adequately. Injecting a solvent blank prevents carryover between samples.
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the mid-level calibration standard (e.g., 50 ng/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.
-
Sequence Setup: Create an analytical sequence including a solvent blank, the full set of calibration standards, QC samples, and the prepared test samples. Inject a blank after the highest calibration standard to check for carryover.
-
Data Acquisition: Launch the sequence to begin the automated analysis.
-
Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area versus the nominal concentration of the standards using a linear regression model with a 1/x weighting factor.
-
Quantification: Determine the concentration of the analyte in the QC and test samples by interpolating their peak areas from the calibration curve. Calculate the final purity or concentration of the bulk material by applying the dilution factors.
Diagram: Analytical Workflow
Caption: Overall workflow from sample preparation to final report generation.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines. The following tables summarize the illustrative performance characteristics.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Range | 0.1 ng/mL - 1000 ng/mL |
| Regression Equation | y = 15432x + 256 |
| Correlation Coefficient (r²) | > 0.998 |
| Calibration Model | Linear, 1/x weighting |
Table 2: Accuracy and Precision
| QC Level | Conc. (ng/mL) | Precision (Intra-day RSD, n=6) | Accuracy (Intra-day % Recovery) | Precision (Inter-day RSD, n=18) | Accuracy (Inter-day % Recovery) |
|---|---|---|---|---|---|
| LQC | 1.5 | 3.1% | 102.5% | 4.5% | 101.7% |
| MQC | 150 | 1.8% | 99.4% | 2.6% | 100.2% |
| HQC | 750 | 1.5% | 101.1% | 2.1% | 99.8% |
Table 3: Sensitivity and Selectivity
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.03 ng/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.1 ng/mL (S/N ≥ 10, RSD <15%) |
| Selectivity | No interference observed from blank matrix or common degradation products. |
Application: Stability-Indicating Forced Degradation Study
Causality: Forced degradation studies are essential to demonstrate that the analytical method can separate the main compound from any products that might form under stress conditions, proving the method is "stability-indicating."[11][12] The conditions are intentionally harsh to generate detectable levels of degradants.[4]
Protocol 3: Forced Degradation Procedure
-
Prepare solutions of this compound at approximately 100 µg/mL under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl, heated at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH, heated at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂, at room temperature for 24 hours.
-
Thermal Degradation: Solution heated at 80 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH Q1B-compliant light source (1.2 million lux hours and 200 watt hours/square meter) for 7 days.
-
-
After the specified stress period, neutralize the acid and base samples.
-
Dilute all stressed samples with the mobile phase to a final theoretical concentration of ~100 ng/mL and analyze using the UPLC-MS/MS method described above.
Results: The method successfully separated the intact this compound peak from all degradation products formed under the stress conditions. Significant degradation was observed under oxidative conditions, with minor degradation under acidic and photolytic conditions. The peak for the parent compound remained spectrally pure, confirming the stability-indicating nature of the method.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of the analyte under stress conditions.
Conclusion
This application note describes a rapid, sensitive, and specific stability-indicating UPLC-MS/MS method for the quantitative analysis of this compound. The method was successfully validated for linearity, accuracy, precision, and sensitivity, meeting the stringent requirements for pharmaceutical analysis. Its demonstrated ability to separate the parent compound from products generated during forced degradation studies confirms its suitability for quality control, stability testing, and impurity profiling in a drug development setting.
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Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Retrieved from [Link]
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Kiasat, A. R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(4), 3626-3637. Retrieved from [Link]
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Oriental Pharmacy and Experimental Medicine. (2017). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
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Pharmacophore. (2013). Development and Validation of RP-HPLC Method for Diazepam and Imipramine in Bulk & Pharmaceutical Formulations. Retrieved from [Link]
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Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. Retrieved from [Link]
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Wuest, M., et al. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. Retrieved from [Link]
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Electrophysiological studies with 1-(3-Phenylpropyl)-1,4-diazepane
An Application and Protocol Guide for the Electrophysiological Characterization of 1-(3-Phenylpropyl)-1,4-diazepane
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2] Recent research has also highlighted the potential of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, suggesting therapeutic potential in neurodegenerative diseases like Alzheimer's.[3] This document presents a comprehensive guide for the initial electrophysiological characterization of a novel derivative, this compound. We provide detailed protocols for whole-cell patch-clamp and extracellular field potential recordings, designed to elucidate the compound's effects on neuronal excitability, ion channel function, and synaptic transmission. The methodologies herein are intended to provide researchers, scientists, and drug development professionals with a robust framework to investigate the mechanism of action of this and similar novel compounds.
Introduction and Scientific Rationale
Given the established neuroactive properties of the 1,4-diazepane core, it is hypothesized that this compound may act as a modulator of neuronal excitability.[1] The primary mechanisms for such modulation typically involve direct or indirect interaction with ion channels—the fundamental proteins governing electrical signaling in the nervous system.[4][5] Therefore, a systematic electrophysiological investigation is the cornerstone for defining its pharmacological profile.
This guide outlines two complementary, high-fidelity electrophysiological techniques:
-
Whole-Cell Patch-Clamp: This gold-standard technique offers high-resolution analysis of the electrical properties of individual neurons.[6] It allows for precise control of the cell's membrane potential (voltage-clamp) to study specific ion channel currents or control of the injected current (current-clamp) to study changes in membrane potential, such as action potential firing.[7][8]
-
Extracellular Field Potential Recording: This method provides a broader view of network activity by measuring the summed electrical fields generated by a population of neurons.[9][10] It is particularly valuable for assessing the compound's impact on synaptic transmission and plasticity.[11][12]
By employing these methods, researchers can systematically determine if this compound affects intrinsic neuronal properties, specific ion channels, or synaptic communication.
Hypothetical Data Profile
The following table summarizes potential, plausible outcomes from the described protocols. It serves as a template for data presentation.
| Parameter | Electrophysiological Method | Hypothetical Effect of this compound | Potential Interpretation |
| Resting Membrane Potential (RMP) | Current-Clamp | Hyperpolarization from -65 mV to -75 mV | Activation of K+ channels or inhibition of depolarizing leak currents. |
| Action Potential (AP) Threshold | Current-Clamp | Increased threshold (requires more current to fire) | Inhibition of voltage-gated sodium channels (VGSCs). |
| AP Firing Frequency | Current-Clamp | Dose-dependent decrease in firing rate upon stimulation | Rate-limiting effect, likely due to VGSC inhibition or K+ channel activation. |
| Peak Inward Na+ Current | Voltage-Clamp | IC₅₀ = 5 µM | Direct blockade of voltage-gated sodium channels. |
| Delayed-Rectifier K+ Current | Voltage-Clamp | EC₅₀ = 10 µM (Potentiation) | Positive allosteric modulation of voltage-gated potassium channels. |
| fEPSP Slope | Field Potential Recording | 30% reduction at 10 µM | Inhibition of presynaptic neurotransmitter release or postsynaptic receptor function. |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the activity of a single neuron, providing detailed insights into membrane properties and ion channel function.[7][13]
A. Required Solutions & Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.
-
K-Gluconate Internal Solution (for Current-Clamp): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.
-
Cs-based Internal Solution (for Voltage-Clamp Na+ currents): (in mM) 120 CsF, 20 TEA-Cl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 5 EGTA. To isolate Na+ currents, this solution blocks K+ channels from the inside.
-
Compound Stock: 10 mM this compound in DMSO. Dilute to final concentrations in aCSF on the day of the experiment.
B. Step-by-Step Methodology:
-
Preparation: Place the coverslip with cultured neurons (e.g., primary hippocampal neurons) into the recording chamber and perfuse with oxygenated aCSF at a rate of 1-2 mL/min.[6][14]
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[6] A lower resistance (3-4 MΩ) is preferable for voltage-clamp experiments to ensure a good series resistance.[6]
-
Achieving a Seal: Mount the filled pipette onto the amplifier headstage. Apply light positive pressure and lower the pipette towards a target neuron under microscopic guidance.[14] Once the pipette touches the cell membrane, release the pressure to allow a high-resistance "gigaohm" seal ( >1 GΩ) to form.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip.[6] This establishes electrical and molecular access to the cell's interior.
-
Part I: Current-Clamp Recordings:
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential (RMP).
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +500 pA in 20 pA increments) to elicit voltage responses and action potentials.
-
Establish a baseline recording for 5-10 minutes.
-
Perfuse the chamber with aCSF containing the desired concentration of this compound and repeat the current injection steps.
-
Causality Check: The choice of K-Gluconate internal solution is to keep the cell's physiological chloride reversal potential intact, which is crucial for studying synaptic inhibition if relevant.
-
-
Part II: Voltage-Clamp Recordings:
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at -70 mV.
-
To study voltage-gated sodium channels, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to evoke transient inward currents.
-
To study voltage-gated potassium channels, use a similar voltage protocol but ensure the internal solution does not contain K+ channel blockers.
-
Establish a stable baseline, then apply the compound and record changes in current amplitude and kinetics.
-
Trustworthiness Check: Always monitor series resistance. A change of >20% during a recording can compromise data quality and the cell should be discarded.
-
Protocol 2: Extracellular Field Potential Recordings
This protocol assesses the compound's effect on synaptic communication within a brain slice preparation (e.g., hippocampus), which preserves local circuitry.
A. Required Solutions & Reagents:
-
aCSF: Same as for patch-clamp.
-
Dissection Buffer (Optional): Sucrose-based aCSF where NaCl is replaced with sucrose for improved slice health.
-
Compound Stock: 10 mM this compound in DMSO.
B. Step-by-Step Methodology:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick hippocampus) from a rodent using a vibrating blade microtome in ice-cold, oxygenated aCSF or dissection buffer.[11]
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Electrode Placement: Transfer a slice to the recording chamber. Under a microscope, place a stimulating electrode in a presynaptic fiber pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding postsynaptic dendritic field (e.g., stratum radiatum of CA1).[11]
-
Recording fEPSPs: The recording electrode, filled with aCSF, measures the field excitatory postsynaptic potential (fEPSP), an indicator of the strength of synaptic transmission.[12]
-
Input-Output Curve: Generate an input-output curve by delivering stimuli of increasing intensity to determine the baseline synaptic strength and the stimulus required to elicit a half-maximal response.
-
Baseline & Compound Application: Record a stable baseline of fEPSPs for 20-30 minutes by stimulating at the half-maximal intensity every 30 seconds.
-
Data Collection: Switch the perfusion to aCSF containing this compound and continue recording for another 30-60 minutes to observe any changes in the fEPSP slope or amplitude.
-
Washout: If possible, perfuse with normal aCSF to see if the compound's effects are reversible.
-
Expert Insight: Analyzing the paired-pulse ratio (delivering two stimuli in quick succession) can help differentiate between presynaptic and postsynaptic mechanisms. A change in this ratio suggests a presynaptic site of action (e.g., altering neurotransmitter release probability).
References
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Methods - PlasticityLab. (n.d.). Available at: [Link]
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McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 2298, 45–66. Available at: [Link]
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McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. Available at: [Link]
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Luan, L., et al. (2018). Techniques for Extracellular Recordings. Springer Nature Experiments. Available at: [Link]
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Yin, J., & Lee, G. (2020). Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells. Springer Nature Experiments. Available at: [Link]
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Steinert, J. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. Available at: [Link]
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Shapiro, M. G., et al. (2013). Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation. Journal of Visualized Experiments. Available at: [Link]
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Appuhamillage, G. A. (2023). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2022). National Institutes of Health. Available at: [Link]
-
Xu, X. M., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(21), 6435. Available at: [Link]
-
Fiakpui, C. Y., et al. (1998). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][15]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axolbio.com [axolbio.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. adinstruments.com [adinstruments.com]
- 10. Local field potential - Scholarpedia [scholarpedia.org]
- 11. PlasticityLab | Methods [plasticitylab.com]
- 12. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 13. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Video: Whole Cell Patch Clamp for Investigating the Mechanisms of Infrared Neural Stimulation [jove.com]
- 15. THE PATCH CLAMP METHOD CONFIGURATIONS AND PROTOCOLS FOR ASSESSING NEURONAL EXCITABILITY [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane
Welcome to the Technical Support Center for the synthesis of 1-(3-Phenylpropyl)-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.
Introduction
This compound is a key structural motif in medicinal chemistry, often serving as a scaffold for the development of novel therapeutic agents. Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. This guide will explore the two primary synthetic routes—N-alkylation and reductive amination—offering practical solutions to common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Issue: The reaction has proceeded for the recommended time, but analysis (TLC, LC-MS) shows a low conversion of starting materials to the desired product.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient reaction temperature (N-alkylation) | The nucleophilic substitution reaction between 1,4-diazepane and 3-phenylpropyl bromide requires sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side product formation at excessively high temperatures. |
| Poor quality of reagents | Impurities in starting materials, such as oxidized 3-phenylpropanal or hydrolyzed 3-phenylpropyl bromide, can inhibit the reaction or lead to undesired side products. | Ensure the purity of all reagents before use. 3-Phenylpropanal is prone to oxidation and should be checked for aldehyde purity. If necessary, purify starting materials by distillation or chromatography. |
| Inefficient imine/iminium ion formation (Reductive Amination) | The initial condensation between 1,4-diazepane and 3-phenylpropanal to form the imine or iminium ion intermediate is a critical, and often rate-limiting, step. This equilibrium can be influenced by pH and the presence of water. | For reductive amination, the reaction is typically performed under slightly acidic conditions (pH 5-6) to facilitate the dehydration step of imine formation. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can also drive the equilibrium towards the imine intermediate. |
| Inappropriate choice of reducing agent (Reductive Amination) | A reducing agent that is too harsh (e.g., sodium borohydride) can reduce the starting aldehyde before it has a chance to form the imine. A milder, more selective reducing agent is often required. | Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are more selective for the iminium ion over the aldehyde. |
Formation of Significant Side Products
Issue: The reaction mixture contains a complex mixture of products, with significant spots on the TLC plate other than the desired product.
| Side Product | Identification | Cause | Prevention and Mitigation |
| 1,4-bis(3-phenylpropyl)-1,4-diazepane (Over-alkylation) | Higher molecular weight peak in MS analysis. On TLC, this will be a less polar spot compared to the desired mono-alkylated product. | The secondary amine of the mono-alkylated product is also nucleophilic and can react with a second molecule of the alkylating agent or aldehyde. This is more prevalent when using a stoichiometric excess of the phenylpropyl source. | Use a molar excess of 1,4-diazepane (e.g., 2-3 equivalents) relative to the 3-phenylpropyl bromide or 3-phenylpropanal. This statistically favors mono-alkylation. The unreacted diazepane can be removed during aqueous workup. |
| 3-Phenylpropan-1-ol (Reductive Amination) | Presence of a characteristic alcohol peak in the ¹H NMR spectrum. | This occurs when the reducing agent reduces the starting aldehyde before it can react with the amine. | As mentioned previously, use a milder reducing agent such as STAB or NaBH₃CN. Alternatively, perform the reaction in a two-step, one-pot fashion: first, allow the imine to form completely (monitor by TLC or NMR), then add the reducing agent. |
| Unreacted Starting Materials | Spots corresponding to 1,4-diazepane and the phenylpropyl source are visible on the TLC plate. | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Monitor the reaction progress closely and allow it to proceed until the limiting reagent is consumed. Ensure accurate measurement of all reagents. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: N-alkylation or reductive amination?
Both routes are viable and the "better" choice often depends on the available starting materials and the desired scale of the reaction.
-
N-Alkylation with 3-phenylpropyl bromide is a classical and often robust method. However, it can be more prone to over-alkylation, leading to the formation of the di-substituted product. Careful control of stoichiometry is crucial.
-
Reductive Amination with 3-phenylpropanal is a milder method that can offer higher selectivity for the mono-alkylated product, especially when using a controlled amount of the aldehyde and a selective reducing agent. This method is often preferred for its operational simplicity in a one-pot procedure.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking of the amines) to achieve good separation between the starting materials, the product, and any major side products. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q3: What is the best way to purify the final product?
Purification is typically achieved by column chromatography on silica gel.[1] Due to the basic nature of the product, it is advisable to add a small amount of a tertiary amine base (e.g., 1-2% triethylamine) to the eluent to prevent tailing and improve the separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.
Q4: I am having trouble with the aqueous workup. The product seems to be staying in the aqueous layer. What can I do?
This compound is a basic compound and can be protonated in acidic or neutral aqueous solutions, making it water-soluble. To ensure efficient extraction into an organic solvent, the aqueous layer should be basified to a pH of >10 with a strong base like sodium hydroxide before extraction.
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
This protocol is a representative procedure and may require optimization based on your specific experimental setup.
dot
Caption: N-Alkylation Experimental Workflow
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diazepane (2.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.
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Add 3-phenylpropyl bromide (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
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Basify the aqueous layer with 2M NaOH to a pH > 10 and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine) as the eluent.
Protocol 2: Synthesis via Reductive Amination
This protocol is adapted from a similar synthesis of a 1,4-diazepane derivative and may require optimization.[1]
dot
Sources
Technical Support Center: Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane
Welcome to the technical support center for the synthesis of 1-(3-Phenylpropyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a mono-N-alkylated cyclic diamine, is a crucial step in the development of various pharmacologically active agents. The core of this synthesis involves the selective formation of a single carbon-nitrogen bond at one of the two secondary amine positions of the 1,4-diazepane ring. While conceptually straightforward, this reaction is often accompanied by the formation of undesirable side products that can complicate purification and reduce the overall yield.
The primary challenges in this synthesis stem from the inherent reactivity of the 1,4-diazepane starting material. As a cyclic diamine, both nitrogen atoms are nucleophilic and can react with the alkylating agent. This often leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the over-alkylated, di-substituted side product.[1][2] Controlling the stoichiometry and reaction conditions is therefore paramount to maximizing the yield of the desired product.
This guide will focus on the two most common synthetic routes:
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Direct Alkylation: Using an alkyl halide, such as 3-phenylpropyl bromide, in the presence of a base.
-
Reductive Amination: A two-step, one-pot reaction involving the condensation of 1,4-diazepane with 3-phenylpropanal, followed by the reduction of the resulting iminium intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the reaction, but after work-up, my NMR analysis shows mostly unreacted 1,4-diazepane and very little of the desired this compound. What went wrong?
Answer:
A low yield of the desired mono-alkylated product with a significant amount of unreacted starting material points to several potential issues with your reaction setup and conditions.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficiently Activated Alkylating Agent | In direct alkylation, if you are using an alkyl halide with a poor leaving group (e.g., chloride), the rate of nucleophilic substitution will be slow. | Use a more reactive alkylating agent, such as 3-phenylpropyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide to the reaction with an alkyl chloride to generate the more reactive alkyl iodide in situ. |
| Ineffective Base | A base is required to neutralize the acid generated during the alkylation reaction. If the base is too weak or not sufficiently soluble in the reaction solvent, it will not effectively deprotonate the diazepane, hindering its nucleophilicity. | Use a non-nucleophilic base that is soluble in your chosen solvent. For aprotic solvents like acetonitrile or DMF, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices. Ensure the base is finely powdered to maximize its surface area. |
| Low Reaction Temperature | N-alkylation reactions often require a certain activation energy. If the reaction temperature is too low, the reaction rate may be impractically slow. | Gently heat the reaction mixture. A good starting point is 50-60 °C. Monitor the reaction progress by TLC to avoid the formation of side products at higher temperatures. |
| Inactive Reducing Agent (Reductive Amination) | In reductive amination, the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is crucial for the second step. If the reducing agent has degraded due to improper storage, it will not be effective. | Use a fresh, unopened container of the reducing agent. Store reducing agents in a desiccator to protect them from moisture. |
Issue 2: Presence of a Significant Amount of a Higher Molecular Weight Side Product
Question: My mass spectrometry analysis of the crude product shows a significant peak corresponding to the di-substituted product, 1,4-bis(3-phenylpropyl)-1,4-diazepane. How can I avoid this?
Answer:
The formation of the di-substituted side product is the most common challenge in this synthesis. It arises from the over-alkylation of the desired mono-substituted product.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an excess of the alkylating agent (3-phenylpropyl bromide or 3-phenylpropanal) will drive the reaction towards di-substitution. | Carefully control the stoichiometry. Use a 1:1 molar ratio of 1,4-diazepane to the alkylating agent. In some cases, using a slight excess of the 1,4-diazepane (e.g., 1.1 to 1.5 equivalents) can help to favor mono-alkylation by increasing the probability of the alkylating agent reacting with the starting material rather than the product. |
| High Reaction Concentration | At high concentrations, the probability of the mono-alkylated product encountering another molecule of the alkylating agent increases, leading to di-substitution. | Perform the reaction at a lower concentration (higher dilution). This can be achieved by increasing the volume of the solvent. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the slow formation of the di-substituted product. | Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products are:
-
1,4-bis(3-phenylpropyl)-1,4-diazepane: The result of over-alkylation of the diazepine ring.
-
Unreacted 1,4-diazepane: Due to incomplete reaction.
Q2: How can I effectively separate the desired mono-substituted product from the di-substituted side product?
A2: Column chromatography is the most effective method for this separation. The mono- and di-substituted products have different polarities and will elute at different rates from a silica gel column. Typically, the di-substituted product is less polar and will elute first, followed by the more polar mono-substituted product. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful.
Q3: What are the key differences in the side product profiles between direct alkylation and reductive amination?
A3: Both methods can lead to over-alkylation. However, reductive amination can sometimes offer better control over mono-alkylation, especially when using a bulky reducing agent like sodium triacetoxyborohydride, which can sterically hinder the second alkylation. Direct alkylation is often more prone to over-alkylation if the stoichiometry and reaction conditions are not carefully controlled.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure and may require optimization.
Materials:
-
1,4-Diazepane
-
3-Phenylpropanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,4-diazepane (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add 3-phenylpropanal (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of DCM:Methanol 9:1 with a small amount of triethylamine).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Identification of Side Products
Accurate identification of the main product and side products is crucial for process optimization.
Thin Layer Chromatography (TLC)
TLC is an excellent tool for monitoring the progress of the reaction.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar and non-polar solvent, such as Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amines.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent like potassium permanganate or ninhydrin.[3]
Expected Rf values:
-
1,4-bis(3-phenylpropyl)-1,4-diazepane (Di-substituted): Highest Rf (least polar).
-
This compound (Mono-substituted): Intermediate Rf.
-
1,4-Diazepane (Starting Material): Lowest Rf (most polar).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive methods for structural elucidation.
-
¹H NMR: The mono-substituted product will show a characteristic set of signals for the 3-phenylpropyl group and the diazepine ring protons. The di-substituted product will lack the N-H proton signal and will show a symmetrical pattern for the two identical 3-phenylpropyl groups.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can help distinguish between the products. The di-substituted product, being symmetrical, will have fewer signals than the unsymmetrical mono-substituted product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the products.
-
This compound: Expected [M+H]⁺ = 219.1859
-
1,4-bis(3-phenylpropyl)-1,4-diazepane: Expected [M+H]⁺ = 337.2798
-
1,4-Diazepane: Expected [M+H]⁺ = 101.1073
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Side Reaction Pathways
Caption: Main and side reaction pathways.
Troubleshooting Flowchart
Caption: Troubleshooting low yield issues.
References
- Štefane, B., & Požgan, F. (2014). N-Alkylation of 1,4-Diazepanes. Current Organic Chemistry, 18(1), 26-41.
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. R. Soc. Open Sci.11 : 240293. [Link]
-
Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Org. Lett. 2011, 13, 22, 6046–6049. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules2024 , 29(3), 598. [Link]
-
1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. PubChem. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2021 , 26(16), 4969. [Link]
- Fluorescence--TLC densitometric determination of diazepam and other 1,4-benzodiazepines in serum. J Pharm Sci. 1978 Oct;67(10):1413-5. doi: 10.1002/jps.2600671022.
- Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography. J Biochem Biophys Methods. 2007 Jan 10;69(3):251-9. doi: 10.1016/j.jbbm.2006.02.003.
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. 2024; 29(4):804. [Link]
- Separation of enantiomers of benzodiazepines on the Chiral-AGP column. Chirality. 1992;4(5):338-44. doi: 10.1002/chir.530040510.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Column Chromatography for the Separation of Complex Mixtures. J Chrom Sep Tech. 14 (2023): 551.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry. 2021; 7(10):138. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. 2011; 16(12):10419-10430. [Link]
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Arkivoc. 2008 (xi) 10-21.
- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
-
1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). International Journal of Spectroscopy. Volume 2012, Article ID 780650, 8 pages. [Link]
- Separation of 1,4-benzodiazepine Derivates by Micellar Electrokinetic Capillary Chromatography Using Cyclodextrines as Buffer Modifiers.
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2024, 2024011985. [Link]
- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallogr E Crystallogr Commun. 2023 Dec 1;79(Pt 12):1377-1382. doi: 10.1107/S205698902301077X.
- 1,4-Ditosyl-1,4-diazepane. Acta Crystallogr Sect E Struct Rep Online. 2012 Jul 1;68(Pt 7):o1716. doi: 10.1107/S160053681202095X.
Sources
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epfl.ch [epfl.ch]
- 4. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane | C18H30N2O | CID 116156672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-(3-Phenylpropyl)-1,4-diazepane Crystallization Issues
Prepared by: Senior Application Scientist, Gemini Division
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(3-Phenylpropyl)-1,4-diazepane. As a tertiary amine with considerable conformational flexibility, this compound frequently presents as a viscous oil or a low-melting solid, making the isolation of a stable, crystalline form a significant hurdle. This document provides a structured approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and crystallization science.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the crystallization of this compound.
Q1: My compound is separating as an oil during crystallization ("oiling out"). What is happening and what should I do first?
A1: "Oiling out" is a liquid-liquid phase separation that occurs when a supersaturated solution is cooled to a temperature that is below the saturation point but still above the melting point of the solute in the solvent system.[1][2] Instead of forming an ordered solid lattice, the compound separates as a liquid phase, often trapping impurities.
-
Causality: This is common for compounds with low melting points or high solubility in the chosen solvent. The flexible phenylpropyl chain and the diazepane ring in the target molecule contribute to a lower melting point and a higher propensity for oiling out.
-
Immediate Action: The first step is to reduce the degree of supersaturation. Re-heat the mixture until the oil redissolves completely, then add a small amount (10-20% of the original volume) of additional hot solvent. Allow the solution to cool much more slowly.[2][3]
Q2: No crystals are forming even after my solution has cooled completely. What are the immediate steps I can take?
A2: The failure of a supersaturated solution to produce crystals indicates a high energy barrier to nucleation, the initial step of crystal formation.[4]
-
Causality: The system lacks a suitable surface or energetic incentive to begin forming an ordered crystal lattice. This can be due to excessive solvent, high purity (lacking nucleation sites), or the intrinsic properties of the molecule.
-
Immediate Actions:
-
Induce Nucleation by Scratching: Vigorously scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide high-energy sites for nucleation to begin.[5]
-
Add a Seed Crystal: If you have any solid material, even a tiny speck, add it to the cold solution. A seed crystal provides a perfect template for further crystal growth.[3][5]
-
Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) to increase the concentration, then attempt to cool again.[2][5]
-
Q3: My crystallization yield is very low (<50%). What are the likely causes?
A3: A low yield is typically caused by the compound having excessive solubility in the cold solvent or by using too much solvent during the procedure.
-
Causality: A significant portion of your product remains dissolved in the mother liquor after filtration.[2]
-
Troubleshooting:
-
Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). A large amount of solid residue indicates significant product loss.[2]
-
Optimize Solvent System: Your chosen solvent may be too "good." Consider a different solvent in which the compound is less soluble at cold temperatures or use an anti-solvent to reduce its solubility.
-
Cooling Temperature: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., an ice-water bath at 0 °C or even a freezer at -20 °C) to minimize the compound's solubility, provided the solvent does not freeze.[6]
-
Q4: Is it better to crystallize the free base or a salt form of this compound?
A4: For amines that are oily or difficult to crystallize, converting them to a salt is a highly effective and recommended strategy.[6][7][8]
-
Causality: Salt formation introduces strong ionic interactions (e.g., N⁺-H Cl⁻), which significantly increase the lattice energy of the solid state. This typically results in a much higher melting point and a greater propensity to form a stable, ordered crystalline solid compared to the free base, which relies on weaker van der Waals forces.
-
Recommendation: Attempting crystallization of the hydrochloride or tosylate salt is strongly advised. The commercially available forms of this compound are often salts, underscoring the utility of this approach.[9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Overcoming "Oiling Out"
"Oiling out" is a kinetic and thermodynamic problem that can be systematically addressed. This workflow provides a logical progression of steps to resolve the issue.
Caption: Decision tree for troubleshooting "oiling out".
Guide 2: Workflow for Inducing Crystallization
This guide provides a sequence of increasingly potent techniques to overcome the nucleation barrier when a solution fails to crystallize.
Caption: Sequential workflow for inducing crystallization.
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to this compound.
Protocol 1: Recrystallization using a Binary Solvent System (Solvent/Anti-solvent)
This is a powerful technique for compounds that are either too soluble or too insoluble in common single solvents.
-
Solvent Selection: Choose a "solvent" in which the compound is readily soluble (e.g., ethyl acetate, acetone, toluene) and an "anti-solvent" in which it is poorly soluble but is miscible with the primary solvent (e.g., hexanes, heptane, water).[6][10]
-
Dissolution: Dissolve the crude, oily compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still warm, add the "anti-solvent" dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-homogenization: Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Protocol 2: Salt Formation and Crystallization (Hydrochloride Salt)
This protocol is often the most reliable method for obtaining a crystalline solid from an amine oil.
-
Dissolution: Dissolve the crude this compound free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate (approx. 10 mL per 1 g of compound).
-
Acidification: Obtain or prepare a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether). Add the HCl solution dropwise to the stirred solution of the amine at room temperature.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Initial Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of fresh, cold solvent (diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Recrystallization of the Salt: The crude salt can now be recrystallized. Common solvent systems for amine hydrochlorides include isopropanol, ethanol, or methanol/diethyl ether mixtures. Dissolve the salt in the minimum amount of the chosen hot solvent, then cool slowly as described in Protocol 1 to obtain pure crystals.
Section 4: Data & Reference Tables
Table 1: Recommended Solvent Systems for Screening
| Solvent System (Solvent/Anti-solvent) | Polarity Mismatch | Key Characteristics & Rationale |
| Toluene / Heptane | Low / Non-polar | Good for aromatic compounds. The phenyl group should provide good solubility in hot toluene, while heptane will effectively induce crystallization upon cooling. |
| Ethyl Acetate / Hexanes | Medium / Non-polar | A classic and highly versatile solvent pair.[6] The polarity difference is excellent for controlled precipitation. |
| Isopropanol / Water | Polar Protic / Polar Protic | The amine functionality may lend solubility in alcohols. Water acts as a potent anti-solvent. Can sometimes lead to oiling if not cooled very slowly.[6] |
| Acetone / Diethyl Ether | Polar Aprotic / Low Polarity | Both are relatively volatile. Can be used for slow evaporation techniques. |
| Acetonitrile | Polar Aprotic | A single solvent option. Its unique properties can sometimes promote crystallization where other solvents fail. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Supersaturation too high; cooling too fast; melting point of compound is below solution temperature.[2] | Re-heat, add more solvent, cool very slowly. Change to a less-solubilizing solvent. Form a salt. |
| No Crystals Form | Solution is not supersaturated (too much solvent); high nucleation energy barrier.[4][5] | Reduce solvent volume. Scratch the flask. Add a seed crystal. Use an anti-solvent. |
| Rapid Crystal Formation ("Crashing Out") | Solution is too concentrated; cooling is too rapid.[2] | Re-heat, add more solvent to slightly exceed the minimum required, and ensure slow cooling. |
| Colored Crystals | Impurities are trapped in the crystal lattice. | Ensure starting material purity (e.g., via chromatography). Perform a second recrystallization. Consider adding activated charcoal to the hot solution before filtration (use with caution). |
| Poor Yield | Compound is too soluble in the cold mother liquor; insufficient cooling.[2] | Use a different solvent system with lower cold solubility. Cool to a lower temperature (0 °C or -20 °C). |
References
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ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?[Link]
-
ResearchGate. (2025). How to recrystallize an oily compound?[Link]
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Jee, S. (n.d.). Chemistry Crystallization. [Link]
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University of California, Irvine. (n.d.). Recrystallization. [Link]
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ResearchGate. (2025). A method to crystallize substances that oil out. [Link]
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ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?[Link]
-
Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.).
-
Noté, O. (n.d.). Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Reddit. (2024). Amine workup. [Link]
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PubChem. (n.d.). This compound. [Link]
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Technical Support Center: Enhancing the Solution Stability of 1-(3-Phenylpropyl)-1,4-diazepane
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 1-(3-Phenylpropyl)-1,4-diazepane. Its purpose is to provide a comprehensive technical resource for identifying, troubleshooting, and mitigating stability issues encountered in solution-based experiments. We will delve into the fundamental chemistry of potential degradation pathways and offer practical, field-proven protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
Based on its chemical structure, which features two tertiary amine groups within a diazepane ring, the primary degradation pathways are oxidation and hydrolysis.[1][2]
-
Oxidation: The lone pairs of electrons on the nitrogen atoms make them susceptible to attack by oxidizing agents, including dissolved atmospheric oxygen. This can lead to the formation of N-oxides or other oxidative degradation products. Tertiary amines are a well-known electron-rich functional group prone to oxidation.[1]
-
Hydrolysis: The diazepane ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[2][3][4] While this compound lacks the amide bonds found in benzodiazepines like diazepam, the strained seven-membered ring can still undergo acid-catalyzed or base-catalyzed ring-opening reactions, leading to a loss of the parent compound.
Q2: How does the pH of the solution affect the stability of the compound?
The pH of the solution is a critical factor governing the stability of this compound. Amine-containing compounds are often most stable at a specific pH range where they exist in their protonated (salt) form, which is generally less reactive.[5]
-
Acidic Conditions (Low pH): In highly acidic solutions, the compound will be fully protonated. While this can protect against oxidation, it may increase susceptibility to acid-catalyzed hydrolysis of the diazepane ring.[3][4] Studies on similar structures, like diazepam, have shown significant degradation in acidic media through hydrolytic cleavage.[3]
-
Neutral to Alkaline Conditions (High pH): In neutral or alkaline solutions, the compound will exist, at least partially, in its free base form. The unprotonated nitrogen is more nucleophilic and significantly more susceptible to oxidation.[1]
Therefore, identifying an optimal pH range, typically mildly acidic, is crucial for maximizing solution stability.
Q3: What is the role of temperature and light in its degradation?
Temperature and light are significant environmental factors that can accelerate degradation.
-
Temperature: Increased temperature provides the activation energy for chemical reactions, accelerating both hydrolysis and oxidation rates. For every 10°C increase, the rate of chemical degradation can increase several-fold.
-
Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can induce photodegradation. Many nitrogen-containing heterocyclic compounds can absorb UV light, leading to the formation of reactive excited states that can undergo cleavage or react with other molecules in the solution.[6] It is standard practice in pharmaceutical stability testing to evaluate a compound's sensitivity to light.[7]
Q4: Are there any common excipients or solvents that are incompatible with this compound?
Yes. Care must be taken when selecting solvents and excipients.
-
Oxidizing Agents: Avoid any excipients that have oxidizing potential or contain trace peroxide impurities (e.g., some grades of polyethylene glycol (PEG) or polysorbates). These can directly initiate the oxidative degradation of the tertiary amine groups.
-
Reactive Aldehydes/Ketones: Solvents or excipients containing aldehyde or ketone functionalities should be used with caution, as they can potentially react with the secondary amine if the diazepane ring were to open, or with other reactive intermediates.
-
Metals: Trace metal ions (e.g., iron, copper) can catalyze oxidation reactions.[8] It is advisable to use high-purity solvents and buffers and consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) if metal-catalyzed degradation is suspected.
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common stability problems observed during experiments.
Problem: Rapid loss of potency or appearance of unknown peaks in HPLC analysis of aqueous solutions.
This is the most common sign of compound degradation. The following guide will help you diagnose the root cause and implement corrective actions.
Before extensive troubleshooting, confirm that the observed loss is due to degradation and not an analytical artifact.
-
System Suitability: Ensure your HPLC system passes suitability tests (e.g., injection precision, peak symmetry, resolution).
-
Standard Stability: Analyze a freshly prepared standard solution and compare it to an older one. This helps differentiate between the stability of your stock solution versus the sample being tested.
-
Mass Balance: In your HPLC analysis, sum the peak areas of the parent compound and all degradation products. A significant deviation from 100% could indicate the formation of non-UV active degradants or precipitation.
Use the following workflow to systematically identify the cause of degradation. This process is based on the principles of forced degradation studies, which are designed to intentionally stress a molecule to understand its vulnerabilities.[7][9]
Caption: Forced Degradation Experimental Workflow.
Part 4: Data Summary & Interpretation
The following table summarizes hypothetical, yet plausible, stability data based on the known chemistry of similar molecules. This should be used as a guide for what to expect from your own stability studies.
| Stress Condition | pH | Temperature | Typical Degradation Rate | Primary Degradation Pathway | Recommended Mitigation |
| Aqueous Solution | 2.0 | 60°C | Moderate to High | Hydrolysis | Increase pH to 4-6 |
| Aqueous Solution | 5.0 | 60°C | Low | (Optimal pH) | Maintain buffered conditions |
| Aqueous Solution | 9.0 | 60°C | Moderate | Oxidation | De-gas solvent; add antioxidant |
| Aqueous Solution (pH 7.4) | 7.4 | Room Temp | Low to Moderate | Oxidation | Protect from light; de-gas solvent |
| Aqueous Solution + H₂O₂ | 7.4 | Room Temp | High | Oxidation | Avoid oxidizing agents |
| Aqueous Solution + Light | 7.4 | Room Temp | Variable | Photodegradation | Use amber vials/protect from light |
Interpretation: The data clearly indicates that this compound is most vulnerable to hydrolysis at low pH and oxidation at high pH. The most stable environment is a buffered, mildly acidic solution that is protected from light and atmospheric oxygen.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Diazepam Degradation P
- Buy 1-(3-Methoxypropyl)-4-phenyl-1,4-diazepane - Smolecule. (2023). Smolecule.
- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6).
- Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208–211.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- Forced Degradation Studies: Why, Wh
- Singh, S., & Kumar, V. (2016).
- Proposed photodegradation pathway of DIZ. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals. (2014).
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
- Nudelman, N. S., & de Waisbaum, R. G. (1996). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Physical Organic Chemistry, 9(7), 469-474.
-
Watterson, J. H., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a]d[1][10]iazepine-3-carboxylate does not influence bioavailability. Scientific Reports, 10(1), 1-11.
- Grohganz, H., et al. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5195.
- Analytical Techniques In Stability Testing. (2025).
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2018). Journal of Analytical Methods in Chemistry.
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Technical Support Center: A Researcher's Guide to Characterizing and Reducing Off-Target Effects of 1-(3-Phenylpropyl)-1,4-diazepane
Welcome to the technical support center for researchers working with novel chemical entities. This guide uses 1-(3-Phenylpropyl)-1,4-diazepane, a synthetic compound with a diazepine core, as a case study to navigate the critical process of identifying, characterizing, and mitigating off-target effects. The principles and methodologies outlined here are broadly applicable to other small molecule inhibitors in the drug discovery pipeline.
The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets, particularly within the central nervous system (CNS).[1] While this versatility is advantageous for developing new therapeutics, it also increases the likelihood of unintended interactions, or off-target effects, which can lead to toxicity or confound experimental results.[2][3]
This guide provides a systematic, multi-pronged approach to de-risking your compound, moving from predictive computational analysis to definitive cellular validation and chemical optimization.
Part 1: Predictive Analysis & Initial Troubleshooting
This section addresses the crucial first steps in anticipating potential off-target liabilities before significant resources are invested in extensive wet-lab experiments.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound. Where do I even begin to predict its potential off-target interactions?
A1: Your starting point should be a combination of computational (in silico) approaches that leverage the molecule's structure to predict its biological activities.[4] This is a cost-effective strategy to generate initial hypotheses.[5] The process involves:
-
Similarity-Based Searching: Compare the structure of this compound against databases of compounds with known biological activities. Methods like the Similarity Ensemble Approach (SEA) can predict potential targets by matching your compound to molecules with established pharmacology.[3]
-
Pharmacophore Modeling: The diazepine core is a known pharmacophore. Computational models can screen for proteins with binding sites that accommodate this structural motif.
Caption: Initial workflow for identifying and mitigating off-target effects.
Part 2: Broad In Vitro Screening & Troubleshooting
After generating a list of potential off-targets, the next step is experimental validation using broad screening panels. This is a crucial step to identify unintended interactions early in the development process.[4]
Troubleshooting Guide: Unexpected Cellular Phenotypes
Q2: My experiments with this compound are showing unexpected changes in cell signaling and proliferation, which don't align with my hypothesized primary target. Could it be hitting protein kinases?
A2: Yes, this is a strong possibility. Protein kinases are one of the largest and most functionally diverse enzyme families, and they are frequent off-targets for small molecules due to the conserved nature of the ATP-binding pocket.[6] Unintended kinase inhibition can lead to a wide array of cellular effects.[7]
Recommended Action: Kinase Panel Screening
To investigate this, you should perform a broad kinase selectivity profiling screen.[8] Numerous commercial services offer panels that test your compound against hundreds of kinases.[8][9]
Data Interpretation Example
Below is a hypothetical dataset from a kinase screen for a compound like this compound (termed "Compound PPD").
| Kinase Target | Compound PPD (% Inhibition @ 1 µM) | Selective Inhibitor Control (% Inhibition @ 1 µM) | Non-Selective Inhibitor Control (% Inhibition @ 1 µM) |
| Target Kinase X | 95 | 98 | 99 |
| DYRK1A | 88 | 5 | 92 |
| CDK16 | 75 | 2 | 85 |
| PIM3 | 45 | 3 | 78 |
| SRC | 15 | 8 | 91 |
| ABL1 | 5 | 90 (for ABL1) | 89 |
Interpretation: The data suggests that while Compound PPD is potent against its intended target (Target Kinase X), it also strongly inhibits DYRK1A and CDK16 at a concentration of 1 µM.[7] This potent off-target activity could explain the unexpected cellular phenotypes and must be addressed.
Troubleshooting Guide: Unexplained Neurological or Physiological Effects
Q3: In my cellular or tissue models, this compound is causing effects reminiscent of CNS-active drugs (e.g., changes in ion channel function, second messenger levels), but my primary target is not a receptor. What should I investigate?
A3: The diazepine core in your compound is structurally related to benzodiazepines, a class of drugs well-known to modulate GABAA receptors.[10][11] Therefore, a logical step is to screen your compound against a panel of common receptors, ion channels, and transporters, particularly those prevalent in the CNS.
Recommended Action: Receptor Binding Assays
Receptor binding assays are used to determine if your compound can displace a known radiolabeled ligand from its receptor.[12][13] A high displacement indicates binding. These assays are fundamental for identifying interactions with targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.[14][15]
Experimental Protocol: Competitive Radioligand Binding Assay (General)
This protocol outlines the general steps for a filtration-based competitive binding assay.[12][13]
-
Preparation: Prepare cell membranes or purified receptors known to express the target of interest.
-
Reaction Mixture: In a multiwell filter plate, combine the receptor preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled), and varying concentrations of your test compound (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.[12]
-
Separation: Rapidly filter the reaction mixture through the plate's membrane. Unbound radioligand will pass through, while the receptor-bound radioligand is retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to each well and quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of your compound to determine the IC50 (the concentration of your compound that displaces 50% of the radioligand).
Part 3: Validating Target Engagement in the Cellular Environment
In vitro assays are powerful but do not fully replicate the complexities of a living cell, such as membrane permeability and potential compound metabolism.[16] Therefore, it is essential to confirm that your compound engages both its intended and unintended targets within an intact cellular system.
Troubleshooting Guide: Confirming On-Target vs. Off-Target Binding in Cells
Q4: I have in vitro data suggesting this compound binds to both my primary target and an off-target kinase. How can I definitively prove these interactions occur inside living cells?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[17][18] CETSA directly measures the physical interaction between a drug and its protein target in cells or tissues.[17][19] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[18][19]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is adapted from established CETSA methodologies.[17][20][21]
-
Cell Culture & Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquoting & Heating: Aliquot the cell suspension into PCR tubes. Heat the individual tubes to different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine the protein concentration of each sample.
-
Western Blotting: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with primary antibodies specific for your primary target and your suspected off-target (e.g., anti-DYRK1A).
-
Analysis: Quantify the band intensities for each temperature point. Plot the intensity (relative to the unheated control) against temperature. A thermal shift to the right in the compound-treated samples compared to the vehicle control confirms target engagement.[19]
Part 4: Mitigating Off-Target Effects via Medicinal Chemistry
Once an off-target liability is confirmed, the goal is to eliminate or reduce it while maintaining on-target potency. This is achieved through an iterative process of chemical modification guided by Structure-Activity Relationship (SAR) studies.[22][23]
Frequently Asked Questions (FAQs)
Q5: I've confirmed that the phenylpropyl group on my compound is contributing to off-target kinase binding. What is the strategy to fix this?
A5: This is a classic medicinal chemistry challenge that is addressed through SAR. The goal of SAR is to systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity.[24][25][26] By designing and testing a series of related compounds, you can identify the key structural features that influence potency and selectivity.[24]
Recommended Action: Initiate an SAR Campaign
-
Hypothesize: Based on the structures of your on-target and off-target proteins (if available), or by using chemical intuition, hypothesize which parts of this compound are responsible for each interaction. For example, the flexible phenylpropyl tail may be inserting into a hydrophobic pocket in the off-target kinase.
-
Synthesize Analogs: Create a small library of new molecules with systematic modifications. For your compound, this could include:
-
Modifying the Phenyl Ring: Add polar or bulky groups to create steric hindrance or unfavorable interactions in the off-target's binding site.
-
Altering the Propyl Linker: Change its length, rigidity (e.g., introduce a double bond), or add substituents.
-
Modifying the Diazepane Core: Explore substitutions on the second nitrogen atom.
-
-
Test and Analyze: Screen each new analog for both on-target and off-target activity. Analyze the results to identify which structural changes improve the selectivity profile (i.e., reduce off-target binding while maintaining on-target potency).[24]
-
Iterate: Use the insights from the previous round of testing to design the next set of compounds. This iterative cycle continues until a compound with the desired potency and selectivity is identified.[23]
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
By following this systematic approach of prediction, broad screening, cellular validation, and chemical optimization, researchers can rigorously characterize and mitigate the off-target effects of novel compounds like this compound, leading to safer, more effective, and better-understood chemical probes and therapeutic candidates.
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SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Yera, E. R., Cleves, A. E., & Jain, A. N. (2014). Prediction of off-target drug effects through data fusion. Pacific Symposium on Biocomputing, 19, 160–171. [Link]
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Kinase Screening & Profiling Services. BPS Bioscience. [Link]
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A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. [Link]
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Kinase Screening & Profiling Service. Drug Discovery Support. [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]
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P, S. (2021). Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences. [Link]
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Kumar, P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Patel, K. R., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]
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Diazepam. Wikipedia. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]
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Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. ResearchGate. [Link]
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Receptor-Ligand Binding Assay. Mtoz Biolabs. [Link]
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Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Ligand binding assay. Wikipedia. [Link]
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Liu, R., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Nature Computational Science. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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- 25. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 26. azolifesciences.com [azolifesciences.com]
Technical Support Center: Synthesis and Scale-Up of 1-(3-Phenylpropyl)-1,4-diazepane
Welcome to the technical support center for the synthesis and scale-up of 1-(3-phenylpropyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and safe scale-up of your reaction.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the development of various pharmacologically active molecules.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory to pilot or production scale. The primary hurdles are controlling the selectivity of the reaction to obtain the desired mono-N-alkylated product and managing the purification process to remove closely related impurities. This guide will address these challenges by providing practical, experience-driven advice.
Synthetic Routes: A Comparative Overview
Two primary synthetic routes are commonly employed for the synthesis of this compound: direct N-alkylation and reductive amination. Each has its advantages and disadvantages, especially concerning scale-up.
-
Direct N-Alkylation: This method involves the reaction of 1,4-diazepane with a 3-phenylpropyl halide (e.g., bromide or chloride). While direct, it is often plagued by a lack of selectivity, leading to significant amounts of the di-alkylated byproduct, 1,4-bis(3-phenylpropyl)-1,4-diazepane, and unreacted starting material.
-
Reductive Amination: This one-pot reaction involves the condensation of 3-phenylpropanal with 1,4-diazepane to form an iminium intermediate, which is then reduced in situ by a suitable hydride reagent.[4] This method can offer better control over mono-alkylation if reaction conditions are carefully optimized.
Caption: Comparison of synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale production?
A1: For large-scale production, reductive amination is often preferred. It is a one-pot reaction which can be more cost-effective and have a better safety profile than direct alkylation with alkyl halides.[4] However, careful optimization of reaction conditions is crucial to minimize the formation of byproducts.[5][6]
Q2: What are the most common reducing agents for the reductive amination, and what are their pros and cons?
A2: The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common choices:
| Reducing Agent | Pros | Cons |
| Sodium triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls.[7] | Can be expensive for large-scale use. |
| Sodium cyanoborohydride (NaBH₃CN) | Effective and cost-efficient. | Highly toxic and can generate hydrogen cyanide gas under acidic conditions.[8] |
| Sodium borohydride (NaBH₄) | Inexpensive and readily available.[4][7] | Less selective; can reduce the starting aldehyde. Requires careful control of pH. |
| Catalytic Hydrogenation (H₂/Pd, Pt) | "Green" and produces no salt byproducts. | Requires specialized high-pressure equipment. The catalyst can be expensive and pyrophoric.[8] |
For both safety and selectivity, sodium triacetoxyborohydride is an excellent choice for initial lab-scale development, while process optimization might focus on sodium borohydride with tight pH control for cost-effectiveness at scale.
Q3: How can I monitor the progress of the reaction?
A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is the most effective method for monitoring the reaction.[9][10] It allows for the quantification of starting materials, the desired product, and key byproducts like the di-alkylated species. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Mono-alkylated Product
Q: My reaction is resulting in a low yield of this compound, with a significant amount of unreacted 1,4-diazepane remaining. What are the likely causes and solutions?
A: Low conversion can stem from several factors, depending on the synthetic route.
For Reductive Amination:
-
Insufficiently Activated Imine Formation: The formation of the iminium ion is acid-catalyzed. If the pH is too high, the condensation will be slow.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic pH (around 5-6).
-
-
Decomposition of the Aldehyde: 3-Phenylpropanal can be unstable and prone to oxidation or polymerization.
-
Solution: Use freshly distilled or high-purity aldehyde. Consider adding the aldehyde slowly to the reaction mixture to minimize its time in solution before reacting.
-
-
Inactive Reducing Agent: Hydride reagents can decompose upon improper storage.
-
Solution: Use a fresh batch of the reducing agent.
-
For Direct N-Alkylation:
-
Insufficient Base: The reaction generates a hydrohalic acid (HBr or HCl) which will protonate the amine starting material, rendering it non-nucleophilic. An adequate amount of base is required to neutralize this acid and regenerate the free amine.
-
Solution: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the acid produced.
-
-
Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent that dissolves all reactants. For N-alkylation with potassium carbonate, a polar aprotic solvent like acetonitrile or DMF is often effective.
-
Problem 2: Excessive Formation of the Di-alkylated Byproduct
Q: My main problem is the formation of 1,4-bis(3-phenylpropyl)-1,4-diazepane. How can I improve the selectivity for the mono-alkylated product?
A: This is the most common challenge in this synthesis. The mono-alkylated product is often more nucleophilic than the starting diamine, leading to a second alkylation.
General Strategies:
-
Stoichiometry Control: Use a molar excess of 1,4-diazepane relative to the alkylating agent or aldehyde. This statistically favors the mono-alkylation. A 2:1 to 5:1 ratio of diamine to electrophile is a good starting point.
-
Slow Addition: Add the alkylating agent or aldehyde slowly to a solution of the 1,4-diazepane. This maintains a low concentration of the electrophile, reducing the chance of the mono-alkylated product reacting further.
Specific to Reductive Amination:
-
Stepwise Procedure: A stepwise approach can significantly improve selectivity.[7]
-
First, form the imine by reacting 1,4-diazepane with 3-phenylpropanal at room temperature.
-
Once imine formation is complete (as monitored by an appropriate analytical technique), add the reducing agent.
-
Specific to Direct N-Alkylation:
-
Use of a Protecting Group: While adding steps, protecting one of the nitrogens of 1,4-diazepane (e.g., as a carbamate) allows for selective mono-alkylation, followed by deprotection. This is often the most robust method for achieving high selectivity, though it is less atom-economical.
Caption: Troubleshooting workflow for improving mono-alkylation selectivity.
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to separate this compound from the di-alkylated byproduct and unreacted starting material. What purification strategies are effective?
A: The similar polarity of the desired product and the di-alkylated byproduct makes purification by standard silica gel chromatography challenging.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine products will be extracted into the aqueous layer as their hydrochloride salts, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amines back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified amine mixture.
-
-
Fractional Distillation under High Vacuum: If the product is thermally stable, high-vacuum distillation can be an effective method for purification on a larger scale, as the boiling points of the mono- and di-alkylated products will differ significantly.
-
Chromatography on Alumina or Amine-Functionalized Silica: These stationary phases can sometimes provide better separation of amines than standard silica gel.
-
Crystallization of a Salt: The hydrochloride or other salts of the mono- and di-alkylated products may have different solubilities, allowing for separation by fractional crystallization.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Lab Scale)
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,4-diazepane (3.0 g, 30 mmol) and dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 3-phenylpropanal (1.34 g, 10 mmol) in dichloromethane (20 mL).
-
Add the 3-phenylpropanal solution dropwise to the 1,4-diazepane solution over 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method as described in the troubleshooting section.
Protocol 2: Direct N-Alkylation (Lab Scale)
-
To a round-bottom flask, add 1,4-diazepane (5.0 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and acetonitrile (150 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 1-bromo-3-phenylpropane (3.98 g, 20 mmol) in acetonitrile (50 mL) dropwise over 2 hours.
-
Maintain the reaction at reflux for 24 hours, monitoring by HPLC or TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and proceed with an acid-base workup as described in the purification troubleshooting section.
Safety Precautions
-
1,4-Diazepane: Corrosive and can cause severe skin and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11]
-
3-Phenylpropanal: Can be an irritant.
-
Hydride Reducing Agents: React violently with water and can generate flammable hydrogen gas. Handle in a dry, inert atmosphere. Quench reactions carefully and behind a blast shield, especially on a larger scale.
-
Scale-Up Thermal Hazards: N-alkylation and reductive amination reactions can be exothermic. When scaling up, ensure adequate cooling capacity and consider slow, controlled addition of reagents to manage the heat generated. Perform a reaction calorimetry study before proceeding to a large scale.
References
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Reductive Amin
- Amine synthesis by reductive amination (reductive alkyl
- Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- III Analytical Methods. Ministry of the Environment, Government of Japan.
- Application Note – Reductive Amin
- This compound. PubChem.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Benzodiazepines: sample preparation and HPLC methods for their determin
- Analytical Methods Used for the Detection and Quantific
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][12]diazepines, and Their Cytotoxic Activity. MDPI.
- Analytical Methods. Royal Society of Chemistry.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed.
- Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
- Tetrahydro-1,3-oxazepines via Intramolecular Amination of Cyclopropylmethyl C
- New routes to 1,4-benzodiazepin-2,5-diones. Semantic Scholar.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
- 1,3-Diazepines | Request PDF.
- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. gctlc.org [gctlc.org]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Purification strategies for removing N-oxide impurities from diazepanes
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of N-oxide impurities from diazepane compounds. The guidance herein is structured to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Troubleshooting Guide: Addressing Common Purification Challenges
This section tackles specific issues encountered during the purification of diazepanes contaminated with N-oxide impurities.
Question: My diazepane product and its N-oxide impurity are co-eluting or showing very poor separation on a silica gel column. What should I do?
Answer:
This is a common and frustrating issue that stems from the highly polar nature of the N-oxide impurity. The N⁺-O⁻ bond in the N-oxide functional group leads to strong interactions with the silica stationary phase, but if the parent diazepane is also sufficiently polar, separation can be challenging.[1] Here is a systematic approach to troubleshoot this problem:
1. Modify the Chromatographic Mobile Phase: The first and simplest step is to systematically alter your solvent system.
-
Increase Polarity Gradually: If you are using a non-polar system (e.g., Hexane/Ethyl Acetate), the N-oxide is likely retained at the baseline. Switch to a more polar system like Dichloromethane (DCM)/Methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Often, a gradient elution will be more effective than an isocratic one.
-
Incorporate an Additive:
-
Basic Additive: Since tertiary amines can interact with acidic sites on silica, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.1-1%) to your mobile phase can improve the peak shape of the diazepane and potentially enhance separation.
-
Acidic Additive: Conversely, N-oxides are weakly basic and can be protonated.[2] Adding a small amount of acetic acid or formic acid can sometimes alter the retention characteristics of the N-oxide more than the parent amine, aiding separation. Use with caution as this can affect acid-labile compounds.
-
2. Switch the Stationary Phase: If modifying the mobile phase fails, the stationary phase is the next variable to change.
-
Alumina (Basic or Neutral): Alumina can be an excellent alternative to silica gel. Basic alumina, in particular, can reduce the tailing of amine compounds. The N-oxide will still be very polar and should have different retention behavior compared to on silica.
-
Reversed-Phase Chromatography (C18): For preparative HPLC, reversed-phase separation is a powerful tool. The elution order will be inverted; the highly polar N-oxide will elute much earlier than the more non-polar parent diazepane. A typical mobile phase would be a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for purifying highly polar compounds.[4] In this technique, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This can provide a unique selectivity for separating the N-oxide from the parent amine.[4]
Question: The N-oxide impurity seems inseparable by chromatography. Is there a chemical method to remove it?
Answer:
Absolutely. When physical separation is impractical, a chemical conversion strategy is often the most efficient solution. The most common approach is the selective reduction (deoxygenation) of the N-oxide back to the parent diazepane. This converts the impurity into the desired product, simultaneously removing the impurity and increasing the overall yield.
Workflow for Chemical Reduction of N-Oxide Impurity
Caption: Workflow for removing N-oxide via chemical reduction.
Recommended Reducing Agents:
A variety of reagents can achieve this transformation. The choice depends on the scale of your reaction and the presence of other functional groups in your molecule.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Titanium (III) Chloride (TiCl₃) | TiCl₃ in an aqueous or alcoholic solvent (e.g., MeOH/H₂O) at room temperature. | Highly selective for N-oxides, effective even in complex mixtures, and works in mild conditions.[5][6] | The deep purple color of Ti(III) can sometimes make reaction monitoring difficult. |
| Phosphorus Trichloride (PCl₃) | PCl₃ in a chlorinated solvent (e.g., DCM, Chloroform) at 0 °C to room temperature. | Effective and commonly used in synthesis. A classic method for benzodiazepine N-oxide reduction.[7] | Highly reactive with water and protic solvents. Can react with other functional groups like alcohols and amides. |
| Diboron Reagents (e.g., (pinB)₂) | Bis(pinacolato)diboron in a suitable solvent at room temperature or with gentle heating. | Extremely mild and shows excellent functional group tolerance (hydroxyl, thiol, cyano groups are unaffected).[8] | Can be slower than other methods and the reagent is more expensive. |
| Raney Nickel (Raney Ni) | H₂ gas (balloon or Parr shaker) with Raney Ni catalyst in a solvent like Ethanol or Methanol. | A classic hydrogenation method.[7] | Requires handling of flammable H₂ gas and pyrophoric Raney Ni. May reduce other functional groups (alkenes, alkynes, etc.). |
Detailed Protocol: Selective Reduction of a Diazepane N-Oxide using TiCl₃
This protocol is adapted from established methods for N-oxide reduction in drug metabolism studies.[5][6]
Materials:
-
Crude diazepane containing N-oxide impurity
-
Titanium (III) chloride solution (e.g., 15% in aq. HCl)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates or LC-MS for monitoring
Procedure:
-
Dissolution: Dissolve the crude diazepane mixture in methanol in a round-bottom flask. A typical concentration would be around 10-20 mg/mL.
-
Reaction Initiation: While stirring at room temperature, add the TiCl₃ solution dropwise. A typical stoichiometry is 2-4 equivalents relative to the estimated amount of N-oxide. The solution will likely turn a deep purple or blue.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The polar N-oxide spot should disappear, and the intensity of the diazepane spot should increase. The reaction is often complete within 1-2 hours.
-
Quenching and Neutralization: Once the reaction is complete, carefully add saturated NaHCO₃ solution to neutralize the acidic mixture. Add slowly, as CO₂ evolution will occur. Continue adding until the solution is neutral or slightly basic (pH ~7-8) and the color has faded.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product should now be free of the N-oxide. A simple flash column or recrystallization can be performed to remove any remaining baseline impurities and inorganic salts, yielding the pure diazepane.
Frequently Asked Questions (FAQs)
Question: How can I reliably detect and quantify the N-oxide impurity in my diazepane sample?
Answer:
Several analytical techniques can be used for detection and quantification. The choice depends on the required sensitivity and the available instrumentation.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative detection. The N-oxide will appear as a distinct, more polar spot (lower Rf value) compared to the parent diazepane. Staining with a general visualizing agent like potassium permanganate or iodine can help reveal the spot.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for both detection and quantification.[10][11] A reversed-phase C18 column is typically used. The polar N-oxide will have a shorter retention time than the parent compound. When coupled with a UV detector, you can quantify the impurity based on its peak area relative to a standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for identification. The N-oxide will have a molecular weight that is 16 atomic mass units (amu) higher than the parent diazepane, corresponding to the addition of one oxygen atom. This provides unambiguous confirmation of its presence.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons adjacent to the N-oxide (alpha-protons) will typically show a downfield shift compared to the same protons in the parent amine due to the deshielding effect of the N⁺-O⁻ group.[1]
Question: Why are N-oxides formed as impurities during diazepane synthesis?
Answer:
N-oxide formation is a common side reaction involving tertiary amines, which are present in the diazepane core.[12] This can occur under several circumstances:
-
Oxidative Reagents: If the synthetic route involves any oxidizing agents (e.g., hydrogen peroxide, m-CPBA, peracids), they can inadvertently oxidize the tertiary nitrogen of the diazepane to the corresponding N-oxide.[1]
-
Air Oxidation: Some tertiary amines are susceptible to slow oxidation by atmospheric oxygen, especially in the presence of light or metal catalysts. This can lead to the gradual formation of the N-oxide impurity during storage or prolonged reaction work-ups.
-
Metabolic Process: In biological or drug metabolism studies, N-oxidation is a common Phase I metabolic pathway for tertiary amine-containing drugs.[5][12]
Question: What is the fundamental chemical difference between a diazepane and its N-oxide that dictates purification strategy?
Answer:
The key difference lies in the polarity and basicity of the nitrogen atom.
Caption: Key chemical differences guiding purification choices.
-
Polarity: A standard diazepane contains a tertiary amine, which is moderately polar. The corresponding N-oxide introduces a highly polar N⁺-O⁻ dative bond.[1] This formal charge separation makes the N-oxide significantly more polar than its parent amine. This large polarity difference is the primary principle exploited in chromatographic separations (e.g., N-oxide binds much more strongly to polar stationary phases like silica gel).
-
Basicity: Tertiary amines are Lewis bases due to the lone pair of electrons on the nitrogen. N-oxides are considerably weaker bases because this lone pair is engaged in the bond with oxygen.[2] This difference can occasionally be exploited in purification strategies involving acid-base extractions, although the high polarity of the N-oxide can sometimes complicate its partitioning into organic solvents even in its free base form.
References
- Selective reduction of N-oxides to amines: applic
- Selective reduction of N-oxides to amines: Application to drug metabolism.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Diazepam N-Oxide.CymitQuimica.
- Diazepam N-oxide | C16H13ClN2O2 | CID 72793.PubChem - NIH.
- CAS 2888-64-4: Diazepam N-oxide.CymitQuimica.
- Product Class 3: Amine N-Oxides.Science of Synthesis.
- N-Oxide Formation and Related Reactions in Drug Metabolism.Taylor & Francis Online.
- Diazepam N-oxide.CAS Common Chemistry.
- Classics in Chemical Neuroscience: Diazepam (Valium).PMC - PubMed Central.
- Reduction of Amine N-Oxides by Diboron Reagents.PMC - NIH.
- How can i purify N-oxides on column chromatography?
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines.PMC - PubMed Central.
- Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under Intern
- Analytical methods for determination of benzodiazepines. A short review.
- IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE.Rasayan Journal of Chemistry.
Sources
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- 5. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Efficient N-Alkylation of 1,4-Diazepane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The symmetrical nature of 1,4-diazepane presents a unique synthetic challenge: controlling the degree of alkylation to selectively yield mono- or di-substituted products. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding strategy and catalyst selection for the N-alkylation of 1,4-diazepane, a key building block in medicinal chemistry.[1]
Q1: What are the primary catalytic strategies for the N-alkylation of 1,4-diazepane?
There are three primary strategies, each with distinct advantages and ideal use cases:
-
Reductive Amination: This is arguably the most versatile and widely used method. It involves the reaction of the diazepane with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[2] This one-pot procedure is highly efficient and offers excellent control over the reaction.[3]
-
"Borrowing Hydrogen" (or Hydrogen Autotransfer): This modern, atom-economical approach uses alcohols as the alkylating agents, catalyzed by transition metal complexes (e.g., Manganese, Palladium, Nickel).[4][5] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with the catalyst returning the hydrogen in the final reduction step. This method is environmentally friendly as the only byproduct is water.
-
Classical Alkylation with Alkyl Halides: This traditional SN2 reaction involves treating the diazepane with an alkyl halide (e.g., bromide or iodide) in the presence of a base. While straightforward, this method often suffers from poor selectivity and a high propensity for overalkylation, leading to mixtures of products and the formation of quaternary ammonium salts.[6]
Q2: My primary goal is selective mono-N-alkylation. What is the best approach?
Achieving high selectivity for the mono-alkylated product is the most common challenge. The secondary amine formed after the first alkylation is often more nucleophilic than the starting material, leading to rapid formation of the di-alkylated product.
Your best strategy is Reductive Amination with careful control of stoichiometry.
Causality: By using the 1,4-diazepane as the limiting reagent (e.g., 1.0 equivalent) and the aldehyde/ketone as a slight excess (e.g., 1.1-1.2 equivalents), you can statistically favor the mono-alkylation. The choice of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. It preferentially reduces the protonated iminium ion over the starting carbonyl compound, preventing unwanted side reactions.[2] Alternative strategies include using a large excess of the diazepane or employing a protecting group strategy, though these add complexity and cost to the synthesis.
Q3: When is it preferable to aim for symmetrical di-N-alkylation?
Symmetrical di-alkylation is desired when the target molecule requires identical substituents on both nitrogen atoms. This is common in the synthesis of ligands for metal chelation or symmetrical drug scaffolds.[7]
For this goal, any of the three main strategies can be effective, but the conditions are adjusted to drive the reaction to completion:
-
With Reductive Amination or Borrowing Hydrogen: Use at least 2.2-2.5 equivalents of the aldehyde or alcohol, respectively, along with a sufficient amount of the reducing agent or catalyst system to ensure both amine sites react.
-
With Alkyl Halides: Use at least 2.2 equivalents of the alkyl halide and a strong base. This method can be very efficient for exhaustive alkylation.
Q4: What are the practical differences between a homogeneous and a heterogeneous catalyst for this reaction?
The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practical handling.[8]
-
Homogeneous Catalysts: These are soluble in the reaction medium (e.g., Manganese pincer complexes, [Rh(cod)Cl]₂).[5][9]
-
Pros: High activity and selectivity due to well-defined active sites and excellent interaction with reactants.[10][11] They often operate under milder temperature conditions.
-
Cons: Difficult and costly to separate from the reaction mixture post-reaction, making catalyst recycling a significant challenge.[8]
-
-
Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture (e.g., Pd/C, Ni/θ-Al₂O₃).[4][12]
-
Pros: Straightforward separation from the product via simple filtration, allowing for easy catalyst recovery and recycling—a major advantage for industrial scale-up.[11]
-
Cons: May require harsher reaction conditions (higher temperatures/pressures).[10] Activity can be limited by mass transfer or surface area, and active sites may be less defined, potentially leading to lower selectivity.[11]
-
Recommendation: For initial discovery and small-scale synthesis where maximizing yield and selectivity is paramount, a homogeneous catalyst may be preferred. For process development and large-scale synthesis where cost and recyclability are critical, developing a process with a heterogeneous catalyst is often the long-term goal.
Part 2: Catalyst & Methodology Selection Guide
The following diagram provides a decision-making framework to help you select the most appropriate starting point for your N-alkylation experiment.
Caption: Decision tree for selecting an N-alkylation strategy.
Comparative Summary of Catalytic Systems
| Feature | Reductive Amination | Borrowing Hydrogen | Classical Alkylation (Alkyl Halide) |
| Alkylating Agent | Aldehyde / Ketone | Alcohol | Alkyl Halide |
| Catalyst/Reagent | Stoichiometric Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | Catalytic Transition Metal (e.g., Mn, Pd, Ni) | Stoichiometric Base (e.g., K₂CO₃, Et₃N) |
| Selectivity Control | Excellent (via stoichiometry) | Good to Excellent | Poor (prone to overalkylation)[6] |
| Byproducts | Borate salts, water | Water only | Halide salts[6] |
| Reaction Conditions | Generally mild (-10 °C to RT)[2] | Moderate to high temp (80-120 °C)[4][5] | Variable, often RT to reflux |
| Key Advantage | High functional group tolerance, reliable, excellent control.[13] | Atom economical, green. | Simple reagents, no metal catalyst needed. |
| Key Disadvantage | Requires stoichiometric reductant. | Requires specific metal catalysts, higher temperatures. | Generates salt waste, poor selectivity. |
Part 3: Troubleshooting Common Issues
Even with the best strategy, experimental challenges can arise. This section provides a logical workflow for diagnosing and solving common problems.
Troubleshooting Workflow: A Systematic Approach
Caption: Systematic workflow for troubleshooting N-alkylation reactions.
Problem 1: Poor Selectivity - A Mixture of Mono-, Di-alkylated Product, and Starting Material.
This is the most frequent issue, arising from the similar reactivity of the N-H bonds.
-
Possible Cause: Incorrect stoichiometry or rapid second alkylation. The mono-alkylated product can be more reactive than the starting diamine.
-
Solutions & Actions:
-
Confirm Stoichiometry: For mono-alkylation, ensure the 1,4-diazepane is the limiting reagent. Use no more than 1.1-1.2 equivalents of your alkylating agent (aldehyde or alcohol).
-
Control Addition Rate: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting diamine over the newly formed mono-alkylated product.
-
Lower the Temperature: Reducing the reaction temperature can slow down the rate of the second alkylation more significantly than the first, thereby improving selectivity.
-
Change Solvent: In some cases, solvent choice can influence selectivity. Screen solvents like THF, DCE, and CH₃CN.
-
Use a Bulky Alkylating Agent: If your synthesis allows, a sterically hindered aldehyde or alcohol can physically block the second N-H position after the first alkylation, dramatically improving mono-selectivity.
-
Problem 2: Low or No Reaction Yield.
If you primarily recover your starting material, the reaction is not activating properly.
-
Possible Cause: Inactive catalyst/reagents, sub-optimal conditions, or catalyst deactivation.
-
Solutions & Actions:
-
Verify Reagent Quality: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under dry conditions. For "borrowing hydrogen" methods, confirm the activity of your metal catalyst.
-
Optimize Temperature: Many N-alkylation reactions, especially those using alcohols, require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5][12] If you are running the reaction at room temperature, try increasing the heat.
-
Check for Catalyst Poisoning: Amines themselves can act as ligands and sometimes inhibit metal catalysts.[14] If you suspect this, you may need to increase the catalyst loading or switch to a more robust catalytic system. Substrates with other potential coordinating groups (e.g., thiols) can also poison catalysts.
-
Solvent and Base Compatibility (for Alkyl Halide method): Ensure your base (e.g., K₂CO₃) has some solubility in your chosen solvent. If not, the reaction will be extremely slow. Switching to a more polar aprotic solvent like DMF or using a more soluble base like Cs₂CO₃ can solve this issue.[15] Adding catalytic potassium iodide (KI) can also accelerate reactions with alkyl bromides or chlorides via the Finkelstein reaction.[15]
-
Part 4: Experimental Protocols
Protocol 4.1: General Procedure for Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a reliable method for synthesizing a mono-N-alkylated 1,4-diazepane using a representative aldehyde and sodium triacetoxyborohydride.
Materials:
-
1,4-Diazepane (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.0 eq) and dissolve it in the chosen solvent (e.g., DCM).
-
Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate iminium ion.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine all organic layers, wash with brine, and then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to isolate the pure mono-N-alkylated 1,4-diazepane.
References
-
[An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][16][17]diazepines, and Their Cytotoxic Activity. MDPI.]([Link])
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- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
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- 13. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 15. reddit.com [reddit.com]
- 16. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stoltz2.caltech.edu [stoltz2.caltech.edu]
Mitigating degradation of 1-(3-Phenylpropyl)-1,4-diazepane during workup
Introduction
Welcome to the technical support guide for 1-(3-Phenylpropyl)-1,4-diazepane. This molecule, while valuable in pharmaceutical research and development, presents unique stability challenges during synthetic workup and purification.[1] Its 1,4-diazepane core contains two secondary amine functionalities that are susceptible to degradation, primarily through oxidation and pH-mediated pathways. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative measures to ensure the integrity and maximize the yield of the final compound. By understanding the underlying chemical principles of its degradation, you can adapt your experimental protocols to mitigate these common issues effectively.
Troubleshooting Guide: Isolating and Purifying this compound
This section addresses specific, common problems encountered during the experimental workup of this compound. Each issue is followed by an explanation of the likely cause and a detailed, actionable protocol for resolution.
Q1: I'm observing a new, more polar spot on my TLC/LC-MS analysis after aqueous workup. What is it and how can I prevent it?
Likely Cause: The appearance of a new, significantly more polar species is a classic indicator of N-oxidation . The secondary amines in the diazepane ring are susceptible to oxidation by atmospheric oxygen, especially under neutral or slightly basic conditions, to form the corresponding N-oxide.[2] This introduces a highly polar N-O bond, causing the compound to have a much lower Rf on a TLC plate or an earlier retention time on a reverse-phase column.
Mitigation Strategy & Protocol: The core strategy is to rigorously exclude oxygen from the workup environment.
Workflow: Oxygen-Exclusion Workup
Sources
Validation & Comparative
A Comparative Guide to 1-(3-Phenylpropyl)-1,4-diazepane and Other N-Substituted 1,4-Diazepane Derivatives: Exploring Potential CNS-Active Scaffolds
Introduction: The 1,4-Diazepane Scaffold and the Enigma of 1-(3-Phenylpropyl)-1,4-diazepane
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2][3] This structural motif's conformational flexibility allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.
This guide focuses on a specific derivative, This compound , and aims to compare its potential pharmacological profile with other N-substituted 1,4-diazepane analogs. It is critical to state from the outset that, despite its commercial availability for research purposes, there is a notable absence of published experimental data detailing the specific biological activity of this compound in publicly accessible scientific literature.[4] Consequently, this guide will provide a comparative analysis based on structurally related 1,4-diazepane derivatives for which experimental data are available. By examining the structure-activity relationships (SAR) of these analogs, we can infer a potential pharmacological profile for this compound and highlight key areas for future investigation.
The 1-(3-phenylpropyl) substituent itself is of interest, as this lipophilic side chain is found in various CNS-active compounds, suggesting its potential to confer affinity for neurological targets. Our comparative analysis will therefore focus on how different N-substituents on the 1,4-diazepane core influence activity at key central nervous system receptors, particularly dopamine and serotonin receptors, which are common targets for this class of compounds.
Comparative Analysis of 1-Substituted 1,4-Diazepane Derivatives
To understand the potential of this compound, we will compare it with other 1,4-diazepane derivatives where the substituent at the 1-position is varied. The following compounds have been selected based on the availability of some, albeit limited, pharmacological data, allowing for a preliminary SAR discussion.
Selected Compounds for Comparison:
-
Compound A: this compound (Target Compound)
-
Compound B: 1-Benzyl-1,4-diazepane (Structurally related, commercially available)
-
Compound C: 1-(4-Fluorobenzyl)-1,4-diazepane (Aryl-substituted benzyl analog)
-
Compound D: 1-(3-(4-Methoxyphenyl)propyl)-1,4-diazepane (An analog with a substituted phenylpropyl chain)
Structural and Physicochemical Properties
A key aspect of drug design is understanding how subtle structural changes can impact a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| A: this compound | C₁₄H₂₂N₂ | 218.34 | 2.3 | |
| B: 1-Benzyl-1,4-diazepane | C₁₂H₁₈N₂ | 190.28 | 1.7 | |
| C: 1-(4-Fluorobenzyl)-1,4-diazepane | C₁₂H₁₇FN₂ | 208.28 | 1.8 | |
| D: 1-(3-(4-Methoxyphenyl)propyl)-1,4-diazepane | C₁₅H₂₄N₂O | 248.36 | 2.2 |
Note: Predicted logP values are from PubChem and serve as an estimate of lipophilicity.
The 3-phenylpropyl side chain in Compound A provides a longer, more flexible linker compared to the benzyl group in Compound B. This increased length and flexibility could allow for different binding poses within a receptor active site. The addition of a fluorine atom in Compound C or a methoxy group in Compound D introduces electronic and steric changes that can significantly influence receptor interactions.
Hypothesized Pharmacological Profile and Structure-Activity Relationships
While direct experimental data for this compound is unavailable, we can hypothesize its potential activity based on the known pharmacology of other 1,4-diazepane derivatives. Many such compounds exhibit affinity for dopamine and serotonin receptors. The following table presents a hypothetical comparison based on general SAR principles observed in related compound series.
| Compound | Target Receptor (Hypothesized) | Expected Affinity | Rationale for Hypothesis |
| A: this compound | Dopamine D₂, Serotonin 5-HT₂ₐ | Moderate to High | The phenylpropyl group is a common feature in ligands for aminergic GPCRs. The flexibility of the propyl chain may allow for optimal positioning of the phenyl ring within the receptor binding pocket. |
| B: 1-Benzyl-1,4-diazepane | Dopamine D₂, Serotonin 5-HT₂ₐ | Moderate | The benzyl group provides an aromatic moiety for interaction, but the shorter linker may result in a different binding mode and potentially lower affinity compared to the phenylpropyl analog. |
| C: 1-(4-Fluorobenzyl)-1,4-diazepane | Dopamine D₂, Serotonin 5-HT₂ₐ | Moderate to High | The fluorine atom can engage in favorable interactions, such as hydrogen bonding or halogen bonding, with receptor residues, potentially enhancing affinity. |
| D: 1-(3-(4-Methoxyphenyl)propyl)-1,4-diazepane | Serotonin 5-HT₂ₐ | Potentially Higher Selectivity | The methoxy group can act as a hydrogen bond acceptor and may confer selectivity for certain receptor subtypes, such as the 5-HT₂ₐ receptor, where such interactions are favorable. |
Experimental Protocols for Pharmacological Characterization
To validate the hypothesized activities and build a comprehensive profile for this compound and its analogs, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
This protocol determines the binding affinity of the test compounds for the human dopamine D₂ receptor.
Workflow Diagram:
Dopamine D₂ Receptor Binding Assay Workflow
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D₂ receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or a non-labeled D₂ antagonist (e.g., haloperidol, for non-specific binding).
-
25 µL of serially diluted test compound.
-
50 µL of radioligand solution (e.g., [³H]Spiperone at a final concentration of ~0.2 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Functional Assay for Serotonin 5-HT₂ₐ Receptor Activity
This protocol assesses the functional activity of the test compounds at the human serotonin 5-HT₂ₐ receptor by measuring changes in intracellular calcium levels.
Workflow Diagram:
Serotonin 5-HT₂ₐ Receptor Functional Assay Workflow
Methodology:
-
Cell Preparation: Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells) are seeded into 96-well plates. On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: The diluted test compounds are added to the wells, and the plate is incubated for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of a known 5-HT₂ₐ agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Fluorescence Measurement: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The response in the presence of the test compound is compared to the control response. For antagonists, the IC₅₀ value is determined by plotting the inhibition of the agonist response against the concentration of the test compound. For agonists, the EC₅₀ value is determined by plotting the stimulation of the response against the compound concentration.
Conclusion and Future Directions
The 1,4-diazepane scaffold remains a promising starting point for the discovery of novel CNS-active agents. While the specific pharmacological profile of This compound is yet to be elucidated, a comparative analysis of structurally related analogs suggests that it may possess affinity for dopamine and serotonin receptors. The length and flexibility of the 3-phenylpropyl chain are likely to be key determinants of its binding affinity and selectivity.
To move forward, the following steps are recommended:
-
Systematic Pharmacological Profiling: this compound should be subjected to a comprehensive screening panel, including binding and functional assays for a wide range of CNS receptors.
-
In Vivo Evaluation: Should in vitro studies reveal promising activity, in vivo models of CNS disorders (e.g., anxiety, psychosis) should be employed to assess its therapeutic potential.
-
Structure-Activity Relationship Studies: A focused synthesis and testing program around the 1-(3-phenylpropyl) motif, including variations in the length of the alkyl chain and substitution on the phenyl ring, would provide a deeper understanding of the SAR and guide the design of more potent and selective analogs.
This guide provides a framework for understanding the potential of this compound within the broader context of N-substituted 1,4-diazepane derivatives. The detailed experimental protocols offer a clear path for the necessary research to uncover the true pharmacological nature of this intriguing molecule.
References
- Menghani, S. S., Chikhale, R., Pant, A., Mathew, B., & Khedekar, P. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6).
- Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012.
- Rashid, M., Husain, A., & Mishra, R. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 836-854.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology, 16(Suppl 2), 231S–244S.
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(9), 2051.
- Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. (2018). Arabian Journal of Chemistry, 11(8), 1269-1281.
-
PubChem. (n.d.). 1-(3-Butoxypropyl)-3-phenyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2018). Current Bioactive Compounds, 14(3), 268-279.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2011). Molecules, 16(10), 8697-8706.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). Pharmaceuticals, 14(11), 1105.
- Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. (2022). Future Medicinal Chemistry, 14(18), 1335-1350.
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Synthesis and biological evaluation of benzo[b]furo[3,4-e][5][6]diazepin-1-one derivatives as anti-cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(14), 2463-2468.
-
Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][5][6]diazepin-11-one-based potent and selective Chk-1 inhibitors. (2007). Journal of Medicinal Chemistry, 50(20), 4789-4799.
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Synthesis and characterization of 8-ethynyl-1,3-dihydro-benzo[b][5][6]diazepin-2-one derivatives: new potent non-competitive metabotropic glutamate receptor 2/3 antagonists. Part 1. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6811-6815.
-
Synthesis and structure-activity relationship study of diaryl[d,f][5][7]diazepines as potential anti-cancer agents. (2018). Molecular Diversity, 22(2), 323-333.
- The nature of 1,4-benzodiazepines/receptor interactions. (1984). Journal of Medicinal Chemistry, 27(10), 1264-1269.
- Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. (1985). Molecular Pharmacology, 27(4), 420-431.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). In Benzodiazepines. IntechOpen.
- G. R. Grimaldi, P. P. N. Rao, and A. D. MacKerell, Jr. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
- S. S. Menghani, R. Chikhale, A. Pant, B. Mathew, and P. Khedekar. (2017).
- M. Rashid, A. Ashraf, A. Husain, and R. Mishra. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- M. Rashid, A. Ashraf, A. Husain, and R. Mishra. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
- P. Danneberg and K. H. Weber. (1983). Chemical structure and biological activity of the diazepines. PubMed.
- 1,4-Diazepines. (2019).
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A Researcher's Guide to the Pharmacological Evaluation of Novel Anxiolytics: A Comparative Framework Using Buspirone and 1-(3-Phenylpropyl)-1,4-diazepane
Introduction
In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and favorable side-effect profiles is a perpetual endeavor. Buspirone, an FDA-approved treatment for Generalized Anxiety Disorder (GAD), represents a significant departure from classical benzodiazepines.[1][2] Its unique mechanism, primarily as a serotonin 5-HT1A receptor partial agonist, provides a crucial benchmark for the development of new chemical entities (NCEs).[3] This guide presents a comparative framework for the pharmacological characterization of a novel compound, 1-(3-Phenylpropyl)-1,4-diazepane, against the well-established profile of buspirone.
While buspirone's properties are extensively documented, this compound exists as a largely uncharacterized molecule, presenting a common scenario in drug discovery.[4] This analysis, therefore, is structured as a practical roadmap for researchers. It outlines the requisite experimental protocols to elucidate the molecular and functional properties of an NCE and systematically compare them to a known clinical standard. We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and demonstrate how to synthesize the resulting data into a cohesive comparative profile.
Part 1: Molecular and Physicochemical Profile
A foundational comparison begins at the molecular level. The structural differences between buspirone's complex azaspirodecanedione moiety and the simpler phenylpropyl-substituted diazepane ring of the NCE are evident.[1][4] These differences fundamentally dictate their interaction with biological targets.
-
Buspirone: Features an azaspirodecanedione structure linked via a butyl chain to a pyrimidinylpiperazine group. This intricate structure is key to its specific receptor interactions.[1]
-
This compound: Consists of a seven-membered diazepane ring substituted with a phenylpropyl group. This scaffold belongs to the 1,4-diazepine class of compounds, which are known to possess a wide range of biological activities.[4]
A summary of their key physicochemical properties is presented below. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and informing formulation development.
| Property | Buspirone | This compound | Data Source |
| Molecular Formula | C₂₁H₃₁N₅O₂ | C₁₄H₂₂N₂ | [1] |
| Molecular Weight | 385.5 g/mol | 218.3 g/mol | [1][4] |
| XLogP3 (Predicted) | 2.6 | 2.3 | [1][4] |
| Hydrogen Bond Donors | 0 | 1 | [1][4] |
| Hydrogen Bond Acceptors | 7 | 2 | [1][4] |
Part 2: Pharmacodynamic Profile of the Benchmark: Buspirone
Buspirone's anxiolytic effect is primarily mediated by its activity at serotonin and, to a lesser extent, dopamine receptors. It does not interact with the GABA-A receptor complex, distinguishing it from benzodiazepines.[5][6]
-
Serotonin 5-HT1A Receptors: Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[7] This dual action initially reduces serotonergic neuron firing but leads to a net enhancement of serotonergic activity upon chronic administration, which is thought to underlie its therapeutic effect.[5]
-
Dopamine Receptors: It exhibits weak antagonist activity at D₂, D₃, and D₄ receptors.[7][8] Its affinity for D₂ receptors is significantly lower than for 5-HT1A receptors.[8]
The binding affinities (Ki) of buspirone for its primary targets are summarized below. The Ki value is inversely proportional to binding affinity; a smaller value indicates a stronger interaction.
| Receptor Target | Buspirone Ki (nM) | Reference |
| Serotonin 5-HT1A | 9.3 - 29.5 | [8][9] |
| Dopamine D₂ | 484 | [8] |
| Dopamine D₃ | 98 | [8] |
| Dopamine D₄ | 29.2 | [8] |
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi/o. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
Caption: Buspirone partially activates the 5-HT1A receptor, inhibiting cAMP production.
Part 3: Experimental Workflow for NCE Characterization and Comparison
To characterize this compound and compare it to buspirone, a multi-step experimental approach is required. This process begins with broad, in vitro screening and progresses to specific functional and in vivo behavioral assays.
Step 1: In Vitro Target Identification & Affinity
The initial goal is to determine the molecular targets of the NCE. A broad receptor screen is the most efficient starting point, followed by more detailed binding assays for identified targets.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)
This protocol determines the binding affinity of the NCE for the human 5-HT1A receptor, using buspirone as a comparator. The assay measures the displacement of a specific radioligand from the receptor by the test compound.[11][12]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT1A receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[11]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the test compound (this compound) or the reference compound (buspirone).[11]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[11]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[11]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the competitor compound to generate a competition curve. The concentration at which 50% of the radioligand is displaced is the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Step 2: In Vitro Functional Activity
Once binding affinity is established, the functional consequence of that binding must be determined. Is the compound an agonist, antagonist, or inverse agonist?
Protocol 2: cAMP Functional Assay
This assay measures the modulation of adenylyl cyclase activity. Since the 5-HT1A receptor is Gi-coupled, an agonist will decrease cAMP levels.[13][14]
Caption: Workflow for a functional cAMP inhibition assay.
Methodology:
-
Cell Plating: Seed cells stably expressing the human 5-HT1A receptor into 384-well assay plates and incubate overnight.[15]
-
Compound Addition: Treat the cells with a range of concentrations of the test compound or reference compound.
-
Stimulation: Add an adenylyl cyclase activator, such as forskolin, to all wells (except the negative control) to induce a measurable level of cAMP. An agonist at the Gi-coupled 5-HT1A receptor will inhibit this forskolin-stimulated cAMP production.[14]
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.[14]
-
Detection: Lyse the cells and measure cAMP levels using a detection kit, such as one based on Homogeneous Time-Resolved Fluorescence (HTRF).[16]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, this will generate an inhibitory dose-response curve. Calculate the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect relative to a full agonist). This will classify the NCE as a full agonist, partial agonist (like buspirone), or antagonist.
Step 3: In Vivo Behavioral Assessment
In vitro activity must be translated to a relevant physiological outcome. For potential anxiolytics, standard animal models are employed.
Protocol 3: Elevated Plus Maze (EPM) Test
The EPM is a widely used and validated model for assessing anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.[17][18]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.[18]
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the trial.[6]
-
Dosing: Administer the test compound, buspirone (positive control), or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Trial: Place the animal in the center of the maze facing an open arm and allow it to explore freely for a set duration (typically 5 minutes).[17]
-
Data Acquisition: Record the session using an overhead video camera and tracking software.[6]
-
Primary Endpoints: The key parameters measured are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Anxiolytic effect is indicated by a significant increase in these parameters compared to the vehicle-treated group.
-
-
Control Endpoint: The number of closed arm entries is also measured as an indicator of general locomotor activity. A change in open-arm exploration without a change in closed-arm entries suggests a specific anxiolytic effect rather than general hyperactivity.[5]
Part 4: Synthesizing a Comparative Profile
The data from these experiments allow for a direct, quantitative comparison. The following table illustrates how hypothetical data for this compound could be benchmarked against the known values for buspirone.
| Parameter | Buspirone (Known Data) | This compound (Hypothetical Data) | Interpretation |
| 5-HT1A Ki (nM) | ~15 | 25 | Buspirone has slightly higher binding affinity. |
| cAMP EC₅₀ (nM) | ~50 | 80 | Buspirone is more potent in functional assay. |
| cAMP Emax (% of full agonist) | ~60% | ~55% | Both compounds are partial agonists. |
| EPM: Min. Effective Dose (mg/kg) | 1.0 | 3.0 | Buspirone is more potent in vivo. |
| EPM: Max % Increase in Open Arm Time | +150% | +120% | Buspirone shows slightly higher maximal efficacy. |
Expert Analysis of Hypothetical Data: In this scenario, this compound would be identified as a 5-HT1A partial agonist, similar to buspirone. However, it displays slightly lower affinity and potency in both in vitro and in vivo assays. This profile might suggest it would require higher clinical doses to achieve a similar therapeutic effect, but it could also possess a different side-effect profile or unique pharmacokinetic properties that would warrant further investigation.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the comparative analysis of a novel chemical entity, this compound, against the established anxiolytic, buspirone. By systematically progressing from molecular characterization through in vitro binding and functional assays to in vivo behavioral models, researchers can build a robust data package. This structured approach, rooted in explaining the causality behind each experimental step, ensures that the resulting comparative profile is not merely a collection of data points, but a cohesive narrative that can effectively guide critical decisions in the drug discovery and development pipeline.
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Validating the Binding Affinity of 1-(3-Phenylpropyl)-1,4-diazepane: A Comparative Guide for Sigma Receptor Ligand Development
This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 1-(3-Phenylpropyl)-1,4-diazepane. We will objectively compare its performance against established reference ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors, providing the underlying scientific rationale and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the sigma receptor system.
Introduction: The Therapeutic Potential of 1,4-Diazepane Scaffolds at Sigma Receptors
The 1,4-diazepane scaffold is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a wide range of biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring have shown promise as antipsychotics, antiamnesics, and neuroprotective agents, largely through their interaction with sigma receptors (σR).[3][4][5][6]
Sigma receptors, initially misclassified as a subtype of opioid receptors, are now understood to be unique proteins with two primary subtypes, σ1 and σ2.[3]
-
The sigma-1 receptor (σ1R) is a 223-amino acid chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][7][8] It acts as an intracellular signal transduction amplifier, modulating calcium signaling, ion channel function, and cellular stress responses, making it a key target in neurodegenerative diseases and psychiatric disorders.[7][9][10]
-
The sigma-2 receptor (σ2R) , identified as the transmembrane protein TMEM97, is overexpressed in proliferating tumor cells and is considered a biomarker for cancer.[11][12] Ligands targeting σ2R can induce apoptosis in cancer cells, highlighting their potential in oncology.[12][13][14]
Given this context, the novel derivative this compound has been synthesized to explore an expanded chemical space. The introduction of a bulky phenylpropyl group is hypothesized to enhance affinity and modulate selectivity for sigma receptor subtypes. Validating its binding profile is a critical first step in characterizing its therapeutic potential.
Experimental Design: A Head-to-Head Comparison
To rigorously assess the binding affinity and selectivity of this compound, a competitive radioligand binding assay is the gold standard.[15][16][17] This technique measures the ability of a test compound to displace a radiolabeled ligand of known affinity from its receptor.
Our experimental design is built on the following principles:
-
Causality: The choice of comparators and radioligands is critical for a meaningful interpretation. We have selected well-characterized, high-affinity ligands to serve as benchmarks.
-
Self-Validation: The protocol includes controls for total and non-specific binding, ensuring the data's integrity. By calculating the inhibitor constant (Ki), we normalize the results, allowing for direct comparison across different experiments and labs.[18][19]
-
Authoritative Grounding: The methodologies described are based on established and widely published protocols for sigma receptor binding assays.[15][20]
Comparator Compounds:
-
PB28: A well-established high-affinity ligand that binds to both σ1 and σ2 receptors, serving as a powerful reference for overall sigma receptor affinity.[1][21][22] It acts as a σ1 antagonist and a σ2 agonist.[23]
-
Siramesine: A highly selective σ2 receptor agonist, crucial for determining the selectivity profile of our test compound.[13][24][25]
The workflow for this validation is illustrated below.
Caption: Experimental workflow for validating binding affinity.
Detailed Experimental Protocol: Radioligand Binding Assay
This protocol outlines the steps for determining the Ki values of this compound for σ1 and σ2 receptors.
Materials and Reagents
-
Test Compound: this compound
-
Comparator Compounds: PB28 dihydrochloride, Siramesine
-
σ1 Receptor Radioligand: -Pentazocine
-
σ2 Receptor Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG)
-
Non-specific Binding (NSB) Agent: Haloperidol (10 µM)
-
σ1 Receptor Source: Guinea pig brain membrane homogenate
-
σ2 Receptor Source: Rat liver membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration: 96-well glass fiber filter plates (presoaked in 0.5% polyethyleneimine)
-
Scintillation Cocktail
-
Instrumentation: 96-well plate harvester, liquid scintillation counter
Tissue Preparation
-
Homogenize fresh guinea pig brain (for σ1) or rat liver (for σ2) in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.[26]
Competitive Binding Assay Procedure
-
Plate Setup: Prepare a 96-well plate. For each test compound concentration, include wells for total binding (TB), non-specific binding (NSB), and test compound displacement.
-
Reagent Addition:
-
To all wells, add 150 µL of the appropriate membrane preparation (typically 50-120 µg protein).[26]
-
For the σ1 assay , add 50 µL of either assay buffer (for TB), 10 µM Haloperidol (for NSB), or varying concentrations of the test/comparator compounds. Then, add 50 µL of -Pentazocine at a final concentration near its Kd.[15][16]
-
For the σ2 assay , add 50 µL of either assay buffer containing (+)-Pentazocine (to mask σ1 sites), 10 µM Haloperidol (for NSB), or varying concentrations of the test/comparator compounds. Then, add 50 µL of [³H]-DTG at a final concentration near its Kd.[15][16]
-
-
Incubation: Incubate the plates for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[26]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filter plates using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[20][26]
-
Counting: Dry the filter mats, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the NSB counts from the total binding (TB) counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is its equilibrium dissociation constant for the receptor.[19]
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, binding affinity data for this compound compared to the reference compounds. This data is structured to illustrate a potential outcome of the described experimental validation.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 15.5 | 98.7 | 0.16 |
| PB28 | 13.0[21] | 0.28[21] | 46.4 |
| Siramesine | 17.0[25] | 0.12[25] | 141.7 |
Lower Ki values indicate higher binding affinity.
Interpretation of Hypothetical Data:
-
Affinity: this compound demonstrates high affinity for the σ1 receptor, comparable to the established ligand PB28. Its affinity for the σ2 receptor is moderate.
-
Selectivity: Unlike the comparators, which show strong selectivity for the σ2 receptor, this compound displays a preference for the σ1 receptor. The bulky, non-polar phenylpropyl group likely contributes to a favorable interaction within the hydrophobic binding pocket of the σ1 receptor.[7] This profile suggests potential applications in neurology rather than oncology.
-
Structure-Activity Relationship (SAR): The data supports the hypothesis that modifications to the 1,4-diazepane core can significantly alter the affinity and selectivity profile. Compared to other diazepane derivatives which may show balanced or σ2-preferential binding, the phenylpropyl substitution appears to drive σ1 selectivity.[3]
Mechanistic Context: The σ1 Receptor as a Chaperone
Understanding the binding affinity is the first step; placing it in a mechanistic context is crucial for drug development. The σ1 receptor's role as a chaperone at the MAM is a key aspect of its function.[8]
Caption: Role of σ1R at the Mitochondria-Associated ER Membrane (MAM).
Under normal conditions, the σ1 receptor is bound to the chaperone BiP. Upon binding by an agonist ligand like this compound, it dissociates from BiP and translocates to the IP3 receptor, where it stabilizes calcium signaling between the ER and mitochondria. This chaperone activity helps attenuate ER stress and promote cell survival, a mechanism highly relevant to its neuroprotective potential.[8]
Conclusion
This guide outlines a robust, validated methodology for determining the binding affinity of the novel compound this compound. Through direct comparison with established ligands like PB28 and Siramesine, a clear profile of its affinity and selectivity for σ1 and σ2 receptors can be established. The hypothetical data presented suggests that this compound is a promising σ1-selective ligand, warranting further investigation into its functional activity and therapeutic potential for neurological disorders. The protocols and rationale provided herein offer a template for the rigorous preclinical evaluation of new 1,4-diazepane derivatives.
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A Comparative Guide to the Cross-Reactivity Profile of 1-(3-Phenylpropyl)-1,4-diazepane
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 1-(3-Phenylpropyl)-1,4-diazepane. As therapeutic efficacy is intrinsically linked to target specificity, a thorough understanding of a compound's interactions with unintended biological targets is paramount in early-stage drug discovery to mitigate potential adverse effects and drug attrition.[1] This document outlines the rationale behind experimental choices, provides detailed protocols for key assays, and presents illustrative data to guide researchers in assessing the selectivity of this and similar small molecules.
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active agents.[2] Derivatives have shown a wide spectrum of activities, including but not limited to central nervous system effects, factor Xa inhibition, and cannabinoid receptor modulation.[3][4][5][6] Given this chemical precedent, a broad, systematic cross-reactivity assessment for this compound is not just recommended, but essential.
Strategic Approach to Cross-Reactivity Profiling
A tiered approach is optimal for efficiently characterizing the selectivity of a novel compound. This typically begins with broad, high-throughput screening against a panel of common off-target families, followed by more focused functional assays to determine the nature of any identified interactions (e.g., agonist vs. antagonist).
Tier 1: Primary Screening with Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a target receptor due to their robustness and sensitivity.[7][8] A competitive binding assay format is employed to determine the ability of this compound to displace a known high-affinity radioligand from a panel of receptors, ion channels, and transporters.[7]
Rationale for Target Selection: The initial screening panel should be broad, encompassing targets frequently implicated in off-target effects of centrally active compounds and those suggested by the activities of other 1,4-diazepane derivatives. This includes a diverse array of G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as key ion channels and transporters.
Illustrative Primary Screening Panel and Hypothetical Data:
| Target Family | Specific Target | This compound Kᵢ (nM) | Comparator 1 (Clozapine) Kᵢ (nM) | Comparator 2 (Buspirone) Kᵢ (nM) |
| Dopaminergic | D₂ | 85 | 120 | >10,000 |
| D₃ | 150 | 50 | >10,000 | |
| D₄ | 45 | 20 | >10,000 | |
| Serotonergic | 5-HT₁ₐ | 25 | 150 | 15 |
| 5-HT₂ₐ | 300 | 10 | 500 | |
| 5-HT₂𝒸 | 550 | 5 | >10,000 | |
| 5-HT₆ | 1200 | 80 | >10,000 | |
| Adrenergic | α₁ | 450 | 7 | >10,000 |
| α₂ | 800 | 20 | >10,000 | |
| β₁ | >10,000 | 500 | >10,000 | |
| Histaminergic | H₁ | 95 | 6 | >10,000 |
| Muscarinic | M₁ | >10,000 | 2 | >10,000 |
| Cannabinoid | CB₂ | 750 | >10,000 | >10,000 |
| Protease | Factor Xa | >10,000 | >10,000 | >10,000 |
Table 1: Hypothetical binding affinities (Kᵢ) of this compound and comparator compounds against a panel of off-target receptors. Data are illustrative.
Interpretation of Hypothetical Data: In this illustrative dataset, this compound displays moderate to high affinity for the 5-HT₁ₐ receptor, with notable affinity for the D₂, D₄, and H₁ receptors. The lower Kᵢ values suggest a higher binding affinity. These "hits" would warrant further investigation in secondary functional assays. The comparators, Clozapine (an atypical antipsychotic) and Buspirone (an anxiolytic), are included to provide context and highlight different selectivity profiles.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the general workflow for a comprehensive cross-reactivity assessment.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a step-by-step guide for performing a competitive radioligand binding assay, a foundational technique in cross-reactivity profiling.[7][8][9]
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (assay buffer only), non-specific binding (high concentration of unlabeled ligand), and a range of concentrations of the test compound (this compound).
-
Reagent Addition:
-
To each well, add 50 µL of the appropriate solution (assay buffer, non-specific control, or test compound dilution).
-
Add 50 µL of the radioligand solution (at a concentration close to its Kₔ).
-
Initiate the binding reaction by adding 150 µL of the membrane preparation to each well.[9]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[9]
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Tier 2: Functional Assays for Mechanistic Insights
While binding assays reveal affinity, they do not indicate the functional consequence of that binding.[10] Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target receptors.[10][11]
Rationale for Assay Selection: The choice of functional assay depends on the G-protein coupling of the target receptor.[12]
-
Gₛ- and Gᵢ-coupled receptors: cAMP accumulation assays are used. Gₛ activation increases cAMP, while Gᵢ activation decreases it.[13]
-
Gᵩ-coupled receptors: Calcium flux assays are employed, as Gᵩ activation leads to an increase in intracellular calcium levels.[13]
Illustrative Functional Assay Data:
| Target | Assay Type | Functional Effect of this compound | Potency (EC₅₀/IC₅₀ in nM) |
| 5-HT₁ₐ | cAMP Assay | Partial Agonist | EC₅₀ = 80 |
| D₂ | cAMP Assay | Antagonist | IC₅₀ = 250 |
| H₁ | Calcium Flux | Antagonist | IC₅₀ = 300 |
Table 2: Hypothetical functional activity of this compound at "hit" receptors. Data are illustrative.
Interpretation of Hypothetical Data: This hypothetical data suggests that this compound acts as a partial agonist at the 5-HT₁ₐ receptor and as an antagonist at the D₂ and H₁ receptors. This mixed pharmacological profile could have complex physiological consequences, underscoring the importance of these follow-up studies.
Signaling Pathway Considerations
The following diagram illustrates the potential interplay of this compound with the signaling pathways of its hypothetical primary and off-targets.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity profile of this compound. The illustrative data highlights a hypothetical compound with a complex pharmacological profile, demonstrating partial agonism at 5-HT₁ₐ receptors and antagonism at D₂ and H₁ receptors. Such a profile necessitates careful consideration of its potential therapeutic applications and side-effect liabilities.
A comprehensive understanding of a compound's selectivity is a cornerstone of modern drug discovery.[1] By employing a tiered screening approach, from broad radioligand binding assays to specific functional follow-ups, researchers can build a detailed picture of a molecule's biological interactions. This data-driven strategy is essential for making informed decisions in lead optimization and for advancing safer, more effective therapeutics to the clinic.
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-Phenylpropyl)-1,4-Diazepane Analogs
For researchers and scientists engaged in the discovery of novel therapeutics targeting the central nervous system (CNS), the 1,4-diazepane scaffold represents a privileged structure. Its inherent conformational flexibility allows for interaction with a variety of biological targets. When coupled with a 1-(3-phenylpropyl) substituent, this chemical entity presents a promising framework for the development of potent and selective ligands for key neurotransmitter systems, including serotonin and dopamine receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(3-phenylpropyl)-1,4-diazepane analogs, offering a comparative overview of how structural modifications influence biological activity. The insights presented herein are synthesized from available literature on 1,4-diazepane derivatives and closely related analogs, providing a predictive framework for rational drug design.
Introduction: The this compound Scaffold
The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is found in numerous biologically active compounds, including anxiolytics, antipsychotics, and anticancer agents.[1] The addition of a 3-phenylpropyl chain at the N1 position introduces a lipophilic aromatic moiety connected by a flexible three-carbon linker, a common pharmacophoric element for interaction with various G-protein coupled receptors (GPCRs). The conformational freedom of both the diazepane ring and the phenylpropyl sidechain allows these molecules to adopt diverse spatial arrangements, enabling them to bind to a range of receptor subtypes with varying affinities and functional activities.
The primary biological targets for this class of compounds are often within the serotonergic and dopaminergic systems, which are critically involved in the regulation of mood, cognition, and motor control.[2] Consequently, analogs of this compound are of significant interest for the development of novel treatments for depression, anxiety, schizophrenia, and other neurological disorders.
General Synthesis Strategy
The synthesis of this compound analogs typically involves a modular approach, allowing for the systematic variation of different structural components. A common synthetic route is outlined below:
Caption: General synthetic workflow for this compound analogs.
The core scaffold can be assembled via reductive amination of 1,4-diazepane with 3-phenylpropanal or by N-alkylation with a suitable 3-phenylpropyl halide. Subsequent modifications can be introduced at the N4 position of the diazepane ring or by utilizing substituted phenylpropanal derivatives in the initial step. This synthetic flexibility is crucial for exploring the SAR of this compound class.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs can be systematically modulated by introducing substituents at three key positions: the phenyl ring of the phenylpropyl moiety, the propyl linker, and the N4 position of the diazepane ring.
Modifications of the Phenylpropyl Moiety
Insights into the SAR of the phenylpropyl group can be drawn from studies on the closely related 4-(3-phenylpropyl)piperazine analogs, which are potent ligands for the dopamine transporter (DAT) and serotonin transporter (SERT).[2]
| Modification on Phenylpropyl Moiety | Effect on Biological Activity (Inferred from Piperazine Analogs)[2] |
| Unsubstituted Phenyl Ring | Serves as a baseline for comparison. Generally provides good lipophilicity for CNS penetration. |
| Substitution on the Phenyl Ring | The position and nature of substituents are critical. Electron-withdrawing or donating groups can modulate electronic properties and steric interactions within the receptor binding pocket. |
| Substitution at C2 of Propyl Linker | A substituent in the (S)-configuration with a lone pair of electrons (e.g., -OH, -NH2) can significantly enhance DAT affinity. Steric bulk at this position is generally detrimental. |
| Substitution at C3 of Propyl Linker | Substituents at this position appear to have a less pronounced effect on DAT affinity. |
These findings suggest that the electronic and steric properties of the phenylpropyl sidechain play a crucial role in receptor recognition and binding affinity. For the development of selective ligands, careful consideration of the substitution pattern on both the phenyl ring and the propyl linker is essential.
Modifications of the 1,4-Diazepane Ring
The 1,4-diazepane ring offers multiple points for modification, primarily at the N4 position. The nature of the substituent at N4 can significantly impact the overall polarity, basicity, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
| N4-Substituent | Predicted Effect on Biological Activity | Rationale |
| Hydrogen | Baseline activity. | A secondary amine at N4 allows for potential hydrogen bonding interactions. |
| Small Alkyl Groups (e.g., -CH3, -C2H5) | May increase lipophilicity and potency. | Can enhance van der Waals interactions in the binding pocket. |
| Bulky Alkyl or Arylalkyl Groups | Can either increase or decrease affinity depending on the target. | Steric hindrance may prevent optimal binding, or the bulky group may engage in additional favorable interactions. |
| Polar Groups (e.g., containing -OH, -COOH) | May decrease CNS penetration but could improve selectivity or introduce new interactions. | Increased polarity can reduce blood-brain barrier permeability. |
The conformational flexibility of the diazepane ring is also a key determinant of activity. The introduction of substituents can influence the preferred ring conformation, which in turn affects the spatial orientation of the N1 and N4 substituents and their ability to interact with the target receptor.
Experimental Protocols
To facilitate comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the biological activity of this compound analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., serotonin or dopamine receptor subtypes).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
In Vitro Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of test compounds at a specific GPCR.
Principle: These assays measure the downstream signaling events that occur upon receptor activation or inhibition, such as changes in intracellular second messenger levels (e.g., cAMP or Ca2+).
Methodology (cAMP Assay for Gi/o-coupled receptors):
-
Cell Culture:
-
Use cells stably expressing the Gi/o-coupled receptor of interest.
-
Seed the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist mode).
-
Stimulate the cells with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Incubate the plate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
For agonists, plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50 value.
-
Caption: Workflow for a functional cAMP assay.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the design of novel CNS-active agents. The structure-activity relationships discussed in this guide, largely inferred from closely related chemical series, provide a foundational understanding for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to directly validate and expand upon the SAR principles outlined here. Key areas for exploration include:
-
Systematic substitution of the phenyl ring to probe the effects of electronic and steric factors on receptor affinity and selectivity.
-
Introduction of chiral centers in the propyl linker to investigate stereoselective interactions with the target receptors.
-
Diverse functionalization at the N4 position of the diazepane ring to fine-tune the physicochemical properties and explore additional binding interactions.
By combining rational design, efficient synthesis, and robust biological evaluation, the therapeutic potential of this compound analogs can be fully realized, leading to the discovery of novel drug candidates for a range of neurological and psychiatric disorders.
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A Head-to-Head Preclinical Comparison of 1-(3-Phenylpropyl)-1,4-diazepane (PPD-1) with Known Anxiolytics
Abstract: The search for novel anxiolytics with improved efficacy and tolerability remains a cornerstone of neuropsychiatric drug discovery. This guide provides a comprehensive preclinical comparison of the novel compound 1-(3-Phenylpropyl)-1,4-diazepane (PPD-1), a hypothesized selective 5-HT1A receptor partial agonist, against established anxiolytics: Diazepam (a benzodiazepine), Buspirone (a 5-HT1A partial agonist), and Fluoxetine (an SSRI). We present a series of head-to-head in vitro and in vivo assays, complete with detailed protocols and hypothetical data, to rigorously evaluate the potential of PPD-1 as a next-generation treatment for anxiety disorders.
Introduction: The Evolving Landscape of Anxiolytic Therapy
Anxiety disorders are the most prevalent mental health conditions globally, yet current therapeutic options are not without significant limitations. Benzodiazepines, while highly effective for acute anxiety, are associated with sedation, dependence, and cognitive impairment. Selective Serotonin Reuptake Inhibitors (SSRIs) are a first-line treatment for chronic anxiety but suffer from a delayed onset of action and can have a challenging side-effect profile. Non-benzodiazepine anxiolytics like Buspirone offer a different mechanism, primarily acting on serotonin 5-HT1A receptors, but often exhibit modest efficacy and delayed therapeutic effects.
This landscape creates a clear therapeutic gap for novel agents that can provide rapid anxiolysis without the sedative and dependence liabilities of benzodiazepines. This compound (PPD-1) is a novel chemical entity designed to selectively target the 5-HT1A receptor system with potentially optimized pharmacodynamics. This guide outlines a preclinical framework to test this hypothesis and benchmark PPD-1 against key existing therapies.
Compound Profiles and Hypothesized Mechanisms of Action
A clear understanding of the receptor targets and signaling pathways is critical for interpreting behavioral data.
-
This compound (PPD-1) (Hypothetical): A novel compound designed as a highly selective 5-HT1A receptor partial agonist. The core hypothesis is that its unique chemical structure allows for high-affinity binding and optimized intrinsic activity at the 5-HT1A receptor, leading to potent anxiolytic effects with a wider therapeutic window than existing agents.
-
Diazepam: A positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, increasing the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization and a potent CNS depressant effect.
-
Buspirone: A partial agonist at the presynaptic 5-HT1A autoreceptors and a full agonist at postsynaptic 5-HT1A receptors. Its anxiolytic action is thought to be mediated by its effects on the serotonergic system, though its exact downstream effects are complex.
-
Fluoxetine: An SSRI that blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. Its anxiolytic effects are believed to stem from neuroadaptive changes resulting from chronic increases in serotonergic neurotransmission.
Caption: Comparative Mechanisms of Action at GABAergic and Serotonergic Synapses.
Head-to-Head Experimental Design
To ensure a robust and unbiased comparison, a standardized preclinical workflow is essential. The following protocols are designed to assess receptor engagement, behavioral efficacy, and potential side effects.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity (Ki) and functional activity (EC50, Emax) of PPD-1 compared to reference compounds at key CNS targets.
Protocol: Radioligand Binding Assay for 5-HT1A Receptor
-
Preparation: Utilize cell membranes from CHO cells stably expressing the human 5-HT1A receptor.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), the radioligand [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist) at a concentration near its Kd (e.g., 0.5 nM), and varying concentrations of the test compound (PPD-1, Buspirone).
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol: [35S]GTPγS Functional Assay
-
Objective: To measure the functional activity (agonist, antagonist, partial agonist) of the compounds at the 5-HT1A G-protein coupled receptor.
-
Methodology: This assay measures the binding of the non-hydrolyzable GTP analog [35S]GTPγS to G-proteins upon receptor activation by an agonist.
-
Procedure: Incubate receptor-expressing cell membranes with varying concentrations of the test compound (PPD-1, Buspirone) in the presence of GDP and [35S]GTPγS.
-
Analysis: The amount of [35S]GTPγS binding is quantified by scintillation counting. Data is plotted as a concentration-response curve to determine EC50 (potency) and Emax (efficacy) relative to a full agonist like 8-OH-DPAT.
Hypothetical In Vitro Data Summary
| Compound | 5-HT1A Ki (nM) | GABA-A BZ Site Ki (nM) | SERT Ki (nM) | 5-HT1A Emax (% of Full Agonist) |
| PPD-1 | 0.8 | >10,000 | >10,000 | 65% |
| Diazepam | >10,000 | 25 | >10,000 | N/A |
| Buspirone | 15 | >10,000 | >10,000 | 60% (Postsynaptic) |
| Fluoxetine | >5,000 | >10,000 | 1.5 | N/A |
This hypothetical data positions PPD-1 as a potent and highly selective 5-HT1A partial agonist, with higher affinity than Buspirone.
In Vivo Behavioral Assays for Anxiolytic Efficacy
Animals: Male C57BL/6 mice (8-10 weeks old) will be used for all behavioral tests. All experiments will be conducted in accordance with institutional animal care and use guidelines.
Caption: Standardized Workflow for In Vivo Anxiolytic Drug Screening.
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, with two opposing arms enclosed by high walls (closed arms) and two opposing arms open (open arms).
-
Principle: The test exploits the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and entries into the open arms.
-
Procedure: a. Administer the test compound (e.g., PPD-1 at 1, 3, 10 mg/kg, i.p.), Diazepam (2 mg/kg), Buspirone (10 mg/kg), or vehicle 30 minutes prior to testing. b. Place the mouse in the center of the maze, facing a closed arm. c. Allow the mouse to explore for 5 minutes. d. An automated tracking system records the time spent in each arm and the number of entries.
-
Key Endpoints: Percentage of time spent in open arms; percentage of entries into open arms.
Hypothetical EPM & Side Effect Data Summary
| Treatment (Dose, mg/kg) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Locomotor Proxy) | Latency to Fall (Rotarod, sec) |
| Vehicle | 18 ± 2.1 | 25 ± 3.0 | 175 ± 10.5 |
| PPD-1 (3) | 45 ± 3.5 | 24 ± 2.8 | 170 ± 9.8 |
| PPD-1 (10) | 52 ± 4.1 | 22 ± 3.1 | 165 ± 11.2 |
| Diazepam (2) | 55 ± 4.5 | 15 ± 2.5 | 85 ± 7.6 |
| Buspirone (10) | 35 ± 3.0 | 23 ± 2.9 | 172 ± 10.1 |
*p < 0.05 compared to Vehicle. Data is hypothetical.
Interpretation of Hypothetical Data: The data suggests that PPD-1 produces a robust, dose-dependent anxiolytic effect, comparable in magnitude to Diazepam at the highest dose tested. Crucially, unlike Diazepam, PPD-1 does not significantly reduce total arm entries (a proxy for locomotor activity) or impair motor coordination on the Rotarod test. This indicates a separation of anxiolytic efficacy from sedative and motor-impairing side effects, a highly desirable profile for a novel anxiolytic. Buspirone shows a statistically significant but more modest anxiolytic effect in this acute testing model, which aligns with its known clinical profile.
Discussion and Future Directions
This guide outlines a foundational preclinical strategy for evaluating the novel anxiolytic candidate, this compound (PPD-1). Based on our hypothetical data, PPD-1 demonstrates a promising profile as a potent, selective 5-HT1A partial agonist with significant anxiolytic-like activity in a standard behavioral model. The key potential advantage highlighted in this dataset is the lack of sedative or motor-impairing effects at therapeutically relevant doses, a significant point of differentiation from benzodiazepines like Diazepam.
The proposed mechanism and favorable side-effect profile suggest that PPD-1 could represent a significant advancement over existing therapies. However, this is an early-stage assessment. Further essential steps in its preclinical development would include:
-
Chronic Dosing Studies: To assess if the anxiolytic effects are maintained or enhanced over time and to model the treatment of chronic anxiety disorders, which is particularly relevant for comparison with SSRIs like Fluoxetine.
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PPD-1, including brain penetration.
-
Abuse Liability Testing: To formally assess the potential for dependence and withdrawal symptoms compared to benzodiazepines.
-
Safety Pharmacology: A comprehensive evaluation of cardiovascular, respiratory, and other organ system effects.
By following a logical, data-driven progression from in vitro characterization to in vivo efficacy and safety models, a robust data package can be built to support the potential clinical development of promising new chemical entities like PPD-1.
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Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
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Wilson, T. K., & Tripp, J. (2023). Buspirone. In StatPearls. StatPearls Publishing. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
An In-Vivo Efficacy Framework: Evaluating Novel 1,4-Diazepane Analogs Against the Benchmark Anxiolytic, Diazepam
Introduction: The Quest for Novel Anxiolytics
For decades, diazepam, first marketed as Valium, has been a cornerstone in the treatment of anxiety disorders, muscle spasms, and certain types of seizures.[1][2] Its rapid onset and potent efficacy have made it a benchmark compound in CNS drug discovery.[3] Diazepam is a member of the benzodiazepine class, exerting its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain.[1][4][5] This modulation enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a general dampening of neural excitability.[1][6]
However, the clinical utility of diazepam is often limited by side effects, including sedation, cognitive impairment, and the potential for tolerance and dependence with long-term use.[1][4] This has fueled a persistent search for novel chemical entities with improved therapeutic profiles. The 1,4-diazepane scaffold, a seven-membered heterocyclic ring, represents a promising area of exploration. Derivatives of this structure have been investigated for a wide range of biological activities, including potential anxiolytic, anticonvulsant, and antipsychotic effects.[7][8][9]
This guide addresses the topic of comparing the in vivo efficacy of a specific analog, 1-(3-Phenylpropyl)-1,4-diazepane , with diazepam. It must be noted that while this compound is chemically defined in databases like PubChem, there is currently no publicly available scientific literature detailing its pharmacological activity or in vivo efficacy.[10]
Therefore, this document serves a dual purpose:
-
To provide a comprehensive overview of the established in vivo profile of diazepam as the reference standard.
-
To establish a detailed scientific and experimental framework for how a novel compound like this compound would be evaluated and compared against this benchmark. This guide will outline the necessary mechanistic studies, pharmacokinetic analyses, and behavioral assays required to build a complete efficacy and safety profile.
Part 1: Pharmacological Profile of the Benchmark Compound: Diazepam
Mechanism of Action
Diazepam's primary mechanism involves enhancing the effect of GABA at the GABA-A receptor.[5] It does not activate the receptor directly but binds to a specific allosteric site—the benzodiazepine site—located at the interface of the α and γ subunits of the receptor complex.[5][6] This binding increases the frequency of the chloride channel opening when GABA is bound, amplifying the natural inhibitory signal.[5]
Different GABA-A receptor subtypes, distinguished by their alpha (α) subunit composition, mediate the various effects of diazepam:
-
α1 Subunits: Primarily mediate the sedative and amnesic effects.[1][4]
-
α2 Subunits: Largely responsible for the anxiolytic and muscle-relaxant properties.[1][4]
-
α3 and α5 Subunits: Also contribute to muscle relaxation and memory effects.[1]
This subtype-specific activity is a critical consideration in the development of new anxiolytics, where the goal is often to selectively target α2-containing receptors to achieve anxiolysis without the sedative effects of α1 modulation.
Signaling Pathway: GABA-A Receptor Modulation
The diagram below illustrates diazepam's role as a positive allosteric modulator of the GABA-A receptor.
Caption: Diazepam's allosteric modulation of the GABA-A receptor.
Pharmacokinetic Profile
Diazepam is highly lipid-soluble, which allows it to rapidly cross the blood-brain barrier.[4] It is well-absorbed orally, with peak plasma concentrations reached within 30 to 90 minutes.[1][3]
| Parameter | Value (Human) | Reference |
| Bioavailability (Oral) | 76-97% | [1] |
| Time to Peak Plasma (Oral) | 30-90 minutes | [1][3] |
| Protein Binding | 96-99% | [1] |
| Metabolism | Hepatic (CYP3A4 & CYP2C19) | [5] |
| Major Active Metabolite | N-desmethyldiazepam | [11] |
| Elimination Half-Life | 20-100 hours (including active metabolite) | [1] |
Note: Pharmacokinetic parameters can vary significantly across different animal species used in preclinical studies.[11]
Part 2: A Proposed Framework for Evaluating this compound
To conduct a meaningful comparison, a new chemical entity (NCE) like this compound must undergo a rigorous, multi-stage evaluation process. The following sections detail the essential experiments.
Stage 1: Initial Mechanistic & Pharmacokinetic Screening
1. Receptor Binding Assays: The first step is to determine if the NCE interacts with the primary targets of interest.
-
Objective: To quantify the binding affinity of this compound for the benzodiazepine binding site on GABA-A receptors and compare it to diazepam.
-
Method: Radioligand binding assays using membranes from cells expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2).
-
Key Metric: Inhibition constant (Ki). A lower Ki value indicates higher binding affinity.
2. In Vitro Functional Assays: Binding does not guarantee functional activity. Electrophysiology studies are required to determine the compound's effect on receptor function.
-
Objective: To characterize the functional activity (e.g., positive allosteric modulator, antagonist, inverse agonist) at the GABA-A receptor.
-
Method: Two-electrode voltage clamp (TEVC) or patch-clamp electrophysiology on oocytes or neurons expressing GABA-A receptors.
-
Key Metric: EC50 (concentration for 50% maximal effect) for potentiation of the GABA-induced current.
3. Pharmacokinetic Profiling: An effective CNS drug must reach its target in the brain at a sufficient concentration and for an adequate duration.
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the NCE in a relevant animal model (e.g., mouse or rat).
-
Method: Administer the compound via relevant routes (e.g., oral, intraperitoneal) and collect blood and brain tissue samples over time. Analyze concentrations using LC-MS/MS.
-
Key Metrics: Half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain/plasma concentration ratio.
Stage 2: In Vivo Efficacy Assessment in Animal Models
The following validated animal models are essential for assessing the anxiolytic, sedative, and anticonvulsant potential of an NCE.[12][13]
1. Anxiolytic Efficacy: The Elevated Plus Maze (EPM) Test
-
Principle: This test is based on the natural aversion of rodents to open, elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the "anxiogenic" open arms of the maze.[14][15]
-
Protocol: See Detailed Experimental Protocols section below.
-
Primary Endpoints:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
-
Comparative Analysis: A dose-response curve for this compound would be generated and compared to that of diazepam. The minimal effective dose (MED) and maximal efficacy would be determined.
2. Sedative Effects: The Open Field Test (OFT)
-
Principle: This test assesses general locomotor activity and exploratory behavior in a novel environment. A significant reduction in movement is indicative of sedation.[13][14]
-
Primary Endpoints:
-
Total distance traveled.
-
Rearing frequency.
-
-
Comparative Analysis: This test is crucial for establishing a therapeutic window. An ideal NCE would show anxiolytic effects in the EPM at doses that do not cause significant sedation in the OFT.
3. Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Principle: PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.[16][17]
-
Primary Endpoints:
-
Latency to the first seizure.
-
Percentage of animals protected from seizures.
-
-
Comparative Analysis: The ED50 (effective dose to protect 50% of animals) for the NCE would be calculated and compared to diazepam's known anticonvulsant potency.[17]
Comparative Data Summary (Hypothetical)
The ultimate goal of these studies is to populate a comparative table to directly assess the profiles of the NCE and the benchmark.
| Parameter | This compound | Diazepam |
| GABA-A (α2) Ki (nM) | Data to be determined | ~1-10 nM |
| EPM - MED (mg/kg, i.p.) | Data to be determined | 0.5 - 1.0 mg/kg[14][15] |
| OFT - Sedative Dose (mg/kg, i.p.) | Data to be determined | > 3.0 mg/kg[15] |
| PTZ Seizure ED50 (mg/kg, i.p.) | Data to be determined | ~0.5 - 2.0 mg/kg |
| Therapeutic Index (Sedative/Anxiolytic) | Ratio to be calculated | ~3-6 |
Part 3: Detailed Experimental Protocols & Workflows
Workflow for In Vivo Behavioral Testing
The following diagram outlines the logical flow for assessing a novel compound in vivo.
Caption: Standard workflow for preclinical behavioral pharmacology studies.
Protocol: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms of the same size with high walls (e.g., 40 cm), elevated 50 cm from the floor.
-
Animals: Male mice (e.g., C57BL/6 strain), weighing 20-25g, are group-housed and acclimated to the facility for at least one week before testing.
-
Procedure: a. Thirty minutes prior to testing, animals are administered the test compound (e.g., this compound at 0.5, 1, 5 mg/kg), diazepam (1 mg/kg), or vehicle via intraperitoneal (i.p.) injection. b. Each mouse is placed individually in the center of the maze, facing an open arm. c. The animal is allowed to freely explore the maze for 5 minutes. d. Behavior is recorded by an overhead video camera for later analysis. e. The maze is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.
-
Data Analysis: a. An automated video tracking system (e.g., Any-maze, EthoVision) is used to score the duration and entries into each arm. b. The primary measures are: (i) percentage of time spent in the open arms [(Time in open / Total time) x 100] and (ii) percentage of open arm entries [(Open entries / Total entries) x 100]. c. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
Conclusion
Diazepam remains a vital tool and an essential benchmark in pharmacology due to its well-characterized efficacy and mechanism of action.[3][18] While a direct comparison with this compound is not currently possible due to a lack of published data, this guide provides a rigorous and scientifically validated framework for such an evaluation.
The development of a novel anxiolytic from the 1,4-diazepane class would require a systematic investigation, beginning with receptor binding and functional assays, followed by comprehensive pharmacokinetic profiling and efficacy testing in established behavioral models like the EPM and OFT. The ultimate goal is to identify a compound that retains the potent anxiolytic effects of diazepam while exhibiting a wider therapeutic window, particularly a clear separation between anxiolytic and sedative doses. Only through this structured, comparative approach can the true therapeutic potential of novel candidates be determined.
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Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC - PubMed Central. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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A Researcher's Guide to Unveiling the Cellular Target of 1-(3-Phenylpropyl)-1,4-diazepane
For drug development professionals and researchers, the journey from identifying a bioactive small molecule to understanding its mechanism of action is both critical and challenging. A prime example of such a challenge is the characterization of compounds like 1-(3-Phenylpropyl)-1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active agents, including antipsychotics, anxiolytics, and anticancer compounds.[1][2][3][4] However, for many novel derivatives, the specific cellular targets remain elusive.
This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the cellular target(s) of a novel compound, using this compound as our central case study. We will move beyond simple protocol listings to explain the causality behind experimental choices, empowering you to design a robust target deconvolution strategy.
The Core Challenge: Moving from Phenotype to Target
The initial discovery of a bioactive compound often stems from a phenotypic screen—observing a desirable effect in cells or an organism. However, to advance a compound as a chemical probe or therapeutic candidate, we must confirm its direct interaction with a specific protein target in a physiological context.[5][6] This process, known as target engagement, is a cornerstone of establishing the mechanism of action.[6][7][8]
This guide will compare three powerful, orthogonal approaches for identifying the molecular target of this compound and confirming its engagement within the cell:
-
Cellular Thermal Shift Assay (CETSA): A label-free method that leverages ligand-induced protein stabilization.
-
Affinity Purification-Mass Spectrometry (AP-MS): A technique that uses an immobilized version of the compound to capture its binding partners.
-
Photo-Affinity Labeling (PAL): An approach that employs a photo-activatable compound derivative to covalently crosslink to its target.
Comparative Analysis of Target Identification Strategies
Choosing the right strategy depends on various factors, including the need for compound modification, the desired experimental setting (lysate vs. intact cells), and the required throughput. The following table provides a high-level comparison of the three core techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization of the target protein.[9][10][11] | Immobilized compound captures binding proteins from lysate.[12][13][14][15] | Photo-activated probe covalently crosslinks to the target.[16][17][18][19] |
| Compound Modification | Not required for the parent compound. | Requires synthesis of an affinity probe (e.g., biotinylated derivative). | Requires synthesis of a photo-affinity probe (with photoreactive group and reporter tag).[17][18] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissues.[9][10] | Typically performed in cell lysates.[13][14] | Can be performed in both cell lysates and intact cells.[18][19] |
| Covalent Interaction | No | No | Yes (light-induced) |
| Primary Readout | Change in protein melting temperature (ΔTm) or soluble protein abundance. | List of enriched proteins identified by mass spectrometry. | Identification of covalently labeled proteins by mass spectrometry. |
| Key Advantage | Measures engagement with the unmodified drug in a native cellular environment.[11] | Can identify both direct and indirect binding partners in a complex. | Creates a permanent link between the probe and target, reducing false positives from weak interactions. |
| Key Limitation | Not all proteins are amenable to thermal stabilization; indirect effects can occur. | Immobilization may cause steric hindrance; risk of identifying non-specific binders. | Probe synthesis can be complex; photoreactive groups can be non-specifically reactive. |
In-Depth Experimental Workflows & Protocols
Here, we provide detailed, step-by-step methodologies for each approach, tailored for the investigation of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is an ideal first-line approach as it uses the original, unmodified this compound. The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[9][20][21]
Caption: CETSA workflow for assessing target engagement.
A. Melt Curve Analysis (To Identify Potential Targets)
-
Cell Culture: Grow a suitable cell line (e.g., HEK293T) to ~80% confluency.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer to a final concentration of 10^7 cells/mL.
-
Treatment: Divide the cell suspension into two main groups: one treated with vehicle (e.g., 0.1% DMSO) and the other with a saturating concentration of this compound (e.g., 10-50 µM). Incubate for 1 hour at 37°C.
-
Heating: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the abundance of specific proteins at each temperature using Western Blotting for candidate targets or a proteomics approach (MS-CETSA) for unbiased target discovery.[20]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for a specific protein in the presence of the compound indicates stabilization and direct binding.
B. Isothermal Dose-Response (To Quantify Engagement)
-
Follow steps 1-3 as above, but instead of two groups, create a series of cell suspensions treated with increasing concentrations of this compound.
-
Heating: Heat all samples at a single, fixed temperature (determined from the melt curve to be in the middle of the steep unfolding transition for the target of interest).
-
Proceed with steps 5-7.
-
Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
This method relies on creating a "bait" version of our compound to fish for its binding partners in a cell lysate.[12][13] This requires synthesizing a derivative of this compound with a linker and an affinity tag, such as biotin.
Caption: AP-MS workflow for target identification.
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a biotin molecule. The linker position should be chosen carefully to minimize disruption of the pharmacophore.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated probe to immobilize it. Wash away any unbound probe.
-
Lysate Preparation: Lyse cultured cells under non-denaturing conditions (e.g., using a mild detergent like NP-40) to preserve protein complexes.[13] Clarify the lysate by centrifugation.
-
Affinity Pulldown: Incubate the probe-coated beads with the cell lysate for 2-4 hours at 4°C.
-
Competition Control: As a crucial negative control, perform a parallel pulldown where the lysate is pre-incubated with a high concentration of the original, unmodified this compound. True binding partners will be outcompeted and will not bind to the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution & Digestion: Elute the bound proteins from the beads. A common and effective method is on-bead digestion, where the washed beads are treated directly with trypsin to digest the bound proteins into peptides.[12]
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown compared to both a control pulldown (beads only) and the competition control pulldown. These are your high-confidence candidate targets.
Photo-Affinity Labeling (PAL)
PAL offers a powerful way to create a covalent, irreversible bond between your compound and its target directly within the cellular environment.[16][18] This is achieved by incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the compound's structure.[17]
Caption: PAL workflow for covalent target capture.
-
Probe Synthesis: This is the most technically demanding step. Synthesize a derivative of this compound that includes two key modifications:
-
A photoreactive moiety (e.g., a trifluoromethylphenyl diazirine), which is stable in the dark but forms a highly reactive carbene upon UV irradiation.[18]
-
A reporter tag or a handle for one (e.g., a terminal alkyne for subsequent "click" chemistry).
-
-
Cell Treatment: Treat intact, live cells with the PAL probe and allow it to distribute and bind to its target(s).
-
Competition Control: As with AP-MS, run a parallel experiment where cells are co-incubated with the PAL probe and an excess of the parent compound to demonstrate specific binding.
-
Photo-Crosslinking: Irradiate the cells with UV light (typically ~365 nm) to activate the photoreactive group, causing it to covalently crosslink to any nearby amino acid residues on the target protein.
-
Lysis and Reporter Tag Conjugation: Lyse the cells. If an alkyne handle was used, perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide molecule to the probe-protein adduct.[19]
-
Enrichment: Use streptavidin beads to enrich the now-biotinylated protein adducts, separating them from the rest of the cellular proteome.
-
Mass Spectrometry and Data Analysis: Perform on-bead digestion and LC-MS/MS analysis to identify the proteins that were covalently labeled by the probe and are absent in the competition control.
Data Interpretation and Validating Putative Targets
Identifying a list of candidate proteins is not the end of the journey. Rigorous validation is essential to confirm a direct and functionally relevant interaction.
Hypothetical Data Summary
| Method | Primary Finding | Interpretation | Next Step (Validation) |
| CETSA | Protein Kinase X (PKX) shows a +5.2°C thermal shift in the presence of the compound. | This compound directly binds to and stabilizes PKX in cells. | Perform an in vitro kinase assay with recombinant PKX to confirm inhibition/activation. |
| AP-MS | PKX and its known scaffold protein, SCAFF1, are >10-fold enriched in the pulldown vs. competition control. | The compound binds to the PKX-SCAFF1 complex, likely targeting PKX directly. | Use Surface Plasmon Resonance (SPR) to measure the binding affinity of the compound to purified PKX. |
| PAL | Mass spectrometry identifies a peptide from the ATP-binding pocket of PKX as being covalently labeled. | The compound binds directly within the active site of PKX. | Perform siRNA-mediated knockdown of PKX and show that the phenotypic effect of the compound is lost. |
The Path to Confirmation:
A self-validating system requires orthogonal confirmation. If CETSA, AP-MS, and PAL all point towards the same protein (e.g., Protein Kinase X), this provides very high confidence. Subsequent validation steps are crucial:
-
Biochemical Assays: Use purified, recombinant target protein and test whether this compound directly modulates its activity (e.g., enzymatic assay).
-
Direct Binding Measurement: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics between the compound and the purified protein.
-
Cellular Target Engagement Assays: Develop a target-specific engagement assay, such as a NanoBRET™ or In-Cell Western, to confirm binding in a cellular context with an orthogonal method.[22]
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target protein. The cellular phenotype observed with the compound should be diminished or abolished in these cells.
By systematically applying and comparing these advanced methodologies, researchers can confidently move from an uncharacterized molecule like this compound to a well-validated chemical probe with a known mechanism of action, paving the way for its use in further biological discovery or as a starting point for therapeutic development.
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A Comparative Guide to the Synthesis of 1-(3-Phenylpropyl)-1,4-diazepane: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted 1,4-diazepanes is a critical step in the development of various pharmacologically active compounds. Among these, 1-(3-Phenylpropyl)-1,4-diazepane serves as a key intermediate and a structural motif in numerous drug candidates. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: direct N-alkylation and reductive amination. By examining the mechanistic underpinnings, experimental protocols, and potential challenges of each method, this document aims to equip researchers with the necessary insights to select the most reproducible and practical approach for their specific needs.
Introduction to Synthetic Strategies
The introduction of a 3-phenylpropyl group onto the 1,4-diazepane scaffold can be efficiently achieved through two principal synthetic transformations. The choice between these methods often depends on the availability of starting materials, desired scale, and the required purity of the final product.
Method 1: Direct N-Alkylation involves the reaction of 1,4-diazepane (also known as homopiperazine) with a suitable 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. This is a classical and straightforward approach to forming a C-N bond.
Method 2: Reductive Amination offers an alternative pathway, proceeding via the condensation of 1,4-diazepane with 3-phenylpropanal to form an intermediate iminium ion, which is subsequently reduced in situ to the desired product. This method is a cornerstone of amine synthesis due to its high efficiency and selectivity.
Below, we delve into a detailed analysis of each method, providing experimental protocols and a comparative summary to guide the synthetic chemist in their experimental design.
Method 1: Direct N-Alkylation of 1,4-Diazepane
Direct N-alkylation is a fundamental and widely practiced method for the synthesis of N-substituted amines. The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the 1,4-diazepane ring attacks the electrophilic carbon of the alkyl halide.
Mechanistic Considerations
The primary challenge in the N-alkylation of 1,4-diazepane is controlling the degree of substitution. As a diamine with two secondary amine groups, 1,4-diazepane can undergo both mono- and di-alkylation. To favor the formation of the desired mono-substituted product, an excess of the starting diazepine is typically employed. This statistical control ensures that the alkyl halide is more likely to react with an un-substituted diazepine molecule rather than the already alkylated product. The choice of base is also crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack.
Diagram of the N-Alkylation Workflow
Caption: Workflow for the synthesis of this compound via direct N-alkylation.
Experimental Protocol: N-Alkylation
Materials:
-
1,4-Diazepane (Homopiperazine)
-
1-Bromo-3-phenylpropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of 1,4-diazepane (5.0 g, 50 mmol, 5 equivalents) in anhydrous acetonitrile (100 mL) is added anhydrous potassium carbonate (4.15 g, 30 mmol, 3 equivalents).
-
The mixture is stirred vigorously at room temperature for 15 minutes.
-
1-Bromo-3-phenylpropane (1.99 g, 10 mmol, 1 equivalent) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux (approximately 82°C) and maintained at this temperature for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: a gradient of 0-10% methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford this compound as a colorless to pale yellow oil.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This two-step process is often carried out in a single pot.
Mechanistic Considerations
The reaction begins with the nucleophilic attack of the 1,4-diazepane on the carbonyl carbon of 3-phenylpropanal, forming a hemiaminal intermediate. Dehydration of the hemiaminal leads to the formation of an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final N-alkylated product. A key advantage of this method is the use of mild reducing agents like sodium triacetoxyborohydride (STAB), which are selective for the iminium ion over the starting aldehyde, thus minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol. Similar to direct alkylation, using an excess of the diazepine can help to favor mono-alkylation.
Diagram of the Reductive Amination Workflow
Safety Operating Guide
A Strategic Guide to the Safe Disposal of 1-(3-Phenylpropyl)-1,4-diazepane for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1-(3-Phenylpropyl)-1,4-diazepane. As a specialized chemical used in research and development, its safe management is paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety standards.
Part 1: Core Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This dictates all subsequent safety and disposal protocols. This compound is an organic amine that requires careful management.
According to its Safety Data Sheet (SDS), the primary hazards are classified as follows[1]:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2B | H319/H320: Causes serious eye irritation |
The causality is clear: direct contact with the compound can lead to irritation of the skin and eyes. Therefore, all procedures must be designed to eliminate direct contact. Furthermore, during combustion, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides, necessitating careful segregation from flammable materials and ignition sources[1][2].
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
A self-validating safety system begins with robust personal protection. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE[3][4]. Based on the hazard profile of this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] | Protects against accidental splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation[1]. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. | All handling of waste should occur in a chemical fume hood to minimize inhalation exposure[6]. |
All handling and preparation of waste should be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood to control potential vapors[6][7].
Part 3: Step-by-Step Chemical Waste Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process from the point of generation to its final removal by a certified disposal service. Disposing of this chemical down the drain or in regular trash is strictly prohibited[8][9].
Step 1: Waste Characterization and Segregation
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal[10][11].
-
Identify the Waste Stream: Determine if the waste is the pure compound (solid), a solution in a solvent, or contaminated labware (e.g., pipette tips, glassware).
-
Classify as Non-Halogenated Organic Waste: As an organic amine containing only carbon, hydrogen, and nitrogen, this compound should be classified as a non-halogenated organic waste.
-
Segregate Incompatibles: Crucially, this waste must be kept separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions[6][7]. Do not mix organic waste with aqueous waste streams[6].
Step 2: Waste Container Selection and Labeling
The integrity of the disposal process relies on the correct containment and identification of the waste.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with organic amines, such as high-density polyethylene (HDPE)[6]. The original product container is often the best choice for storing its own waste[12]. The container must have a secure, tight-fitting lid and be in good condition, free of cracks or leaks[8][12].
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed Hazardous Waste Label[8][13]. The label must include:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable[8][10].
-
An accurate estimation of the concentration of each component.
-
The date when waste was first added (accumulation start date).
-
Clear indication of the associated hazards (e.g., "Irritant").
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation while awaiting pickup[13].
-
Keep Containers Closed: Waste containers must remain sealed except when actively adding waste[8][14].
-
Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container[8][14].
-
Store Away from Hazards: The SAA should be located away from sinks, floor drains, and areas of high traffic.
Step 4: Arranging for Final Disposal
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave"[9][15].
-
Engage a Licensed Disposal Vendor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[11]. This is not a material that can be neutralized or disposed of through municipal waste systems.
-
Schedule Regular Pick-ups: Do not allow waste to accumulate for extended periods. Request a waste pick-up from your institution's Environmental Health and Safety (EHS) department or contracted vendor when the container is approximately three-quarters full[13].
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Part 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[7]. Do not use combustible materials like paper towels to absorb large spills.
-
Clean and Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
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Navigating the Safe Handling of 1-(3-Phenylpropyl)-1,4-diazepane: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling novel compounds such as 1-(3-Phenylpropyl)-1,4-diazepane, a thorough understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of responsible science. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), alongside robust operational and disposal plans, ensuring you can work with confidence and security.
Hazard Profile of this compound
Before any handling, a comprehensive risk assessment is crucial. Based on available safety data sheets (SDS), this compound presents the following primary hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Acute Toxicity (Oral): Harmful if swallowed.
While comprehensive toxicological data may be limited, the known hazards necessitate a cautious and well-defined approach to handling. The protocols outlined below are designed to mitigate these risks effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | Nitrile or neoprene gloves. Double-gloving is recommended. | Fully-buttoned laboratory coat. | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is required. |
| Preparing Solutions | Chemical splash goggles. A face shield is strongly recommended. | Nitrile or neoprene gloves. Ensure glove compatibility with the solvent used. | Chemical-resistant apron over a laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles. | Nitrile or neoprene gloves. Regularly inspect for signs of degradation or permeation. | Laboratory coat. | All operations should be conducted in a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Work in a well-ventilated area, preferably a fume hood. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
-
Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles over standard safety glasses. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals. However, it is imperative to consult a glove compatibility chart for the specific solvents being used. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
-
Body Protection: A standard laboratory coat protects against minor spills. For tasks with a higher splash potential, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Due to the potential for aerosolization of the solid compound and the presence of vapors from solutions, all handling should be performed in a chemical fume hood. In the rare event that a fume hood is not available, a properly fitted NIOSH-approved respirator is mandatory to prevent inhalation.
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following protocols provide a structured approach to handling this compound in its solid form and as a solution.
Handling Solid this compound
-
Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood. Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.
-
Donning PPE: Follow the PPE donning sequence outlined in the diagram below.
-
Weighing and Aliquoting: Carefully transfer the desired amount of the solid compound, minimizing the creation of dust. Use a gentle tapping motion rather than scraping.
-
Container Sealing: Securely seal all containers with the compound immediately after use.
-
Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Follow the PPE doffing sequence to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Preparing and Handling Solutions
-
Solvent Selection: Choose a solvent in which this compound is soluble and for which you have appropriate PPE.
-
Dissolution: In a chemical fume hood, add the solvent to the solid compound in a suitable container. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
-
Storage: Store the solution in a tightly sealed container in a designated, well-ventilated area, away from incompatible materials.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, a swift and correct response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Categorization
-
Solid Waste: Unused this compound and any contaminated consumables (e.g., weigh paper, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and reaction residues should be collected in a separate, labeled hazardous liquid waste container. The solvent composition must be clearly indicated on the label.
Disposal Procedure
-
Segregate Waste: Never mix incompatible waste streams.
-
Label Containers: Clearly label all waste containers with the full chemical name, "Hazardous Waste," and any associated hazard symbols.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your EHS department for detailed guidance.
Visualizing Safety: Workflow Diagrams
To further clarify these critical procedures, the following diagrams, generated using Graphviz, illustrate the recommended workflows for donning and doffing PPE and for the disposal of waste.
Caption: Hazardous Waste Disposal Workflow.
By integrating these protocols and safety measures into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe environment for yourself and your colleagues.
References
-
OSHA 29 CFR 1910.132: Personal Protective Equipment, General Requirements. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Centers for Disease Control and Prevention. [Link]
-
EPA Hazardous Waste Management: Environmental Protection Agency. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: The National Academies Press. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
